2,4,6-Tri-2-pyridinyl-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tripyridin-2-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWNDHKTPHDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63451-30-9 (monoperchlorate) | |
| Record name | 2,4,6-Tripyridyl-s-triazine | |
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DSSTOX Substance ID |
DTXSID7063132 | |
| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |
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Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS] | |
| Record name | 2,4,6-Tripyridyl-s-triazine | |
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CAS No. |
3682-35-7 | |
| Record name | 2,4,6-Tris(2′-pyridyl)-1,3,5-triazine | |
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| Record name | 2,4,6-Tripyridyl-s-triazine | |
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| Record name | Terpyridyl-s-triazine | |
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| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |
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| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |
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| Record name | 2,4,6-tris(2-pyridyl)-s-triazine | |
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| Record name | 2,4,6-TRIPYRIDYL-S-TRIAZINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tri-2-pyridinyl-1,3,5-triazine, commonly known as TPTZ, is a versatile heterocyclic ligand extensively utilized in analytical chemistry and coordination chemistry. Its fundamental basic properties, particularly its capacity for protonation, are pivotal to its function as a chelating agent and its role in various chemical assays. This technical guide provides a comprehensive overview of the core basic properties of TPTZ, with a focus on its protonation constants, the experimental methodologies for their determination, and the synthesis of this important compound.
Introduction
This compound (TPTZ) is a multidentate ligand characterized by a central 1,3,5-triazine (B166579) ring substituted with three 2-pyridyl groups.[1] This unique structure, featuring multiple nitrogen donor atoms, allows TPTZ to act as an exceptional chelating agent, forming stable complexes with a wide array of metal ions.[1] One of its most prominent applications is in the spectrophotometric determination of iron, where it forms a deeply colored blue complex with ferrous ions (Fe²⁺).[2][3] The formation and stability of these metal complexes are intrinsically linked to the solution's pH, underscoring the importance of understanding the basic properties of TPTZ itself.
The basicity of TPTZ arises from the lone pairs of electrons on its nitrogen atoms, which can accept protons. The extent of protonation is quantified by its protonation constants (pKa values), which are crucial for predicting the species of TPTZ that will predominate at a given pH and for understanding its coordination behavior.
Protonation Equilibria of TPTZ
TPTZ can undergo protonation at its nitrogen atoms in acidic solutions. The primary protonation steps involve the pyridyl nitrogen atoms. The equilibrium between the unprotonated and protonated forms is a key aspect of its chemistry.[1] The diprotonated form, [TPTZH₂]²⁺, has been isolated and structurally characterized.[4] The protonation constants, which are the negative logarithms of the acid dissociation constants for the protonated species, have been determined experimentally.
Quantitative Data on Basic Properties
The experimentally determined protonation constants and related stability constants for TPTZ are summarized in the table below. These values are essential for controlling the speciation of TPTZ in solution for various applications.
| Parameter | Value | Experimental Conditions | Reference |
| log K₁ (pKa₂) | 3.55 ± 0.07 | From solubility of TPTZ in aqueous solutions of varying acidity. | [5] |
| log K₂ (pKa₁) | 2.72 ± 0.06 | From solubility of TPTZ in aqueous solutions of varying acidity. | [5] |
| pKₐ | 3.40 ± 0.13 | Spectrophotometrically determined at 23°C and μ=0.5 M. | [6] |
| Stability Constant (K₂,₂) of H₂TPTZ₂²⁺ | (1.79 ± 0.21) × 10⁴ | In the acidity range 2 < -log [H⁺] < 5. | [5][7] |
Note: K₁ and K₂ refer to the stepwise protonation constants.
Experimental Protocols
Synthesis of this compound (TPTZ)
A common method for the synthesis of TPTZ is the cyclotrimerization of 2-cyanopyridine (B140075), a procedure adapted from the work of Case.
Materials:
-
2-cyanopyridine
-
Sodium hydride (NaH)
-
Benzene (or a suitable alternative solvent)
-
Nitrogen gas atmosphere
Procedure:
-
In a flask equipped for heating and stirring under a nitrogen atmosphere, combine 2-cyanopyridine and a catalytic amount of sodium hydride.
-
Heat the mixture to a temperature of 160-165°C for several hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid residue is then crushed and extracted using a Soxhlet extractor with benzene.
-
The TPTZ product is recovered from the extract after solvent evaporation and can be further purified by recrystallization.
Spectrophotometric Determination of pKa Values
The pKa values of TPTZ can be determined spectrophotometrically by measuring the absorbance of TPTZ solutions across a range of pH values. The principle lies in the fact that the protonated and unprotonated forms of TPTZ exhibit different UV-Vis absorption spectra.
Materials:
-
This compound (TPTZ)
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of TPTZ in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a series of solutions by adding a small, constant volume of the TPTZ stock solution to a larger volume of each buffer solution, ensuring the total concentration of TPTZ is the same in each sample.
-
Measure the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for the fully protonated and the unprotonated forms of TPTZ.
-
Plot the absorbance at these specific wavelengths against the pH of the solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve, where the concentrations of the protonated and unprotonated species are equal. This corresponds to the pH at which the absorbance is halfway between the minimum and maximum values.
Visualizations
Protonation of TPTZ
The following diagram illustrates the stepwise protonation of the TPTZ molecule.
Caption: Stepwise protonation of TPTZ.
Experimental Workflow for Spectrophotometric pKa Determination
This diagram outlines the key steps in the experimental determination of TPTZ's pKa values using UV-Vis spectrophotometry.
Caption: Workflow for pKa determination.
Conclusion
The basic properties of this compound are fundamental to its widespread use in chemistry. A thorough understanding of its protonation equilibria, quantified by its pKa values, is essential for researchers and scientists in optimizing its application in metal ion analysis, coordination chemistry, and potentially in drug development where pH-dependent interactions are critical. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Ag nanoparticle-decorated 2,4,6-tris(2-pyridyl)-1,3,5-triazine nanobelts and their application for H2O2 and glucose detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ). TPTZ is a heterocyclic compound widely recognized for its utility as a spectrophotometric reagent, particularly for the determination of iron. This document furnishes detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and a discussion of its primary application in the widely used Ferric Reducing Antioxidant Power (FRAP) assay. Visualizations of its chemical structure, synthesis workflow, and its role in the FRAP assay are provided using Graphviz (DOT language) to facilitate a deeper understanding of the molecular and procedural aspects.
Chemical Structure and Properties
TPTZ is a triazine derivative substituted with three pyridyl groups.[1] Its structure is characterized by a central s-triazine ring bonded to three pyridine (B92270) rings at the 2, 4, and 6 positions. This arrangement of nitrogen atoms makes TPTZ an efficient chelating agent, particularly for ferrous ions (Fe²⁺).[2]
Chemical and Physical Data
A summary of the key chemical and physical properties of TPTZ is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,6-tris(pyridin-2-yl)-1,3,5-triazine | [3] |
| Synonyms | 2,4,6-Tri(2-pyridyl)-s-triazine, TPTZ | [4] |
| CAS Number | 3682-35-7 | [4] |
| Molecular Formula | C₁₈H₁₂N₆ | [4] |
| Molecular Weight | 312.34 g/mol | [5] |
| Appearance | Off-white to pale yellow powder | [3] |
| Melting Point | 248-252 °C | [5] |
| Solubility | Soluble in DMSO, ethanol (B145695), or methanol (B129727) (10mg/ml) | [3] |
Spectroscopic Data
The primary analytical application of TPTZ is based on the intense blue color that develops upon the formation of a complex with ferrous ions (Fe²⁺). This complex exhibits a strong absorbance maximum at approximately 593-595 nm.[3][5]
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR | Spectrum available in various databases | [3] |
| UV-Vis (Fe²⁺ complex) | λmax ≈ 593-595 nm | [3][5] |
Chemical Structure Diagram
The following diagram illustrates the chemical structure of TPTZ.
Caption: Chemical structure of TPTZ.
Synthesis of TPTZ
The synthesis of TPTZ is most commonly achieved through the trimerization of 2-cyanopyridine (B140075). This method, originally reported by Case and Kroft, remains a primary route for its preparation.[2]
General Synthesis Workflow
The overall workflow for the synthesis of TPTZ from 2-cyanopyridine is depicted in the following diagram.
Caption: General workflow for the synthesis of TPTZ.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of TPTZ based on the trimerization of 2-cyanopyridine.
Materials:
-
2-Cyanopyridine
-
Sodium hydride (NaH) as a catalyst
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Methanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine and the anhydrous solvent.
-
Addition of Catalyst: Carefully add a catalytic amount of sodium hydride to the mixture. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Cautiously add methanol to quench any unreacted sodium hydride.
-
Isolation: Add water to the mixture to precipitate the crude product.
-
Purification: Collect the crude TPTZ by filtration. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield off-white to pale yellow crystals.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Typical Yield | Varies depending on specific conditions, but generally moderate to good. | [2] |
| Purity | Can be achieved to >99% by recrystallization. | [3] |
Signaling Pathway Application: The FRAP Assay
TPTZ is not known to be directly involved in endogenous biological signaling pathways. Its primary application in a "signaling" context is as a key reagent in the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the total antioxidant capacity of a sample by observing the reduction of a ferric-TPTZ complex to the intensely colored ferrous-TPTZ complex.
FRAP Assay Workflow
The logical relationship of the components in the FRAP assay is illustrated below.
Caption: Workflow of the FRAP assay.
Conclusion
TPTZ is a valuable and versatile chemical compound with a well-established role in analytical chemistry. Its synthesis, while requiring careful handling of reagents, is straightforward. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis and application of TPTZ, particularly in the context of assessing antioxidant capacity. Further research into novel applications of TPTZ and its derivatives remains an active area of investigation.
References
The Coordination Chemistry of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ): A Technical Guide for Researchers
An In-depth Review of Synthesis, Properties, and Applications in Drug Development
The polypyridyl ligand 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) has garnered significant attention in the field of coordination chemistry for over half a century.[1] Its versatile coordination behavior, coupled with the rich photophysical and electrochemical properties of its metal complexes, has led to a wide array of applications, ranging from analytical chemistry to materials science and drug development.[1] This technical guide provides a comprehensive overview of the coordination chemistry of TPTZ, with a focus on its applications for researchers, scientists, and drug development professionals.
Core Coordination Chemistry of TPTZ
TPTZ is a tridentate ligand, typically coordinating to metal ions through the nitrogen atoms of its two pyridyl rings and one of the nitrogen atoms of the central triazine ring, forming two stable five-membered chelate rings.[2][3] However, its coordination is not limited to this mode. TPTZ can act as a bidentate ligand and can also bridge multiple metal centers, leading to the formation of mononuclear, dinuclear, and polynuclear complexes.[1][3] This versatility in coordination allows for the synthesis of a diverse range of metal-TPTZ complexes with unique geometries and properties.
The planarity of the TPTZ ligand and its extensive π-system contribute to the stability of its metal complexes.[1] Steric hindrance between the hydrogen atoms on the pyridyl rings can influence the coordination of multiple metal centers.[1]
Table 1: Selected Crystallographic Data for TPTZ Metal Complexes
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Fe(tpt)Cl2] | Fe(II) | Distorted Octahedral | Fe-N(pyridyl): 2.136-2.218, Fe-Cl: 2.332-2.398 | [2] |
| --INVALID-LINK-- | Mn(II) | Pentagonal Bipyramidal | Mn-N(pyridyl): 2.232-2.378, Mn-O(NO3): 2.266-2.411, Mn-O(H2O): 2.140-2.191 | [2][4] |
| [Zn(tptz)(H2O)]2+ unit in a larger complex | Zn(II) | Distorted Octahedral | Zn-N(pyridyl): 2.084-2.273 | [5] |
| --INVALID-LINK--2 | Ni(II) | Octahedral | - | [6] |
| [Al(TPTZ)Cl3]·H2O·1½EtOH | Al(III) | Octahedral (suggested) | - | [7] |
Quantitative Data: Stability of TPTZ-Metal Complexes
The stability of metal complexes is a critical parameter in their application, particularly in biological systems. The stability of TPTZ-metal complexes is influenced by the nature of the metal ion, the solvent system, and the presence of other ligands. Stability constants (log K) quantify the equilibrium of complex formation in solution.
Table 2: Stability Constants (log K) of Selected Metal-TPTZ Complexes
| Metal Ion | Method | Stoichiometry (M:L) | log K | Conditions | Reference |
| Fe(II) | Spectrophotometry | 1:2 | log β₂ = 15.6 | pH 3.4-5.8 | [3] |
| Co(II) | Spectrophotometry | - | - | - | [8] |
| Al(III) | Spectrophotometry | 1:1 and 2:1 | - | - | [7] |
Experimental Protocols
Synthesis of a Representative Fe(II)-TPTZ Complex
The following protocol is a generalized procedure for the synthesis of the well-known blue [Fe(TPTZ)₂]²⁺ complex, commonly used in spectrophotometric analysis.
Materials:
-
Iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ethanol
-
Deionized water
-
Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) - optional, to ensure iron is in the Fe(II) state
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)
Procedure:
-
Prepare a stock solution of the iron(II) salt in deionized water. If necessary, add a small amount of a reducing agent to prevent oxidation to Fe(III).
-
Prepare a stock solution of TPTZ in ethanol.
-
In a volumetric flask, add a specific volume of the iron(II) stock solution.
-
Add the buffer solution to maintain the desired pH.
-
Add a stoichiometric excess of the TPTZ solution to the flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for a few minutes for the color to fully develop.
-
The resulting deep blue solution of the [Fe(TPTZ)₂]²⁺ complex is now ready for spectrophotometric analysis.
Spectrophotometric Determination of the Fe(II)-TPTZ Complex Stability Constant
This protocol outlines the mole-ratio method for determining the stability constant of the Fe(II)-TPTZ complex.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions with a constant concentration of Fe(II) and varying concentrations of the TPTZ ligand.
-
Maintain a constant pH and ionic strength for all solutions using a buffer and an inert salt (e.g., KNO₃).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the [Fe(TPTZ)₂]²⁺ complex, which is approximately 593 nm.[9]
-
Plot the absorbance versus the molar ratio of [TPTZ]/[Fe(II)].
-
The plot will show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the data in the curved portion of the plot using appropriate equations that relate absorbance to the concentrations of the free and complexed species at equilibrium.
Biological Applications and Signaling Pathways
TPTZ-metal complexes have shown promise in various biological applications, including as antimicrobial and anticancer agents.[3][4] The mechanism of action for their anticancer activity is an area of active research, with evidence pointing towards the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of cellular redox homeostasis.[10]
A study on a thieno[2,3-c]pyrazole derivative of TPTZ, termed Tpz-1, elucidated its pro-apoptotic effects in human leukemia (HL-60) cells.[1] The findings suggest a mechanism involving the intrinsic apoptosis pathway.
Signaling Pathway of Tpz-1 Induced Apoptosis
The proposed signaling pathway for Tpz-1 induced apoptosis is as follows: Tpz-1 treatment leads to an accumulation of intracellular ROS.[1] This oxidative stress disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1] The loss of mitochondrial integrity leads to the activation of effector caspases, such as caspase-3 and caspase-7.[1] These caspases then execute the final stages of apoptosis, leading to cell death.[1]
Experimental and Logical Workflows
General Workflow for Synthesis and Characterization of TPTZ-Metal Complexes
The synthesis and characterization of new TPTZ-metal complexes typically follow a standardized workflow to ensure the purity and verify the structure of the resulting compounds.
Logical Relationship of TPTZ Coordination Modes
The coordination behavior of the TPTZ ligand is dependent on various factors, leading to different types of complexes. This diagram illustrates the logical progression from the ligand to its various coordination products.
Conclusion
The TPTZ ligand continues to be a versatile and valuable building block in coordination chemistry. Its ability to form stable and functionally diverse metal complexes makes it a subject of ongoing research. For drug development professionals, the anticancer properties of TPTZ-metal complexes, particularly their ability to induce apoptosis via ROS-mediated pathways, present a promising avenue for the design of novel therapeutic agents. Further research into the stability of these complexes under physiological conditions and the elucidation of their specific molecular targets will be crucial for their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fe II/III and Mn II complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04868J [pubs.rsc.org]
- 5. The small GTPase Cdc42 initiates an apoptotic signaling pathway in Jurkat T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Tris(2-pyridyl)-s-triazine ≥98% | 3682-35-7 [sigmaaldrich.com]
- 9. Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
Formation of the 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) Iron(II) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of the iron(II) complex with 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ). This complex is widely utilized in analytical chemistry for the spectrophotometric determination of iron, particularly in the Ferric Reducing Antioxidant Power (FRAP) assay. This document covers the core principles of the complex formation, quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and experimental workflows.
Core Principles of Complex Formation
The formation of the Fe(II)-TPTZ complex is a colorimetric reaction that produces a deep blue-purple solution, which strongly absorbs light at a wavelength maximum (λmax) between 593 and 595 nm.[1][2] The reaction's high sensitivity and specificity for ferrous iron (Fe²⁺) make it a valuable tool for iron quantification.
The underlying mechanism involves the coordination of two molecules of the tridentate ligand, TPTZ, with one ferrous ion to form the stable complex cation, [Fe(TPTZ)₂]²⁺.[3] Since TPTZ specifically reacts with Fe²⁺, any ferric iron (Fe³⁺) present in a sample must first be reduced to the ferrous state. This is typically achieved by using a reducing agent such as hydroxylammonium chloride or sodium dithionite.[2][4] The intensity of the resulting blue-purple color is directly proportional to the concentration of iron(II) in the sample, allowing for accurate quantification using spectrophotometry.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the formation and characterization of the Fe(II)-TPTZ complex.
| Parameter | Value | Conditions |
| Molar Absorptivity (ε) | 22,230 M⁻¹ cm⁻¹ | Under iron assay conditions[1][5] |
| 21,140 M⁻¹ cm⁻¹ | Under FRAP assay conditions[1] | |
| Wavelength Maximum (λmax) | 593 - 595 nm | In aqueous solution[1][2] |
| Stoichiometry (Fe²⁺:TPTZ) | 1:2 | Formation of [Fe(TPTZ)₂]²⁺[3] |
| Color of Complex | Deep blue-purple | In aqueous solution[2] |
| Property | Description |
| Ligand | This compound (TPTZ) |
| Metal Ion | Ferrous Iron (Fe²⁺) |
| Complex | [Fe(TPTZ)₂]²⁺ |
| Appearance | White to cream crystalline powder (TPTZ ligand)[6] |
| Melting Point of TPTZ | 247.0 - 253.0 °C[6] |
Experimental Protocols
This section provides a comprehensive protocol for the spectrophotometric determination of iron using TPTZ.
Reagent Preparation
-
TPTZ Solution (0.01 M): Dissolve 0.3123 g of this compound (C₁₈H₁₂N₆, MW: 312.34 g/mol ) in 100 mL of ethanol. Gentle heating may be required to facilitate dissolution.
-
Hydroxylammonium Chloride Solution (10% w/v): Dissolve 10 g of hydroxylammonium chloride (NH₂OH·HCl) in 100 mL of deionized water.
-
Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust the pH to 4.5 using a pH meter.
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 1-2 mL of concentrated sulfuric acid and dilute to 1000 mL in a volumetric flask. This stock solution can be further diluted to prepare working standards.
Sample Preparation and Digestion (if required)
For total iron determination in solid samples or samples containing complexed iron, a digestion step is necessary to release the iron into an acid-soluble form.
-
Accurately weigh a known amount of the sample into a digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia).
-
Heat the mixture on a hot plate in a fume hood until the sample is completely dissolved and the solution is clear.
-
Allow the solution to cool and then dilute it to a known volume with deionized water.
Spectrophotometric Measurement
-
Preparation of Standard Curve:
-
Pipette a series of known volumes of the standard iron solution (e.g., 0, 1, 2, 5, 10 mL of a 10 ppm standard) into separate 50 mL volumetric flasks.
-
To each flask, add 1 mL of the 10% hydroxylammonium chloride solution and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any Fe³⁺.
-
Add 5 mL of the 0.01 M TPTZ solution to each flask.
-
Add 10 mL of the acetate buffer (pH 4.5).
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the color to develop for at least 10 minutes.
-
-
Preparation of Sample Solution:
-
Pipette a suitable aliquot of the prepared sample solution into a 50 mL volumetric flask.
-
Follow the same procedure as for the standard curve preparation (addition of hydroxylammonium chloride, TPTZ, and buffer, followed by dilution).
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 593 nm.
-
Use the "0 ppm" standard (blank) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the concentration of iron in the sample solution from its absorbance using the calibration curve.
-
Visualizations
Signaling Pathway of Fe(II)-TPTZ Complex Formation
Caption: Formation of the [Fe(TPTZ)₂]²⁺ complex from ferric iron.
Experimental Workflow for Spectrophotometric Iron Determination
Caption: Workflow for iron determination using the TPTZ method.
References
- 1. Determination of the molar extinction coefficient for the ferric reducing/antioxidant power assay [pubmed.ncbi.nlm.nih.gov]
- 2. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
The TPTZ Assay for Iron Detection: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in the colorimetric detection of iron. It provides a detailed overview of the underlying chemical principles, experimental protocols for both total iron determination and the Ferric Reducing Antioxidant Power (FRAP) assay, and key quantitative data for researchers in various scientific fields.
Core Mechanism of Action
The TPTZ assay is a widely used spectrophotometric method for the determination of iron, particularly in its ferrous (Fe²⁺) state. The fundamental principle lies in the reaction between ferrous iron and TPTZ to form a stable, intensely colored blue-purple complex.
The Chemistry of Detection:
TPTZ acts as a tridentate ligand, binding to the ferrous ion through the nitrogen atoms of its three pyridyl rings. This coordination results in the formation of a stable [Fe(TPTZ)₂]²⁺ complex. This complex exhibits strong absorbance in the visible spectrum, with a maximum absorbance (λmax) typically observed between 590 and 595 nm.[1] The intensity of the blue-purple color is directly proportional to the concentration of ferrous iron in the sample, following the Beer-Lambert Law.
A crucial aspect of the TPTZ assay is its specificity for the ferrous (Fe²⁺) form of iron. In many biological and environmental samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) states. To accurately determine the total iron concentration, a reducing agent must be added to the sample prior to the addition of TPTZ. This agent reduces ferric iron to ferrous iron, ensuring that all iron present can react with the TPTZ ligand. Common reducing agents include hydroxylamine (B1172632) hydrochloride and sodium dithionite.[1]
The reaction can be summarized as follows:
-
Reduction Step (for total iron): Fe³⁺ + e⁻ (from reducing agent) → Fe²⁺
-
Complexation Step: Fe²⁺ + 2 TPTZ → [Fe(TPTZ)₂]²⁺ (blue-purple complex)
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the TPTZ assay for iron detection.
Table 1: Spectrophotometric and Physicochemical Properties
| Parameter | Value | Notes |
| Maximum Absorbance (λmax) | 590 - 595 nm | The precise wavelength can vary slightly depending on the instrument and solvent conditions. |
| Molar Absorptivity (ε) | Not definitively found in search results. | This value is crucial for calculating the concentration of the Fe(II)-TPTZ complex directly from absorbance data without a calibration curve. For similar iron complexes like Fe(II)-phenanthroline, values are in the range of 1.1 x 10⁴ L mol⁻¹ cm⁻¹. |
| Optimal pH for Color Formation | 3.4 - 5.8 | For total iron determination, a broader range of 3-8 is acceptable for sample pH before adding the reagent. |
| Stability of the Complex | High | The [Fe(TPTZ)₂]²⁺ complex is very stable, allowing for reliable measurements. |
| Stoichiometry (Fe²⁺:TPTZ) | 1:2 | One ferrous ion complexes with two TPTZ molecules. |
Table 2: Assay Performance Characteristics
| Parameter | Value | Notes |
| Detection Limit | As low as 1 µg/L | The high sensitivity of the TPTZ method allows for the detection of trace amounts of iron. |
| Linear Range | Varies with protocol | Typically, the assay is linear over a concentration range relevant to the specific application (e.g., 0.02 - 1.8 mg/L). |
| Reaction Time | ~3 minutes | Color development is rapid and stable. |
Experimental Protocols
Detailed methodologies for the two primary applications of the TPTZ-based iron assay are provided below.
Determination of Total Iron in Water Samples
This protocol is adapted from standard methods for water analysis.
Reagents:
-
TPTZ Reagent Powder Pillows: Commercially available pillows containing TPTZ and a reducing agent.
-
Hydrochloric Acid (HCl) solution (1:1): For cleaning glassware.
-
Deionized Water
-
Iron Standard Solution (e.g., 100 mg/L): For calibration.
Procedure:
-
Glassware Preparation: To remove any iron deposits, rinse all glassware with a 1:1 HCl solution followed by a thorough rinsing with deionized water.
-
Sample Preparation:
-
Collect the water sample. If not analyzing immediately, preserve the sample by adjusting the pH to <2 with concentrated nitric acid.
-
Before analysis, adjust the pH of the sample to be between 3 and 8 using an iron-free acid or base.
-
-
Blank Preparation:
-
Fill a clean sample cell with 10 mL of deionized water.
-
Add the contents of one TPTZ Iron Reagent Powder Pillow.
-
Cap the cell and shake for approximately 30 seconds to dissolve the reagent. This will serve as the blank.
-
-
Sample Measurement:
-
Fill a separate, clean sample cell with 10 mL of the water sample.
-
Add the contents of one TPTZ Iron Reagent Powder Pillow.
-
Cap the cell and shake for about 30 seconds. A blue-purple color will develop if iron is present.
-
Start a timer for a 3-minute reaction period.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to a wavelength of 590 nm.
-
Use the prepared blank to zero the instrument.
-
After the 3-minute reaction time, place the sample cell in the spectrophotometer and record the absorbance.
-
-
Calibration: Prepare a series of iron standards of known concentrations and measure their absorbance to create a calibration curve. The concentration of iron in the sample can then be determined from this curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is commonly used to measure the total antioxidant capacity of a sample.
Reagents:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water, add 16 mL of glacial acetic acid, and adjust the pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Antioxidant Standard Solution (e.g., Trolox or Ascorbic Acid): For creating a standard curve.
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working reagent as described above. Warm the reagent to 37°C before use.
-
Standard Curve Preparation: Prepare a series of dilutions of the antioxidant standard in deionized water.
-
Assay Procedure:
-
To a test tube, add 1.5 mL of the pre-warmed FRAP reagent.
-
Add 50 µL of the sample or standard solution.
-
Mix thoroughly and incubate at 37°C for 4 minutes.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the sample and standards at 593 nm against a reagent blank (1.5 mL FRAP reagent + 50 µL deionized water).
-
-
Calculation: Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the absorbance of the sample to determine its antioxidant capacity, expressed as equivalents of the standard (e.g., µmol Trolox equivalents/g of sample).
Visualizations
The following diagrams illustrate the core chemical pathway and a typical experimental workflow for the TPTZ-based iron assay.
References
Unveiling the Spectroscopic Signature of TPTZ-Fe(II) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of the 2,4,6-Tris(2-pyridyl)-s-triazine-Iron(II) (TPTZ-Fe(II)) complex, a cornerstone of spectrophotometric iron determination. This document provides a comprehensive overview of its absorbance characteristics, detailed experimental protocols for its formation and analysis, and a visual representation of the complexation reaction.
Core Spectral Properties
The TPTZ-Fe(II) complex is renowned for its intense blue color, a characteristic that forms the basis of its widespread use in analytical chemistry.[1][2] This color arises from a strong absorption band in the visible region of the electromagnetic spectrum. The key spectral parameters are summarized below.
| Parameter | Value | Solvent/Conditions |
| Wavelength of Maximum Absorbance (λmax) | 593 - 596 nm | Aqueous solution |
| Molar Absorptivity (ε) | ~22,600 L mol⁻¹ cm⁻¹ | Aqueous solution |
| Color | Intense Blue | Aqueous solution |
Table 1: Summary of Quantitative Spectral Data for the TPTZ-Fe(II) Complex. The λmax can exhibit slight variations depending on the solvent and specific experimental conditions.[3][4]
Principles of TPTZ-Fe(II) Complex Formation and Analysis
The determination of iron concentration using TPTZ is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of the complex and its concentration in a solution.[1] TPTZ acts as a tridentate ligand, binding to ferrous ions (Fe(II)) through the nitrogen atoms in its pyridyl rings to form a stable coordination complex.[1][2] The reaction is highly specific for Fe(II), minimizing interference from other metal ions.[1]
To ensure accurate quantification, any ferric ions (Fe(III)) present in a sample must first be reduced to Fe(II). This is typically achieved by adding a reducing agent, such as hydroxylammonium chloride.[4] The optimal pH range for the formation of the TPTZ-Fe(II) complex is in the slightly acidic to neutral range, typically between 3.4 and 5.8.[4]
Experimental Protocols
The following are detailed methodologies for the preparation of the TPTZ-Fe(II) complex and its subsequent spectrophotometric analysis.
Reagent Preparation
-
Standard Iron Solution (e.g., 1 x 10⁻⁴ M): Dissolve a precisely weighed amount of electrolytic iron or a primary standard iron salt (e.g., ferrous ammonium (B1175870) sulfate (B86663) hexahydrate) in a minimal amount of dilute acid (e.g., HCl) and dilute to a known volume with deionized water.
-
TPTZ Solution (e.g., 0.001 M): Dissolve the required amount of 2,4,6-Tris(2-pyridyl)-s-triazine in a few drops of hydrochloric acid and then dilute with deionized water.[4]
-
Hydroxylammonium Chloride Solution (10% w/v): Dissolve 10 g of hydroxylammonium chloride in 100 mL of deionized water.[4]
-
Acetate (B1210297) Buffer Solution (e.g., 2 M, pH ~4.7): Prepare by mixing appropriate volumes of 2 M acetic acid and 2 M sodium acetate solutions.[4]
Protocol for Spectrophotometric Measurement
-
Sample Preparation: To a volumetric flask, add a known volume of the sample containing an unknown concentration of iron.
-
Reduction of Fe(III): Add a sufficient volume of the 10% hydroxylammonium chloride solution to reduce all Fe(III) to Fe(II). A typical volume is 2 mL for a 50 mL final volume.[4]
-
pH Adjustment: Add the acetate buffer solution to maintain the pH within the optimal range for complex formation. For a 50 mL final volume, 10 mL of a 2 M acetate buffer is commonly used.[4]
-
Complex Formation: Add an excess of the TPTZ solution to ensure all Fe(II) ions react to form the complex. A molar ratio of TPTZ to iron greater than three is recommended.[4]
-
Dilution: Dilute the solution to the final volume with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for a sufficient time for the color to develop completely. A 3-minute reaction time is often cited.
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 593 nm.
-
Zero the instrument using a reagent blank prepared in the same manner as the samples but without the iron-containing sample.
-
Measure the absorbance of the sample solutions.
-
-
Quantification: Determine the iron concentration in the sample by comparing its absorbance to a calibration curve prepared using a series of standard iron solutions of known concentrations.
Visualizing the TPTZ-Fe(II) Complex Formation
The formation of the TPTZ-Fe(II) complex is a direct and efficient reaction. The following diagram illustrates the key components and the resulting complex.
Caption: Formation of the TPTZ-Fe(II) complex.
References
An In-depth Technical Guide to the Solubility of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ), a crucial chelating agent and colorimetric reagent. Understanding its solubility in various solvents is paramount for its application in analytical chemistry, particularly in the quantification of iron in biological and environmental samples.
Core Compound Properties
This compound, commonly known as TPTZ, is a crystalline solid with the molecular formula C₁₈H₁₂N₆ and a molecular weight of 312.34 g/mol .[1] It is widely recognized for forming a stable, intensely colored complex with ferrous ions (Fe(II)), which is the basis for its use in spectrophotometric assays.[2][3][4]
Quantitative Solubility Data
The solubility of TPTZ has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that temperature conditions are not always specified in the available literature, and sonication may be required to achieve maximum solubility in some solvents.[1][5]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Methanol (B129727) | 100 | ~320.17 | Clear solution.[6][7][8] |
| Methanol | 50 | 160.08 | Requires sonication.[1] |
| Ethanol (B145695) | 20 | ~64.03 | - |
| Dimethylformamide (DMF) | 10 | ~32.02 | - |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 | ~32.02 | - |
| Dimethyl sulfoxide (DMSO) | 5.2 | 16.65 | Sonication is recommended.[5] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 | ~0.64 | Sparingly soluble in aqueous buffers.[2] |
| Water | Miscible | - | One source describes it as miscible, though it is generally considered sparingly soluble in aqueous solutions.[9] |
Qualitative Solubility Information
TPTZ is generally described as being soluble in organic solvents such as methanol, ethanol, DMSO, and DMF.[2][3] It is sparingly soluble in aqueous buffers.[2] For applications requiring an aqueous solution, it is recommended to first dissolve TPTZ in an organic solvent like ethanol and then dilute it with the desired aqueous buffer.[2] The compound can be purified by repeated crystallization from aqueous ethanol.[6]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of TPTZ are not extensively published, a general methodology can be inferred from standard laboratory practices for solubility assessment and from the preparation of TPTZ solutions for its primary application in iron assays.
Protocol for Preparation of a Saturated TPTZ Solution for Solubility Determination
This protocol outlines a general procedure for determining the solubility of TPTZ in a given solvent.
-
Solvent Selection : Choose a solvent of interest for the solubility determination.
-
Solid TPTZ Addition : Add an excess amount of crystalline TPTZ to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient period to allow the solution to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator. The time required for equilibration may vary depending on the solvent and should be determined experimentally.
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
Sample Extraction : Carefully extract an aliquot of the clear supernatant without disturbing the solid phase.
-
Quantification : Determine the concentration of TPTZ in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its maximum wavelength (λmax: 245, 284 nm) and using a pre-established calibration curve.[2]
-
Solubility Calculation : The calculated concentration of TPTZ in the saturated solution represents its solubility in that solvent at the specified temperature.
Workflow for Spectrophotometric Iron Determination using TPTZ
The primary application of TPTZ is in the colorimetric quantification of iron. The following workflow illustrates the key steps in this process.
Caption: Workflow for the spectrophotometric determination of iron using the TPTZ method.
Logical Relationships and Considerations
The solubility of TPTZ is governed by its molecular structure and the properties of the solvent. As a heterocyclic aromatic compound, its solubility is generally higher in polar aprotic and polar protic organic solvents compared to nonpolar solvents. Its limited solubility in aqueous solutions is expected for a molecule of its size and composition. The pyridinyl nitrogen atoms can participate in hydrogen bonding, which contributes to its solubility in protic solvents like methanol and ethanol. The use of co-solvents, such as adding ethanol to aqueous solutions, can significantly enhance the solubility of TPTZ by modifying the overall polarity of the solvent system.[2] When preparing TPTZ solutions, especially for sensitive analytical applications, it is advisable to use an inert gas to purge the solvent to prevent potential oxidative degradation.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2,4,6-Tris(2-pyridyl)-s-triazine - CAS-Number 3682-35-7 - Order from Chemodex [chemodex.com]
- 4. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 5. TPTZ | TargetMol [targetmol.com]
- 6. TPTZ | 3682-35-7 [chemicalbook.com]
- 7. TPTZ CAS#: 3682-35-7 [m.chemicalbook.com]
- 8. 2,4,6-Tri(2-pyridinyl)-1,3,5-triazine | CAS#:3682-35-7 | Chemsrc [chemsrc.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
The Discovery and Enduring Legacy of TPTZ: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, History, and Application of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) as a Pivotal Reagent in Scientific Research.
Introduction
2,4,6-tris(2-pyridyl)-s-triazine, commonly known by the acronym TPTZ, is a heterocyclic organic compound that has carved a significant niche in analytical chemistry and various other scientific disciplines. First introduced in the mid-20th century, its remarkable ability to form intensely colored complexes with metal ions, most notably iron, has made it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of TPTZ as a reagent, with a particular focus on its application in spectrophotometric analysis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Discovery and Initial Synthesis
The first synthesis of 2,4,6-tris(2-pyridyl)-s-triazine was reported in 1959 by F. H. Case and T. Kroft. Their work, published in the Journal of the American Chemical Society, described a novel method for the creation of this and related compounds. The synthesis is achieved through the trimerization of 2-cyanopyridine (B140075). This foundational work laid the groundwork for the subsequent exploration of TPTZ's properties and applications.
Key Properties of TPTZ and its Iron Complex
TPTZ is a white to off-white crystalline powder. Its utility as a reagent stems from its ability to act as a tridentate ligand, forming stable complexes with various metal ions. The most prominent of these is the deep blue-purple complex it forms with ferrous ions (Fe²⁺). This reaction is rapid, sensitive, and forms the basis of its widespread use in iron determination.
Below is a summary of the key quantitative data for TPTZ and its ferrous complex:
| Property | Value | Reference |
| TPTZ (C₁₈H₁₂N₆) | ||
| Molar Mass | 312.34 g/mol | |
| Melting Point | 247-249 °C | |
| Fe(TPTZ)₂²⁺ Complex | ||
| Molar Absorptivity (ε) | ~22,600 L mol⁻¹ cm⁻¹ | Collins et al. (1959) |
| ~22,230 L mol⁻¹ cm⁻¹ | Various Sources | |
| Wavelength of Maximum Absorbance (λmax) | 593 nm | Collins et al. (1959) |
| 595 nm | ChemicalBook | |
| Optimal pH Range for Complex Formation | 3.4 - 5.8 | Collins et al. (1959) |
Experimental Protocols
Synthesis of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ)
Materials:
-
2-cyanopyridine
-
Sodium hydride (or other suitable base)
-
High-boiling point solvent (e.g., xylene, dimethylformamide)
-
Water
Procedure:
-
A solution of 2-cyanopyridine in a dry, high-boiling point solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
A catalytic amount of a strong base, such as sodium hydride, is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude product is precipitated by the addition of a non-solvent, such as water or ethanol.
-
The precipitated solid is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.
-
Recrystallization from a solvent such as aqueous ethanol can be performed to obtain purified TPTZ.
Spectrophotometric Determination of Iron using TPTZ
This method is based on the formation of the intensely colored Fe(TPTZ)₂²⁺ complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron in the sample.
Reagents:
-
TPTZ Solution (0.01 M): Dissolve 0.312 g of TPTZ in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used as a reducing agent to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Standard Iron Solution (100 ppm): Dissolve a known mass of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a final concentration of 100 mg/L (ppm) of Fe.
Procedure:
-
To a 10 mL volumetric flask, add a known volume of the sample to be analyzed.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix well. Allow the solution to stand for 10 minutes to ensure complete reduction of any Fe³⁺.
-
Add 2 mL of the TPTZ solution and 2 mL of the acetate buffer.
-
Dilute the solution to the 10 mL mark with deionized water and mix thoroughly.
-
Allow the color to develop for at least 5 minutes.
-
Measure the absorbance of the solution at 593 nm using a spectrophotometer, with a reagent blank (containing all reagents except the iron sample) used to zero the instrument.
-
The concentration of iron in the sample is determined by comparing the absorbance to a calibration curve prepared using standard iron solutions.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay, developed by Benzie and Strain in 1996, is a widely used method to measure the total antioxidant capacity of a sample.[1] It is based on the reduction of a ferric-TPTZ complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) by antioxidants at low pH.[1]
Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in deionized water and make up to 1 L.
-
TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.
Procedure:
-
Prepare a series of standard solutions of a known antioxidant, such as Trolox or ascorbic acid.
-
Add a small volume (e.g., 100 µL) of the sample or standard to a test tube.
-
Add a larger volume (e.g., 3 mL) of the freshly prepared FRAP reagent to the test tube.
-
Mix vigorously and incubate at 37°C for a specified time (typically 4-6 minutes).
-
Measure the absorbance of the solution at 593 nm against a reagent blank.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to that of the standards and is typically expressed as Trolox equivalents.
Visualizing Key Processes
To better understand the chemical reactions and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of TPTZ from 2-Cyanopyridine.
Caption: Formation of the Fe(TPTZ)₂²⁺ Complex.
Caption: Workflow for Spectrophotometric Iron Determination.
Broader Applications of TPTZ
While its primary application remains in the determination of iron and antioxidant capacity, the utility of TPTZ extends to other areas of scientific research. Its ability to form colored complexes with other metal ions, such as copper, cobalt, and nickel, has led to its use in environmental monitoring for the detection of these trace metals in water and soil samples.[2] Furthermore, in the field of materials science, TPTZ serves as a versatile ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and sensing.[2]
Conclusion
Since its discovery in 1959, 2,4,6-tris(2-pyridyl)-s-triazine has proven to be a remarkably robust and versatile reagent. Its simple yet effective application in the spectrophotometric determination of iron has made it a staple in analytical laboratories worldwide. The subsequent development of the FRAP assay has further solidified its importance in the field of antioxidant research. As scientific inquiry progresses, the unique chemical properties of TPTZ will likely continue to open new avenues for its application, ensuring its enduring legacy as a key tool in the advancement of science.
References
2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) Powder: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety protocols, handling procedures, and detailed experimental applications for 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) powder. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, commonly known as TPTZ, is a crystalline powder. Its key properties are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₁₈H₁₂N₆ | [1] |
| Molecular Weight | 312.34 g/mol | [2][3] |
| Appearance | White to off-white or yellow crystalline powder | [4][5] |
| Melting Point | 248 - 252 °C (478.4 - 485.6 °F) | [6] |
| Solubility | Soluble in water, ethanol, methanol, DMSO, and dimethylformamide (DMF) | [6][7] |
| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place | [4][8] |
Hazard Identification and Safety Precautions
TPTZ is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are outlined in the Globally Harmonized System (GHS) classifications.
| Hazard Class | GHS Classification | Citations |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed | [1][9] |
| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin | [1][9] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [1][6] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | [1][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | [1][6] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with TPTZ, the following PPE is mandatory when handling the powder.
-
Eye Protection : Chemical safety goggles or a face shield.[1]
-
Hand Protection : Wear protective gloves, such as nitrile rubber.[2]
-
Skin and Body Protection : A lab coat or other suitable protective clothing should be worn.[1]
-
Respiratory Protection : In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.[1]
Engineering Controls
Work with TPTZ powder should be conducted in a well-ventilated area.[1] A chemical fume hood is recommended, especially when generating dust.[2] Ensure that an eyewash station and safety shower are readily accessible.[10]
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical for maintaining a safe laboratory environment.
Safe Handling
-
Avoid all personal contact, including inhalation of dust.[2]
-
Do not get in eyes, on skin, or on clothing.[10]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where TPTZ is handled or stored.[9]
Storage Requirements
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong acids and strong oxidizing agents.[1][4]
Spill and Disposal Procedures
-
Minor Spills : For small spills, sweep up the powder, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
-
Major Spills : In the event of a large spill, evacuate the area and alert emergency responders.[2]
-
Disposal : All waste must be handled in accordance with local, state, and federal regulations.[2]
First Aid Measures
In case of exposure to TPTZ, follow these first aid guidelines:
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. | [1][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][3] |
Experimental Applications: Ferric Reducing Antioxidant Power (FRAP) Assay
TPTZ is a key reagent in the FRAP assay, a common method for determining the total antioxidant capacity of a sample. The assay measures the reduction of the ferric-TPTZ (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by antioxidants at a low pH. This reduction results in a blue-colored complex that can be quantified by measuring its absorbance at 593 nm.[2]
Logical Workflow for the FRAP Assay
The following diagram illustrates the logical steps involved in performing a FRAP assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Detailed Protocol for the FRAP Assay
This protocol provides a step-by-step methodology for conducting the FRAP assay.
1. Reagent Preparation [6]
-
Acetate (B1210297) Buffer (300 mM, pH 3.6) : Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of distilled water. Add 16 mL of glacial acetic acid. Adjust the pH to 3.6 if necessary and bring the final volume to 1 L with distilled water.
-
TPTZ Solution (10 mM) : Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM) : Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Working Reagent : Prepare fresh before use by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (e.g., 100 mL of acetate buffer + 10 mL of TPTZ solution + 10 mL of FeCl₃ solution). Warm the working reagent to 37°C before use.
2. Standard Curve Preparation [6]
-
Prepare a series of standard solutions of an antioxidant such as Trolox or ascorbic acid in distilled water. Recommended concentrations are 100, 200, 400, 600, 800, and 1000 µM.
-
Add 2.85 mL of the FRAP working reagent to a test tube or cuvette.
-
Add 150 µL of the sample or a standard solution to the reagent.
-
Mix well and incubate at 37°C for 4-6 minutes.
-
Measure the absorbance at 593 nm against a reagent blank (FRAP reagent + distilled water).
4. Calculation of Results [6]
-
Plot the absorbance of the standard solutions against their concentrations to generate a standard curve.
-
Determine the antioxidant capacity of the samples by comparing their absorbance to the standard curve.
-
Results are typically expressed as µM Trolox equivalents (TE) or ascorbic acid equivalents.
Signaling Pathways and Cellular Applications
While TPTZ is a well-established reagent for quantifying iron and antioxidant capacity, its direct involvement as a modulator in specific biological signaling pathways is not well-documented in current scientific literature. Its primary application in a cellular context is for the measurement of ferric reducing ability in biological samples such as plasma, serum, and cell lysates.[2] The utility of TPTZ in drug development and research is primarily as an analytical tool rather than a therapeutic agent that targets signaling cascades.
Logical Relationships in Safety Handling
The following diagram illustrates the logical flow of actions to ensure the safe handling of TPTZ powder.
Caption: Logical workflow for the safe handling of TPTZ powder.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Ferric Reducing Antioxidant Power (FRAP) Assay Kit – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. images.hach.com [images.hach.com]
- 5. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 6. detailed protocol for FRAP assay | Filo [askfilo.com]
- 7. scribd.com [scribd.com]
- 8. lovibond.com [lovibond.com]
- 9. researchgate.net [researchgate.net]
- 10. lovibond.com [lovibond.com]
An In-depth Technical Guide to 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine, commonly known as TPTZ. It covers its fundamental properties, various synonyms, key applications in research and drug development, and detailed experimental protocols.
Core Concepts and Synonyms
This compound is a heterocyclic organic compound widely recognized for its strong chelating affinity, particularly for iron(II) ions.[1][2][3] This property makes it an invaluable reagent in various analytical and research applications. It is a tridentate ligand, meaning it binds to a central metal ion at three points through the nitrogen atoms in its pyridyl rings, forming a stable coordination complex.[1]
The compound is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for comprehensive literature searches and clear communication.
| Common Name | Systematic Name | Other Names & Identifiers |
| TPTZ | This compound | 2,4,6-Tris(2-pyridyl)-s-triazine, 2,4,6-Tri(2-pyridyl)-s-triazine, 2,4,6-Tripyridyl-1,3,5-triazine, TPTZ (iron reagent), CAS: 3682-35-7 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of TPTZ is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₆ | [4] |
| Molecular Weight | 312.33 g/mol | [4] |
| Appearance | White to light yellow or light beige crystalline powder | [5][6] |
| Melting Point | 247-249 °C | [7] |
| Boiling Point | ~618.9 °C at 760 mmHg | [8] |
| Density | ~1.276 g/cm³ | [8] |
| Solubility | Soluble in methanol (B129727) (100 mg/mL), ethanol (B145695) (~20 mg/mL), DMSO (~10 mg/mL), and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers. | [4][7][9] |
| UV-Vis Absorption (λmax) | 245 nm, 284 nm | [4][9] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). For short-term use, store at 4°C. Protect from light. | [4][10] |
Applications in Research and Drug Development
TPTZ's unique chemical properties lend it to a variety of applications, particularly in the fields of analytical chemistry, antioxidant research, and materials science.
Spectrophotometric Determination of Iron
The most prominent application of TPTZ is in the colorimetric determination of iron.[2][3] TPTZ reacts specifically with ferrous ions (Fe²⁺) to form a stable, intensely blue-colored complex, [Fe(TPTZ)₂]²⁺.[2] The intensity of the color, which can be measured spectrophotometrically at approximately 593-595 nm, is directly proportional to the concentration of iron(II) in the sample.[1][8] This method is highly sensitive and is widely used in clinical diagnostics, environmental monitoring, and materials analysis.[11] For the determination of total iron, a reducing agent is first added to convert any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
TPTZ is a key reagent in the Ferric Reducing Antioxidant Power (FRAP) assay, a widely used method for measuring the total antioxidant capacity of a sample.[7][12] The assay is based on the ability of antioxidants to reduce the ferric-TPTZ (Fe³⁺-TPTZ) complex to the ferrous-TPTZ (Fe²⁺-TPTZ) form at a low pH.[12] The resulting blue color is measured spectrophotometrically, and the antioxidant capacity is quantified by comparing the absorbance change to that of a known standard, such as Trolox or ascorbic acid.[4]
Pharmaceutical Analysis
TPTZ-based spectrophotometric methods have been developed for the quantification of various pharmaceutical compounds.[13] For instance, it can be used to determine the amount of acetaminophen (B1664979) in serum and pharmaceutical formulations.[14] The principle often involves the drug reducing Fe(III) to Fe(II), which then forms the colored complex with TPTZ.[8] This approach has also been applied to the estimation of other drugs like ethacridine (B1671378) lactate (B86563) and N-acetyl-L-cysteine.[13]
Coordination Chemistry and Materials Science
As a multidentate ligand, TPTZ is utilized in coordination chemistry to form complexes with various metal ions, not just iron.[10][11][15] These complexes can exhibit interesting photophysical and magnetic properties, leading to applications in the development of chemosensors, luminescent materials, and optoelectronic devices.[11][16] TPTZ can also act as a building block for coordination polymers and metal-organic frameworks (MOFs).[11]
Experimental Protocols
Protocol 1: Determination of Total Iron in an Aqueous Sample
Principle: This protocol describes the spectrophotometric determination of total iron. A reducing agent is used to convert all iron to the ferrous (Fe²⁺) state, which then reacts with TPTZ to form a blue complex. The absorbance of this complex is measured at 593 nm.
Materials:
-
TPTZ solution (e.g., 0.001 M in 0.001 M HCl)
-
Hydroxylammonium chloride solution (10% w/v)
-
Sodium acetate (B1210297) buffer (e.g., 2 M, pH ~4.5)
-
Iron standard solution (e.g., 1000 mg/L Fe)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Pipette a known volume of the iron-containing sample into a volumetric flask.
-
Reduction of Fe³⁺: Add 1.0 mL of 10% hydroxylammonium chloride solution to the flask and mix. This reduces any ferric iron to ferrous iron.
-
Complex Formation: Add an excess of the TPTZ solution (e.g., 5.0 mL of 0.001 M TPTZ).
-
pH Adjustment: Add 5.0 mL of sodium acetate buffer to maintain the optimal pH for complex formation.
-
Dilution: Dilute the solution to the mark with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for at least 3 minutes for full color development.[5]
-
Measurement: Measure the absorbance of the solution at 593 nm against a reagent blank (prepared in the same way but without the iron sample).
-
Quantification: Prepare a calibration curve using standard iron solutions of known concentrations and determine the iron concentration in the sample from this curve.
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the antioxidant capacity of a sample by its ability to reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex. The change in absorbance at 593 nm is proportional to the antioxidant power.
Materials:
-
Acetate Buffer: 300 mM, pH 3.6 (3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid per 1 L of distilled water).[4]
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[4]
-
Ferric Chloride (FeCl₃) Solution: 20 mM FeCl₃·6H₂O in distilled water.[4]
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4]
-
Standard Solution: Trolox or ascorbic acid in distilled water (e.g., 100-1000 µM).[4]
-
Test samples (e.g., plant extracts, biological fluids).
-
Spectrophotometer or microplate reader.
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working reagent as described above and warm it to 37°C.[17]
-
Standard Curve: Prepare a series of standard solutions of Trolox or ascorbic acid.
-
Sample Preparation: Dilute the test samples as needed with distilled water.
-
Reaction Initiation:
-
For a cuvette-based assay: Add 2.85 mL of the FRAP reagent to a cuvette, followed by 150 µL of the sample, standard, or blank (distilled water).[4]
-
For a microplate-based assay: Add a specific volume of the FRAP reagent (e.g., 200 µL) to each well, followed by a smaller volume of the sample or standard (e.g., 10 µL).[18]
-
-
Incubation: Mix well and incubate at 37°C. The incubation time can vary, but a common duration is 4-6 minutes.[4][17]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the antioxidant capacity of the samples, typically expressed as Trolox equivalents (TE).
Visualizations
The following diagrams illustrate the key chemical processes involving TPTZ.
References
- 1. nbinno.com [nbinno.com]
- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 3. Ferric-TPTZ: Significance and symbolism [wisdomlib.org]
- 4. detailed protocol for FRAP assay | Filo [askfilo.com]
- 5. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 6. lovibond.com [lovibond.com]
- 7. TPTZ: Significance and symbolism [wisdomlib.org]
- 8. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. New Cyanido-Bridged Complexes of Zn(II) and/or Ag(I) with TPymT and Tptz Ligands: Synthesis, Structural and Fluorescent Properties [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tptz final | PPTX [slideshare.net]
- 14. goldbio.com [goldbio.com]
- 15. 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 16. nbinno.com [nbinno.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. Ferric Reducing Antioxidant Power (FRAP) Assay Kit – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]
Foundational Research on TPTZ as a Tridentate Ligand: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) as a Tridentate Ligand.
This guide provides a comprehensive overview of the foundational research on 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) and its role as a versatile tridentate ligand in coordination chemistry. It covers the synthesis of TPTZ and its metal complexes, their structural and spectroscopic properties, and explores their burgeoning applications in materials science and drug development.
Introduction to TPTZ as a Tridentate Ligand
2,4,6-tris(2-pyridyl)-1,3,5-triazine, commonly known as TPTZ, is a heterocyclic ligand characterized by a central triazine ring substituted with three pyridyl groups. This unique structure allows TPTZ to act as a powerful chelating agent, capable of binding to a single metal center through three nitrogen atoms – one from the triazine ring and one from each of two adjacent pyridyl rings – in a tridentate, pincer-like fashion. This coordination mode imparts significant stability to the resulting metal complexes and influences their electronic and steric properties. While primarily known for its tridentate nature, TPTZ can also exhibit bidentate coordination depending on the metal ion and reaction conditions.[1]
The versatility of TPTZ has led to its widespread use in various chemical disciplines. It is famously employed in the spectrophotometric determination of iron(II), forming an intensely colored blue complex.[2] Beyond analytical chemistry, TPTZ-metal complexes are being explored for their catalytic activity, potential as luminescent materials, and, increasingly, for their biological applications, including as antibacterial and anticancer agents.[3]
Synthesis and Experimental Protocols
Synthesis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ)
A common and effective method for the synthesis of TPTZ is the nucleophilic substitution of cyanuric chloride.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanuric chloride in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dioxane.
-
Grignard Reagent Preparation: In a separate flask, prepare the 2-pyridyl Grignard reagent by reacting 2-bromopyridine (B144113) with magnesium turnings in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Slowly add the prepared Grignard reagent to the stirred solution of cyanuric chloride at a controlled temperature, typically 0 °C to room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the complete substitution of all three chlorine atoms.
-
Quenching and Extraction: Cool the reaction mixture and quench it by carefully adding an aqueous solution of an ammonium (B1175870) salt (e.g., ammonium chloride). Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or chloroform.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure TPTZ as a white to off-white solid.
General Synthesis of Transition Metal-TPTZ Complexes
The synthesis of metal-TPTZ complexes typically involves the direct reaction of the TPTZ ligand with a metal salt in a suitable solvent.[5]
Experimental Protocol:
-
Dissolution: Dissolve 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) in a suitable solvent, such as ethanol, methanol, or acetonitrile. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Addition: In a separate vessel, dissolve the desired transition metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salt of Fe(II), Co(II), Ni(II), Cu(II), Zn(II), etc.) in the same or a compatible solvent.
-
Reaction: Add the metal salt solution dropwise to the stirred TPTZ solution at room temperature or with gentle heating. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries (e.g., 1:1 or 1:2).
-
Precipitation and Isolation: Upon mixing, the metal complex may precipitate out of the solution immediately or after a period of stirring and/or cooling. If precipitation is slow, the reaction mixture can be left to stand for crystallization to occur.
-
Washing and Drying: Collect the solid product by filtration, wash it with a small amount of the cold solvent to remove any unreacted starting materials, and then wash with a volatile solvent like diethyl ether. Dry the complex under vacuum.
Quantitative Data on TPTZ Metal Complexes
The interaction of TPTZ with various transition metals has been studied extensively. The following tables summarize key quantitative data, including stability constants, structural parameters, and spectroscopic characteristics.
Stability Constants
| Metal Ion | Log K (indicative) | Method | Reference |
| Fe(II) | High | Spectrophotometry | [2] |
| Cu(II) | High | Potentiometry | [7] |
| Ni(II) | Moderate | Potentiometry | [7] |
| Co(II) | Moderate | Potentiometry | [7] |
| Zn(II) | Moderate | Potentiometry | [7] |
Note: The exact values of stability constants are highly dependent on experimental conditions such as pH, temperature, and ionic strength.
Structural Data: Bond Lengths and Angles
X-ray crystallography has provided detailed structural information for several TPTZ-metal complexes. The following table presents a selection of key bond lengths and angles for some first-row transition metal complexes where TPTZ acts as a tridentate ligand.
| Metal Complex | M-N(triazine) (Å) | M-N(pyridyl) (Å) | N(py)-M-N(py) Angle (°) | Reference |
| [Fe(TPTZ)Cl₂] | 2.102 | 2.220, 2.198 | ~145 | |
| [Ni(TPTZ)(NCS)₂] | 2.039 | 2.108, 2.112 | 155.8 | [8] |
| [Co(TPTZ)Cl₂] | 2.039 | 2.201, 2.230 | 146.9 | [9] |
| [Cu(TPTZ)(NCS)₂] | 1.960 | 2.015 (avg) | ~160 | [10] |
| [Zn(TPTZ)(NCS)₂] | 2.055 | 2.191, 2.223 | 145.7 | [4] |
Spectroscopic Data
The coordination of TPTZ to a metal ion induces characteristic shifts in its spectroscopic signatures.
| Complex | UV-Vis λmax (nm) (Charge Transfer) | Selected FTIR Peaks (cm⁻¹) (C=N stretch) | ¹H NMR (pyridyl protons, ppm) |
| TPTZ (free ligand) | ~280, ~310 | ~1580, ~1530 | 8.8 (H6'), 8.7 (H3'), 7.9 (H4'), 7.5 (H5') |
| [Fe(TPTZ)₂]²⁺ | ~593 | Shifted to lower frequency | Paramagnetically shifted/broadened |
| [Ru(TPTZ)₂]²⁺ | ~480 | Shifted to lower frequency | Significant downfield shifts |
| [Zn(TPTZ)Cl₂] | ~320 | Shifted to lower frequency | Downfield shifts of pyridyl protons |
| [Al(TPTZ)Cl₃] | ~340 | Shifted to lower frequency | Downfield shifts of pyridyl protons |
Note: Spectroscopic data can vary depending on the solvent, counter-ions, and specific geometry of the complex.[11]
Biological Activity and Signaling Pathways
TPTZ-metal complexes have demonstrated promising biological activities, particularly as antibacterial and anticancer agents. The proposed mechanisms of action often involve direct interaction with cellular macromolecules and the generation of cellular stress.
Antibacterial Mechanism
The antibacterial action of TPTZ complexes is believed to stem from their ability to interact with bacterial DNA and disrupt cellular processes.
TPTZ-metal complexes can penetrate the bacterial cell wall and intercalate into the DNA, disrupting DNA replication and transcription, which ultimately leads to bacterial cell death.[1] Additionally, some metal complexes can generate reactive oxygen species (ROS), causing oxidative damage to various cellular components.[12]
Anticancer Mechanism: Apoptosis and Cell Cycle Arrest
In cancer cells, TPTZ-metal complexes have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cell proliferation.
The generation of ROS can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, a key pathway in apoptosis.[1][13] Furthermore, these complexes can cause DNA damage, which activates tumor suppressor proteins like p53. Activated p53 can then induce the expression of proteins like p21, which inhibit cyclin-dependent kinases (CDKs), leading to a halt in the cell cycle, typically at the G0/G1 or G2/M phases.[8][14][15]
Conclusion
2,4,6-tris(2-pyridyl)-1,3,5-triazine has established itself as a cornerstone tridentate ligand in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the unique properties of its metal complexes have paved the way for a wide range of applications. The foundational research summarized in this guide highlights the immense potential of TPTZ, not only in traditional areas like analytical chemistry but also in the cutting-edge fields of materials science and medicinal chemistry. For researchers and professionals in drug development, the ability of TPTZ-metal complexes to induce targeted cell death and inhibit cell proliferation through defined biological pathways presents exciting opportunities for the design of novel therapeutic agents. Further exploration into the nuanced structure-activity relationships and the specific intracellular targets of these complexes will undoubtedly fuel future innovations.
Visualizations of Experimental Workflows
References
- 1. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Oxygen Species Formed by Metal and Metal Oxide Nanoparticles in Physiological Media—A Review of Reactions of Importance to Nanotoxicity and Proposal for Categorization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Constants of First-row Transition Metal and Trivalent Lanthanide Metal Ion Complexes with Macrocyclic Tetraazatetraacetic and Tetraazatetramethylacetic Acids | Semantic Scholar [semanticscholar.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 15. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 3682-35-7 properties and uses
An In-depth Technical Guide to CAS Number 3682-35-7 and a Clarification on a Related Compound
Introduction
This technical guide provides a comprehensive overview of the properties and uses of the compound associated with CAS number 3682-35-7. It has been noted that the initial query included the name "3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid" alongside this CAS number. It is important to clarify that CAS number 3682-35-7 corresponds to 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine (TPTZ) . The compound 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a different identifier, CAS number 3919-74-2.[1][2]
This guide will primarily focus on the properties and applications of TPTZ, as specified by the provided CAS number. A separate section will briefly cover the characteristics of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to address the initial query in its entirety and prevent any confusion for researchers and drug development professionals.
Part 1: 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine (TPTZ) - CAS 3682-35-7
2,4,6-Tris(2'-pyridyl)-1,3,5-triazine, commonly known as TPTZ, is a heterocyclic organic compound featuring a triazine core substituted with three 2-pyridyl groups.[3] Its unique structure, with multiple nitrogen atoms, makes it an excellent chelating agent, particularly for transition metals.[4] This property is the foundation for its primary applications in analytical chemistry.
Chemical and Physical Properties of TPTZ
The key chemical and physical properties of TPTZ are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₆ |
| Molecular Weight | 312.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 247-249 °C |
| Solubility | Soluble in ethanol, methanol, and DMSO (10 mg/mL) |
| UV Absorption Max (λmax) | 245, 284 nm |
| Storage Temperature | 4°C, protect from light |
Core Applications of TPTZ
TPTZ is a versatile reagent with several applications in research and development, primarily centered around its ability to form stable, colored complexes with metal ions.
-
Spectrophotometric Determination of Iron: The most prominent use of TPTZ is as a colorimetric reagent for the detection and quantification of iron.[5] It forms a stable, deep blue-purple complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically at approximately 593 nm.[6] This reaction is highly sensitive and specific, making it a valuable tool in clinical diagnostics, environmental monitoring, and food science.[7] The TPTZ method is often employed in the Ferric Reducing Antioxidant Power (FRAP) assay to measure the antioxidant capacity of a sample.[8]
-
Antioxidant Assays: The FRAP assay, which utilizes TPTZ, is a widely used method to determine the total antioxidant capacity of a sample.[8] The assay measures the ability of antioxidants in the sample to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of the aforementioned blue-colored complex.[8]
-
Coordination Chemistry and Materials Science: The tridentate ligand structure of TPTZ, with its three pyridyl groups, makes it highly effective in forming stable complexes with various transition metals like Fe²⁺, Cu²⁺, and Zn²⁺.[4] These metal-TPTZ complexes are subjects of research in catalysis, with applications in organic reactions such as oxidation and polymerization.
-
Chemosensors: The ability of TPTZ to form distinctly colored complexes with different metal ions is being explored for the development of chemosensors for metal ion detection in various solutions.
Experimental Protocols
Ferric Reducing Antioxidant Power (FRAP) Assay using TPTZ
This protocol outlines the steps for determining the antioxidant capacity of a sample using the FRAP assay.
1. Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with distilled water.[9]
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[9]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[9]
-
FRAP Working Reagent: Prepare fresh before use by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). The reagent should be warmed to 37°C before use.[9][10]
2. Standard Curve Preparation:
-
Prepare a series of standard solutions of a known antioxidant, such as Trolox or ascorbic acid, in distilled water (e.g., 100, 200, 400, 600, 800, 1000 µM).[9]
3. Assay Procedure:
-
Add 2.85 mL of the FRAP working reagent to a cuvette.[9]
-
Add 150 µL of the sample or standard solution to the cuvette.[9]
-
Mix thoroughly and incubate at 37°C for 4 minutes.[10]
-
Measure the absorbance at 593 nm against a reagent blank (FRAP reagent with 150 µL of distilled water).[9]
4. Calculation:
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Determine the antioxidant capacity of the sample by interpolating its absorbance value on the standard curve.
-
Results are typically expressed as µM Trolox equivalents (TE) or ascorbic acid equivalents.[9]
Visualizations
TPTZ-Based Iron Detection Mechanism
Caption: Mechanism of TPTZ-based antioxidant assay.
Experimental Workflow for the FRAP Assay
Caption: Experimental workflow for the FRAP assay.
Part 2: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid - CAS 3919-74-2
This compound is an isoxazole (B147169) derivative with a carboxylic acid functional group and halogen substituents on the aromatic ring.[1] Its properties and applications are distinct from those of TPTZ.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇ClFNO₃ |
| Molecular Weight | 255.63 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Core Applications
The applications of this compound are primarily in the pharmaceutical and chemical research sectors.
-
Pharmaceutical Development: It is known as an intermediate or an impurity in the synthesis of certain antibacterial agents, such as flucloxacillin.[1]
-
Research Chemical: It is used in studies investigating the structure-activity relationships of isoxazole derivatives, which are a class of compounds with various biological activities.[1]
-
Analytical Chemistry: Due to its availability in high purity, it serves as a reference standard for quality control in pharmaceutical formulations.[1]
Biological Activity
While research is ongoing, compounds structurally related to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid have been noted for potential antibacterial properties.[1] The presence of halogen atoms can enhance the lipophilicity and bioactivity of such molecules, making them of interest in drug design.[1]
Conclusion
This technical guide has provided a detailed overview of 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine (TPTZ), the compound corresponding to CAS number 3682-35-7. Its primary utility as a colorimetric reagent for iron determination and in antioxidant assays has been highlighted, along with a detailed experimental protocol for the FRAP assay. Additionally, this guide has clarified the identity and provided a summary of the properties and uses of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) to resolve the ambiguity in the initial query. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]
- 3. 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine | C18H12N6 | CID 77258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TPTZ 2,4,6-Tri(2-pyridyl)-1,3,5-triazine [en.highfine.com]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hannainst.com.tw [hannainst.com.tw]
- 8. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 9. detailed protocol for FRAP assay | Filo [askfilo.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
Methodological & Application
Application Notes and Protocols for the Determination of Iron Using 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical element in numerous physiological and pathological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1][2][3] Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an essential cofactor for many enzymes, but also a potential catalyst for the formation of harmful reactive oxygen species.[1] Consequently, the precise quantification of iron in biological and pharmaceutical samples is of paramount importance in research and drug development. The 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) method is a sensitive and straightforward colorimetric assay for the determination of iron concentration.[4][5] This application note provides a detailed protocol for the TPTZ-based iron assay, including performance characteristics and applications relevant to the scientific community.
Principle of the Method
The TPTZ assay is based on the reaction of ferrous iron (Fe²⁺) with TPTZ to form a stable, intensely blue-purple colored complex, [Fe(TPTZ)₂]²⁺.[3] This complex exhibits a maximum absorbance at approximately 590-595 nm, and the intensity of the color is directly proportional to the concentration of iron in the sample.[6][7]
To measure the total iron content (both Fe²⁺ and Fe³⁺), a reducing agent is first added to the sample to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][8] The subsequent addition of TPTZ then allows for the colorimetric quantification of the total iron concentration. The optimal pH for this reaction is in the range of 3.4 to 5.8.[9]
Experimental Protocols
I. Reagent Preparation
Proper preparation of reagents is crucial for accurate and reproducible results. All glassware should be thoroughly cleaned and rinsed with iron-free deionized water to avoid contamination.[10]
-
TPTZ Solution (0.001 M):
-
Dissolve 0.312 g of this compound (TPTZ) in a few drops of concentrated hydrochloric acid.
-
Dilute to 1 liter with iron-free deionized water.[3]
-
Store in a dark bottle at 4°C.
-
-
Reducing Agent Solution (e.g., Hydroxylamine (B1172632) Hydrochloride 10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of iron-free deionized water.
-
This solution should be prepared fresh.
-
-
Acetate (B1210297) Buffer (pH ~4.5):
-
Prepare a solution that is 2 M in sodium acetate and 2 M in acetic acid.
-
Dissolve 164 g of sodium acetate in water, add 115 mL of glacial acetic acid, and dilute to 1 liter with iron-free deionized water.
-
-
Iron Standard Stock Solution (100 mg/L):
-
Use a commercially available certified iron standard or prepare by dissolving a known weight of pure iron wire in a minimal amount of nitric acid and diluting to a known volume with iron-free deionized water.
-
-
Working Iron Standards:
-
Prepare a series of working standards by diluting the iron standard stock solution with iron-free deionized water to cover the desired concentration range (e.g., 0.1 to 2.0 mg/L).
-
II. Assay Procedure for Total Iron Determination
-
Sample Preparation:
-
For aqueous samples, ensure they are within the linear range of the assay. Dilute with iron-free deionized water if necessary.
-
For biological samples (e.g., serum, tissue homogenates), an acid digestion step may be required to release protein-bound iron.[10]
-
Adjust the pH of the sample to be between 3 and 8.[10]
-
-
Assay Steps:
-
Pipette 1.0 mL of the sample or standard into a clean test tube.
-
Add 0.2 mL of the reducing agent solution (e.g., 10% hydroxylamine hydrochloride) and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Add 1.0 mL of the TPTZ solution and 0.5 mL of the acetate buffer. Mix thoroughly.
-
A blue-purple color will develop almost instantaneously. Allow the color to stabilize for at least 3 minutes.[2]
-
Measure the absorbance of the solution at 593 nm using a spectrophotometer.
-
Prepare a reagent blank using 1.0 mL of iron-free deionized water instead of the sample and follow the same procedure. Subtract the absorbance of the reagent blank from the absorbance of the standards and samples.
-
-
Calibration Curve:
-
Plot the blank-corrected absorbance values of the working iron standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²).
-
-
Calculation of Iron Concentration:
-
Determine the iron concentration in the unknown samples by interpolating their absorbance values from the calibration curve.
-
Remember to account for any dilution factors used during sample preparation.
-
Data Presentation
Method Performance and Validation Parameters
The TPTZ method for iron determination has been validated in numerous studies. The following tables summarize typical performance characteristics.
| Parameter | Typical Value | Reference |
| Wavelength (λmax) | 590 - 595 nm | [1][6][7] |
| pH Range | 3.4 - 5.8 | [9] |
| Linearity Range | 0.012 - 1.800 mg/L | [11][12] |
| Limit of Detection (LOD) | ~0.01 mg/L | [13] |
| Limit of Quantitation (LOQ) | ~0.03 mg/L | [13] |
Interfering Substances
Several ions can interfere with the TPTZ assay. The table below lists some common interfering substances and their tolerance limits.
| Interfering Substance | Tolerance Limit (mg/L) | Reference |
| Cadmium | 4.0 | [14] |
| Chromium (Cr³⁺) | 0.25 | [14] |
| Chromium (Cr⁶⁺) | 1.2 | [14] |
| Cobalt | 0.05 | [14] |
| Copper | 0.6 | [14] |
| Cyanide | 2.8 | [14] |
| Manganese | 50.0 | [14] |
| Mercury | 0.4 | [14] |
| Molybdenum | 4.0 | [14] |
| Nickel | 1.0 | [14] |
| Nitrite Ion | 0.8 | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for TPTZ-based determination of total iron.
Iron Homeostasis and Cellular Signaling
Iron homeostasis is tightly regulated to ensure sufficient supply for metabolic needs while preventing toxicity from excess iron. The liver-produced hormone hepcidin (B1576463) is a key regulator of systemic iron balance.
Caption: Simplified diagram of hepcidin-mediated iron regulation.
Applications in Research and Drug Development
The TPTZ assay is a valuable tool in various research and development areas:
-
Monitoring Iron Chelation Therapy: In conditions of iron overload, such as thalassemia, chelation therapy is used to remove excess iron from the body.[15][16] The TPTZ assay can be employed to monitor the efficacy of chelating agents by measuring iron levels in biological fluids.
-
Assessing Antioxidant Activity: The Ferric Reducing Antioxidant Power (FRAP) assay, a widely used method to determine the total antioxidant capacity of a sample, is based on the reduction of a Fe³⁺-TPTZ complex to the blue Fe²⁺-TPTZ complex by antioxidants.[17][18] This application is crucial in the development of drugs with antioxidant properties.
-
Toxicology and Preclinical Studies: Iron homeostasis is critical, and its dysregulation can be a marker of toxicity. The TPTZ assay can be used in preclinical studies to assess the effect of drug candidates on iron metabolism.
-
Pharmaceutical Analysis: The TPTZ method can be adapted for the quantification of certain pharmaceutical compounds that can undergo redox reactions with iron.[9][19]
-
Cell Culture Media Analysis: Monitoring iron levels in cell culture media is important as iron is an essential nutrient for cell growth and proliferation. The TPTZ assay provides a simple method for this purpose.
Conclusion
The this compound (TPTZ) method offers a reliable, sensitive, and cost-effective means of quantifying iron in a variety of samples. Its straightforward protocol and robust performance make it an indispensable tool for researchers, scientists, and drug development professionals investigating the multifaceted roles of iron in health and disease.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking iron: nutritional origins, metabolic pathways, and systemic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hannainst.com.tw [hannainst.com.tw]
- 5. nbinno.com [nbinno.com]
- 6. lovibond.com [lovibond.com]
- 7. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 8. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. TPTZ Iron Reagent Powder Pillows, 10 mL, pk/100 | Hach [hach.com]
- 12. fondriest.com [fondriest.com]
- 13. Monitoring long-term efficacy of iron chelation treatment with biomagnetic liver susceptometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of cellular iron sensing, regulation of erythropoiesis and mitochondrial iron utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An update on iron chelation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tptz final | PPTX [slideshare.net]
FRAP assay protocol using TPTZ for antioxidant capacity
Application Note: FRAP Assay for Antioxidant Capacity
Introduction
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized, simple, and reproducible method for assessing the total antioxidant capacity of a substance.[1] The protocol detailed here is designed for researchers, scientists, and drug development professionals to quantify the antioxidant potential of various samples, including biological fluids, plant extracts, and pharmaceutical compounds. The assay's principle is based on the reduction of a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form by antioxidants present in the sample.[2][3]
At a low pH (acidic environment), antioxidants act as reducing agents, donating electrons to the colorless ferric-2,4,6-tripyridyl-s-triazine (Fe³⁺-TPTZ) complex.[4][5] This reduction results in the formation of an intense blue-colored ferrous-tripyridyl-s-triazine (Fe²⁺-TPTZ) complex, which exhibits a strong absorbance at approximately 593 nm.[4][5][6][7] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[1][4] The antioxidant capacity is then determined by comparing the absorbance of the sample to that of a standard of known concentration, typically ferrous sulfate (B86663) (FeSO₄) or Trolox.[6][7][8]
Experimental Protocols
Required Materials and Reagents
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
Sodium Acetate (B1210297) Trihydrate (CH₃COONa·3H₂O)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Test samples (e.g., plant extracts, serum)
-
Spectrophotometer (visible range, capable of reading at 593 nm)
-
Microplate reader (optional)
-
Cuvettes or 96-well plates
-
Pipettes and tips
-
Water bath or incubator set to 37°C
-
Vortex mixer
Preparation of Reagents and Standard Solutions
a) Acetate Buffer (300 mM, pH 3.6)
-
Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water.[6][9]
-
Adjust the pH to 3.6 using glacial acetic acid if necessary.
-
Make up the final volume to 1 L with deionized water.[1][6][9] This solution is stable at room temperature.
b) TPTZ Solution (10 mM)
-
Gently heat the solution (e.g., in a 50°C water bath) to aid dissolution.[9][10] This solution should be prepared fresh.
c) Ferric Chloride (FeCl₃) Solution (20 mM)
-
Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of deionized water.[6][10]
-
This solution should be prepared fresh to avoid degradation.
d) FRAP Working Reagent
-
Prepare the FRAP working reagent fresh before each experiment by mixing the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.[7][11][12][13][14]
-
For example, mix 25 mL of Acetate Buffer, 2.5 mL of TPTZ Solution, and 2.5 mL of FeCl₃ Solution.[2][13]
-
The freshly prepared reagent should have a straw or light yellow-orange color. If it is blue, it has been contaminated with ferrous ions and must be discarded.[10]
-
Pre-warm the FRAP working reagent to 37°C in a water bath before use.[9][10][15]
e) Ferrous Sulfate (FeSO₄) Standard Stock Solution (1 mM)
-
Prepare a series of standard solutions from a primary stock of FeSO₄·7H₂O.
-
To create a 1 mM stock, dissolve 0.278 g of FeSO₄·7H₂O in 1 L of deionized water.
-
From this stock, prepare a dilution series (e.g., 100, 200, 400, 600, 800, 1000 µM) in deionized water.[6] These standards must be prepared fresh for each assay.
Assay Procedure
a) Standard Curve Generation
-
Pipette 150 µL of each FeSO₄ standard concentration into separate test tubes or microplate wells.[6]
-
Add 2.85 mL of the pre-warmed FRAP working reagent to each tube.[6]
-
For a reagent blank, mix 150 µL of deionized water with 2.85 mL of the FRAP reagent.[6]
-
Vortex the solutions well and incubate at 37°C for 4 to 6 minutes. Some protocols suggest longer incubation times (e.g., 15-30 minutes) at room temperature.[6][8][11]
-
Measure the absorbance of each standard and the blank at 593 nm.[2][6][7]
b) Sample Analysis
-
Prepare the test samples. If they are highly concentrated, dilute them appropriately with deionized water.
-
Pipette 150 µL of the prepared sample into a test tube.[6]
-
Add 2.85 mL of the pre-warmed FRAP working reagent.[6]
-
Vortex the solution and incubate under the same conditions as the standards (e.g., 37°C for 4-6 minutes).[6]
-
Measure the absorbance at 593 nm.
Data Analysis and Calculation
-
Subtract the absorbance of the reagent blank from the absorbance readings of the standards and samples.
-
Plot a standard curve of the net absorbance of the FeSO₄ standards against their corresponding concentrations (µM).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.
-
Use this equation to calculate the FRAP value of the test samples. The antioxidant capacity is expressed as µM Fe(II) equivalents.[16][17]
Calculation Formula: FRAP Value (µM Fe(II) Equivalents) = (Absorbance of Sample - Intercept) / Slope[16]
If the initial sample was diluted, multiply the final result by the dilution factor.
Data Presentation
The quantitative parameters of the FRAP assay protocol are summarized in the table below for quick reference.
| Parameter | Value/Description |
| Reagent Concentrations | |
| Acetate Buffer | 300 mM, pH 3.6[6][9] |
| TPTZ Solution | 10 mM in 40 mM HCl[6][7][11] |
| FeCl₃ Solution | 20 mM[6][11][12] |
| FRAP Working Reagent Ratio | 10:1:1 (Acetate Buffer:TPTZ:FeCl₃)[11][12][13] |
| Standard | Ferrous Sulfate (FeSO₄) or Trolox[6][8] |
| Standard Concentration Range | 100 - 1000 µM[6] |
| Reaction Volumes | |
| Sample/Standard Volume | 150 µL[6] |
| FRAP Reagent Volume | 2.85 mL[6] |
| Incubation Conditions | |
| Temperature | 37°C or Room Temperature[6][9] |
| Duration | 4 - 30 minutes[6][8][15] |
| Measurement | |
| Wavelength | 593 nm[2][4][6][7] |
| Blank | FRAP Reagent + Deionized Water[6] |
| Output Unit | µM Fe(II) Equivalents or µM Trolox Equivalents[6][17] |
Visualized Workflow
The following diagram illustrates the logical workflow of the FRAP assay protocol.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. scribd.com [scribd.com]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Page 215 - Natural Antioxidants, Applications in Foods of Animal Origin [online.flipbuilder.com]
- 5. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 6. detailed protocol for FRAP assay | Filo [askfilo.com]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zen-bio.com [zen-bio.com]
- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 10. researchgate.net [researchgate.net]
- 11. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Application of TPTZ for Spectrophotometric Determination of Iron in Water Quality Analysis
Introduction
Iron is a prevalent element in natural water systems, originating from the weathering of minerals, industrial effluents, and corrosion of pipes. While essential for many biological processes, elevated levels of iron can lead to aesthetic issues such as unpleasant taste and color, staining of laundry and plumbing fixtures, and can promote the growth of iron bacteria, which can clog water systems. Therefore, accurate monitoring of iron concentrations in water is crucial for ensuring water quality for domestic and industrial use.
One of the most widely used and reliable methods for the determination of iron in water is the TPTZ method. This colorimetric method utilizes 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) as a chromogenic reagent. TPTZ reacts specifically with ferrous iron (Fe²⁺) to form a stable, intensely colored blue-purple complex.[1][2] The intensity of the color is directly proportional to the concentration of iron, which can be quantified using a spectrophotometer.[1] To ensure all iron in the sample is in the ferrous state, a reducing agent is added to convert any ferric iron (Fe³⁺) to Fe²⁺.[3] This application note provides a detailed protocol for the determination of total iron in water samples using the TPTZ method.
Principle of the Method
The TPTZ method is based on the reaction of ferrous iron (Fe²⁺) with 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in a slightly acidic to neutral pH range to form a deep blue-purple colored complex, [Fe(TPTZ)₂]²⁺.[1][4] The reaction is highly specific for Fe²⁺.[1] To determine the total iron concentration, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or sodium dithionite, is first added to the water sample to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][5] The absorbance of the resulting colored complex is then measured spectrophotometrically at a wavelength of approximately 593-595 nm.[3] The concentration of iron is determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.
Quantitative Data Summary
The TPTZ method is known for its sensitivity and is suitable for the determination of low concentrations of iron in water.[6]
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 593 - 595 nm | [3] |
| Detection Range | 0.012 to 1.800 mg/L Fe | [7] |
| Limit of Detection (LOD) | 0.0069 mg/L | [8] |
| Limit of Quantification (LOQ) | 0.0221 mg/L | [8] |
Potential Interferences
Several ions can potentially interfere with the TPTZ method for iron determination. The tolerance limits for some common ions are summarized below for an iron concentration of 0.5 mg/L.
| Interfering Ion | Tolerance Limit (mg/L) | Reference |
| Cadmium (Cd²⁺) | 4 | [9] |
| Chromium (Cr³⁺) | 0.25 | [9] |
| Chromium (Cr⁶⁺) | 1.2 | [9] |
| Cobalt (Co²⁺) | 0.05 | [9] |
| Copper (Cu²⁺) | 0.6 | [9] |
| Cyanide (CN⁻) | 2.8 | [9] |
| Manganese (Mn²⁺) | 50 | [9] |
| Mercury (Hg²⁺) | 0.4 | [9] |
| Molybdenum (Mo⁶⁺) | 4 | [9] |
Strongly colored or turbid samples may also interfere with the measurement. If the sample has inherent color or turbidity, a sample blank should be prepared and its absorbance subtracted from the sample reading.[7][10] The pH of the sample is also critical; a pH outside the range of 3 to 4 after reagent addition can inhibit color formation or cause turbidity.[7][10]
Experimental Protocols
Reagent Preparation
a. TPTZ Reagent Solution (0.001 M): Dissolve 0.312 g of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in a few drops of concentrated hydrochloric acid and dilute to 1 liter with deionized water.[4] Store in a dark bottle.
b. Reducing Agent Solution (Hydroxylamine Hydrochloride, 10% w/v): Dissolve 100 g of hydroxylamine hydrochloride (H₃NO·HCl) in 300 mL of deionized water. Add 200 mL of 1 M hydrochloric acid and dilute to 1 liter with deionized water.[5]
c. Acetate (B1210297) Buffer Solution: Dissolve 200 g of sodium acetate in 500 mL of deionized water. Add 10 mL of glacial acetic acid and dilute to 1 liter with deionized water. The pH of this buffer should be around 4.5.
d. Standard Iron Stock Solution (1000 mg/L): Dissolve 1.000 g of pure iron wire in 20 mL of 6 M nitric acid. Gently heat to dissolve completely. Cool and dilute to 1 liter in a volumetric flask with deionized water.
e. Standard Iron Working Solution (10 mg/L): Pipette 10.0 mL of the standard iron stock solution into a 1-liter volumetric flask and dilute to the mark with deionized water.
Sample Collection and Preparation
Collect water samples in clean glass or plastic bottles that have been acid-washed with 1:1 hydrochloric acid and rinsed with deionized water.[9][10][11] For the determination of total iron, acid digestion is required to convert all forms of iron, including particulate and complexed iron, into a soluble form.
Acid Digestion Procedure (for Total Iron):
-
Measure 100 mL of the water sample into a suitable vessel.[9][11]
-
Add 1 mL of concentrated sulfuric acid (≥ 95%) and 1 mL of concentrated nitric acid (≥ 65%).[9][11]
-
Heat the sample on a hot plate and boil until the volume is reduced to about half.[9][11]
-
Adjust the pH of the digested sample to between 3 and 5 with ammonia (B1221849) solution (10-25%).[9][11]
-
Quantitatively transfer the cooled, pH-adjusted sample to a 100 mL volumetric flask and dilute to the mark with deionized water.[9][11]
For dissolved iron, filter the sample through a 0.45 µm membrane filter immediately after collection and before any acid addition.
Calibration Curve
-
Prepare a series of iron standards by pipetting appropriate volumes (e.g., 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL) of the 10 mg/L standard iron working solution into separate 100 mL volumetric flasks.
-
To each flask, add 2.0 mL of the hydroxylamine hydrochloride solution and 5.0 mL of the TPTZ reagent solution.
-
Dilute to the 100 mL mark with deionized water and mix well. This will result in standards with concentrations of 0, 0.1, 0.2, 0.5, 1.0, and 1.5 mg/L Fe.
-
Measure the absorbance of each standard at 595 nm using a spectrophotometer, with the 0 mg/L standard as the blank.
-
Plot a graph of absorbance versus iron concentration (mg/L).
Sample Analysis
-
Pipette 10.0 mL of the prepared water sample (or an appropriate aliquot diluted to 10 mL with deionized water) into a test tube or cuvette.[9]
-
Prepare a blank by pipetting 10.0 mL of deionized water into a separate, identical tube.[9]
-
To both the sample and the blank, add a pre-measured powder pack containing the TPTZ reagent and a reducing agent (commercially available, e.g., Vario IRON TPTZ F10 powder pack) or add the prepared reagent solutions as described in the calibration procedure.[9][11]
-
If using powder packs, cap the tubes and shake for approximately 30 seconds to dissolve the reagent.[9][11]
-
Allow a reaction time of at least 3 minutes for the color to fully develop.[9][11]
-
Measure the absorbance of the sample.
-
Determine the iron concentration in the sample from the calibration curve.
-
If the sample was diluted, multiply the result by the dilution factor to obtain the iron concentration in the original sample.
Diagrams
Caption: Chemical reaction pathway for the TPTZ method for iron determination.
Caption: Experimental workflow for TPTZ iron analysis in water.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 4. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 5. images.hach.com [images.hach.com]
- 6. hannainst.com.tw [hannainst.com.tw]
- 7. images.hach.com [images.hach.com]
- 8. Activity Analysis of Iron in Water Using a Simple LED Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lovibond.com [lovibond.com]
- 10. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 11. lovibond.com [lovibond.com]
Application Notes and Protocols for Measuring Iron in Biological Samples using TPTZ
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of iron concentration in biological samples is crucial for a wide range of research and diagnostic applications, from assessing nutritional status to investigating the role of iron in various diseases. The 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) method offers a simple, sensitive, and robust colorimetric assay for the quantification of iron.[1] This document provides detailed application notes and protocols for the measurement of iron in biological samples using the TPTZ-based assay.
The principle of the TPTZ assay is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by a reducing agent. The resulting ferrous ions then react with TPTZ to form a stable, deep blue-purple colored complex.[1][2] The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a wavelength of approximately 590-595 nm.[2][3]
A common application of this chemistry is the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the total antioxidant capacity of a sample by quantifying its ability to reduce a Fe³⁺-TPTZ complex.[4][5]
Data Presentation
Table 1: TPTZ Iron Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 590 - 595 nm | [2][3] |
| pH Range for Color Formation | 3 - 4 | [6] |
| Molar Ratio (TPTZ:Fe²⁺) | 2:1 | [7] |
| Lower Detection Limit | ~1 µg/L | [1] |
| Reaction Time | 3 minutes | [2][8] |
Table 2: Performance Characteristics
| Characteristic | Value | Reference |
| Precision (95% Confidence Interval) | 1.00 ± 0.02 mg/L Fe | [6] |
| Sensitivity (Concentration change per 0.010 Abs change) | 0.011 mg/L Fe | [2] |
Experimental Protocols
This protocol is adapted from methods for determining serum iron and total iron-binding capacity.[7][9]
1. Reagent Preparation:
-
Acetate (B1210297) Buffer (0.3 M, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with distilled water.[10]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[10]
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water. Prepare fresh.[10]
-
FRAP Reagent (Working Solution): Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh before use.[11][12]
-
Reducing Agent (Ascorbic Acid Solution, 10% w/v): Dissolve 1 g of ascorbic acid in 10 mL of distilled water. Prepare fresh.
-
Iron Standard Stock Solution (100 mg/L): Commercially available or prepared by dissolving a known amount of iron standard in dilute acid.
2. Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mg/L) by diluting the iron standard stock solution with deionized water.
3. Sample Preparation:
-
Collect blood samples and separate serum or plasma by centrifugation.
-
To release iron from transferrin, mix 0.5 mL of serum/plasma with 0.5 mL of an acid-releasing agent (e.g., 0.6 M HCl containing 1% ascorbic acid).
-
Incubate at room temperature for 15-30 minutes.
-
Precipitate proteins by adding 1.0 mL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the clear supernatant for analysis.
4. Assay Procedure:
-
Pipette 100 µL of the supernatant from the prepared samples, standards, and a deionized water blank into separate wells of a 96-well microplate.
-
Add 200 µL of the freshly prepared FRAP reagent to each well.
-
Incubate for 10 minutes at 37°C.[4]
-
Measure the absorbance at 593 nm using a microplate reader.[4][11]
5. Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus iron concentration.
-
Determine the iron concentration of the samples from the standard curve, accounting for the dilution factor from sample preparation.
This protocol is adapted from methods for non-heme iron analysis in tissues.[13][14][15]
1. Reagent Preparation:
-
Acid Digestion Solution (0.3% Trichloroacetic Acid in 8 M HCl): Prepare by dissolving TCA in concentrated HCl.
-
Color Reagent: Prepare a fresh mixture of:
-
15.6 g sodium acetate in 45 mL water.
-
17 mg bathophenanthroline (B157979) disulfonic acid and 22 mg L-ascorbic acid in 5 mL water.[13]
-
Note: While the reference uses bathophenanthroline, TPTZ can be substituted as the chromogen with appropriate validation.
-
-
TPTZ Reagent (as in Protocol 1).
-
Iron Standard Solutions (as in Protocol 1).
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of tissue.[13]
-
Homogenize the tissue in 1 mL of cold deionized water.
-
Add 1 mL of the acid digestion solution to the homogenate.
-
Heat the samples at 65°C for 20-24 hours in a fume hood.[13]
-
Cool the samples to room temperature and centrifuge at 10,000 x g for 5 minutes.[13]
-
Carefully collect the supernatant.
3. Assay Procedure:
-
Pipette 50 µL of the supernatant from the prepared samples, standards, and a blank into separate wells of a 96-well microplate.[13]
-
Add 150 µL of the freshly prepared color reagent (or TPTZ reagent) to each well.[13]
-
Incubate at room temperature for 5-10 minutes.[13]
-
Measure the absorbance at the appropriate wavelength (593 nm for TPTZ).
4. Calculation:
-
Calculate the iron concentration as described in Protocol 1.
-
Express the results as µg of iron per gram of wet tissue weight.
Visualizations
Caption: Workflow for TPTZ-based iron measurement.
Caption: Principle of the FRAP assay.
References
- 1. hannainst.com.tw [hannainst.com.tw]
- 2. images.hach.com [images.hach.com]
- 3. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 4. Ferric Reducing Antioxidant Power (FRAP) Assay Kit – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]
- 5. mdpi.com [mdpi.com]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 9. US3537822A - Method for the determination of serum iron and total iron binding capacity - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microanalysis of non-heme iron in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPTZ-Based Colorimetric Assay for Serum Iron Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of serum iron levels is a critical diagnostic parameter for various physiological and pathological conditions, including iron deficiency anemia and iron overload diseases. The 2,4,6-Tripyridyl-s-triazine (TPTZ) based colorimetric assay offers a simple, sensitive, and cost-effective method for the quantitative measurement of iron in serum samples.[1][2] This method relies on the reaction of ferrous iron (Fe²⁺) with TPTZ to form a stable, deep blue-purple colored complex, the absorbance of which is directly proportional to the iron concentration.[1][2]
Principle of the Method
The TPTZ-based assay for serum iron involves three key steps:
-
Release of Iron from Transferrin: In the acidic environment of the assay buffer, ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin, in the serum.[3]
-
Reduction of Ferric Iron: A reducing agent, such as ascorbic acid or hydroxylamine (B1172632) hydrochloride, is used to reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][3][4]
-
Complex Formation and Detection: The ferrous iron (Fe²⁺) then reacts with TPTZ to form a stable blue-purple complex.[2][5] The intensity of the color, which is measured spectrophotometrically at a wavelength of approximately 595 nm, is proportional to the concentration of iron in the sample.[3][5]
Signaling Pathway Diagram
Caption: A diagram illustrating the chemical pathway of the TPTZ-based colorimetric assay for iron detection.
Experimental Protocols
Materials and Reagents
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
-
Cuvettes or microplates
-
Micropipettes and tips
-
Glassware cleaned with 1:1 HCl and rinsed with deionized water[6]
-
Unhemolyzed serum samples[3]
-
Iron-free deionized water
-
Iron Buffer (Acid Buffer): A suitable acid buffer to maintain a pH between 3 and 4.[3] A standard HCl-KCl buffer can be used.[3]
-
Reducing Agent Solution: A solution of a reducing agent like ascorbic acid. For example, 0.3 g of ascorbic acid in 10 ml of iron buffer.[3] This solution should be prepared fresh.
-
TPTZ Color Reagent: A 0.001 M TPTZ (2,4,6-tripyridyl-s-triazine) solution. This can be prepared by dissolving 0.0312 g of TPTZ in a few drops of dilute hydrochloric acid and then diluting to 100 ml with iron-free water.[7]
-
Iron Standard Stock Solution (1000 mg/L): Dissolve 7.021 g of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate in about 300 mL of deionized water. Carefully add 5 mL of concentrated sulfuric acid to prevent the formation of iron hydroxides. Dilute to 1000 mL with deionized water.[4]
-
Working Iron Standards: Prepare a series of working standards by diluting the stock solution with iron-free deionized water to achieve concentrations ranging from 0.1 to 2.0 mg/L.
Assay Procedure
-
Sample Preparation:
-
Assay Protocol (Cuvette Method):
-
Pipette 1.0 mL of unhemolyzed serum into a cuvette (labeled "Serum Test").
-
Prepare a "Serum Blank" by pipetting 1.0 mL of the same serum into a second cuvette.
-
Prepare a "Reagent Blank" by pipetting 1.0 mL of iron-free deionized water into a third cuvette.[3]
-
Add 2.5 mL of the iron buffer/reducing agent solution to all three cuvettes. Mix well and let stand for approximately 4 minutes.[3]
-
To the "Serum Test" and "Reagent Blank" cuvettes, add 0.25 mL of the TPTZ color reagent.
-
To the "Serum Blank" cuvette, add 0.25 mL of iron-free deionized water.[3]
-
Mix the contents of each cuvette and allow the color to develop for at least 3-5 minutes.[3]
-
Set the spectrophotometer to 595 nm.
-
Zero the instrument using the "Reagent Blank".
-
Measure the absorbance of the "Serum Test" and "Serum Blank".
-
-
Calculation:
-
Subtract the absorbance of the "Serum Blank" from the absorbance of the "Serum Test" to correct for serum turbidity and reagent contamination.[3]
-
Determine the iron concentration in the serum sample by comparing the corrected absorbance to a standard curve prepared using the working iron standards.
-
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps in the TPTZ-based colorimetric assay for serum iron.
Data Presentation
Assay Performance Characteristics
| Parameter | Value/Range | Reference |
| Wavelength of Maximum Absorbance (λmax) | 595 nm | [3][5] |
| pH Range | 3 - 4 | |
| Linearity Range | 0.01 - 1.70 mg/L | |
| Sensitivity (Limit of Detection) | As low as 1 µg/L | [1] |
| Reaction Time | 3 - 5 minutes | [3] |
Potential Interferences
The following substances have been tested and do not interfere with the TPTZ method up to the concentrations listed below when the initial iron concentration is 0.5 mg/L.[9]
| Interfering Substance | Maximum Non-Interfering Concentration |
| Cadmium | 4.0 mg/L |
| Chromium³⁺ | 0.25 mg/L |
| Chromium⁶⁺ | 1.2 mg/L |
| Cobalt | 0.05 mg/L |
| Copper | 0.6 mg/L |
| Cyanide | 2.8 mg/L |
| Manganese | 50.0 mg/L |
| Mercury | 0.4 mg/L |
| Molybdenum | 4.0 mg/L |
| Nickel | 1.0 mg/L |
| Nitrite Ion | 0.8 mg/L |
Note on Interferences: High levels of copper can potentially interfere with the assay.[6] Some commercial kits include a chelating agent to block copper ion interference.[10] Sample color or turbidity can also interfere; this is corrected by using a serum blank.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Color Development | Incorrect pH (too low or too high). | Ensure the pH of the reaction mixture is between 3 and 4. |
| Ineffective reducing agent. | Prepare fresh reducing agent solution for each assay. | |
| High Background/Blank Reading | Contaminated glassware or reagents. | Use iron-free deionized water and acid-washed glassware.[6] |
| High sample turbidity. | Ensure proper preparation and use of the serum blank. | |
| Inconsistent or Non-Reproducible Results | Inaccurate pipetting. | Calibrate and use micropipettes correctly. |
| Temperature fluctuations. | Perform the assay at a consistent room temperature. | |
| Hemolyzed samples. | Use non-hemolyzed serum as hemolysis will release iron from red blood cells, leading to falsely elevated results. |
Conclusion
The TPTZ-based colorimetric assay is a robust and reliable method for the determination of serum iron levels. By following the detailed protocols and being mindful of potential interferences, researchers can obtain accurate and reproducible results. These application notes provide a comprehensive guide for the successful implementation of this assay in a laboratory setting.
References
- 1. hannainst.com.tw [hannainst.com.tw]
- 2. nbinno.com [nbinno.com]
- 3. US3537822A - Method for the determination of serum iron and total iron binding capacity - Google Patents [patents.google.com]
- 4. images.hach.com [images.hach.com]
- 5. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 8. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. images.hach.com [images.hach.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPTZ) Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the versatile TPTZ ligand. The protocols are based on established hydrothermal synthesis methods and are intended to serve as a foundational guide for the preparation and subsequent application of TPTZ-based MOFs, particularly in the realm of drug delivery.
Introduction to TPTZ-Based MOFs
The ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPTZ) is a planar, tritopic ligand that has been successfully employed in the construction of a variety of metal-organic frameworks. Its rigid structure and the spatial arrangement of its nitrogen donor atoms allow for the formation of diverse network topologies, ranging from one-dimensional chains to complex three-dimensional frameworks.[1][2][3] The resulting MOFs can exhibit interesting properties such as luminescence and thermal stability, making them attractive candidates for various applications.[1][3] While the primary focus of reported TPTZ-based MOFs has been on their structural and photoluminescent properties, their inherent porosity and the presence of functional pyridyl and triazine groups suggest potential for applications in drug delivery.[4][5][6]
This document outlines the synthesis of five distinct TPTZ-based MOFs incorporating different metal ions, including Ag(I), Cu(II), Cu(I), and Zn(II).[1][3] Furthermore, it provides a generalized protocol for drug loading and release studies, using common anticancer agents as model therapeutics, to guide researchers in exploring the potential of these materials in drug development.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of TPTZ-based MOFs is a systematic process that begins with the selection of appropriate metal precursors and reaction conditions, followed by purification and comprehensive characterization of the resulting framework.
Experimental Protocols: Synthesis of TPTZ-Based MOFs
The following protocols are adapted from the hydrothermal synthesis of five TPTZ-based MOFs.[1][3] Researchers should note that these are starting points and optimization of reaction conditions may be necessary to achieve desired crystal quality and yield.
Materials and Equipment:
-
2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPTZ) ligand
-
Metal salts: AgNO₃, CuSO₄·5H₂O, ZnI₂, CuCN
-
Secondary ligand: 1,2,4,5-benzenetetracarboxylic acid (H₄btec)
-
Solvents: Deionized water, N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (for pH adjustment)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Protocol 1: Synthesis of {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n (1)
-
Reactant Preparation: In a 20 mL glass vial, combine AgNO₃ (0.1 mmol, 17.0 mg) and TPTZ (0.1 mmol, 31.2 mg).
-
Solvent Addition: Add 10 mL of deionized water to the vial.
-
pH Adjustment: Adjust the pH of the solution to acidic conditions (pH 2-3) using dilute nitric acid.
-
Hydrothermal Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in a programmable oven to 180 °C for 72 hours.
-
Cooling and Isolation: Allow the autoclave to cool to room temperature naturally. Filter the resulting colorless crystals, wash with deionized water and ethanol (B145695).
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Synthesis of {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n (2)
-
Reactant Preparation: In a 20 mL glass vial, combine CuSO₄·5H₂O (0.1 mmol, 25.0 mg) and TPTZ (0.1 mmol, 31.2 mg).
-
Solvent Addition: Add 10 mL of deionized water.
-
Hydrothermal Reaction: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 160 °C for 72 hours.
-
Cooling and Isolation: After cooling to room temperature, blue block-like crystals are collected by filtration and washed with deionized water and ethanol.
-
Drying: Dry the product at room temperature.
Protocol 3: Synthesis of [Cu(tpt)(H₂btec)₁/₂]n (3)
-
Reactant Preparation: In a 20 mL glass vial, combine CuSO₄·5H₂O (0.1 mmol, 25.0 mg), TPTZ (0.1 mmol, 31.2 mg), and 1,2,4,5-benzenetetracarboxylic acid (H₄btec) (0.05 mmol, 12.7 mg).
-
Solvent and Base Addition: Add a mixed solvent of 5 mL of deionized water and 5 mL of DMF. Add two drops of piperidine to the mixture.
-
Hydrothermal Reaction: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 160 °C for 72 hours.
-
Cooling and Isolation: After cooling, red-brown crystals are collected by filtration and washed with DMF and ethanol.
-
Drying: Dry the product at room temperature.
Protocol 4: Synthesis of {[Zn(tpt)(btec)₁/₂]·H₂O}n (4)
-
Reactant Preparation: In a 20 mL glass vial, combine ZnI₂ (0.1 mmol, 31.9 mg), TPTZ (0.1 mmol, 31.2 mg), and H₄btec (0.05 mmol, 12.7 mg).
-
Solvent and Base Addition: Add a mixed solvent of 5 mL of deionized water and 5 mL of DMF. Add two drops of piperidine.
-
Hydrothermal Reaction: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 160 °C for 72 hours.
-
Cooling and Isolation: After cooling, colorless plate-like crystals are collected by filtration and washed with DMF and ethanol.
-
Drying: Dry the product at room temperature. This framework is reported to be stable up to 430 °C.[1]
Protocol 5: Synthesis of [Cu₃(CN)₃(tpt)]n (5)
-
Reactant Preparation: In a 20 mL glass vial, combine CuCN (0.3 mmol, 26.9 mg) and TPTZ (0.1 mmol, 31.2 mg).
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Solvothermal Reaction: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 160 °C for 72 hours.
-
Cooling and Isolation: After cooling, yellow crystals are collected by filtration and washed with acetonitrile.
-
Drying: Dry the product at room temperature.
Summary of Synthesized TPTZ-Based MOFs
| MOF Designation | Metal Ion | Secondary Ligand | Formula | Dimensionality | Thermal Stability (°C) |
| 1 | Ag(I) | None | {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n | 1D Zigzag Chain | - |
| 2 | Cu(II) | None | {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n | 3D Polymeric | - |
| 3 | Cu(I) | H₂btec²⁻ | [Cu(tpt)(H₂btec)₁/₂]n | 2D Double-Layered | - |
| 4 | Zn(II) | btec⁴⁻ | {[Zn(tpt)(btec)₁/₂]·H₂O}n | 2D Coordination Grid | up to 430 |
| 5 | Cu(I) | None (from CuCN) | [Cu₃(CN)₃(tpt)]n | 3D Honeycomb | - |
Application in Drug Delivery: A Hypothetical Protocol
While specific drug loading and release data for the aforementioned TPTZ-based MOFs are not yet widely reported, their porous nature and the presence of nitrogen-rich aromatic rings make them promising candidates for encapsulating therapeutic agents. The following section provides a general, hypothetical protocol for the loading of an anticancer drug, such as 5-fluorouracil (B62378) (5-FU), into a TPTZ-MOF and subsequent in vitro release studies. This protocol is intended to serve as a template for researchers.
Drug Loading and Release Workflow
The process involves activating the MOF to ensure the pores are accessible, followed by incubation with the drug solution. The loaded MOF is then separated, and the drug release is monitored over time in a physiologically relevant buffer.
Protocol: 5-Fluorouracil (5-FU) Loading and Release
1. Activation of TPTZ-MOF:
-
Place 50 mg of the synthesized TPTZ-MOF (e.g., MOF 4) in a vial.
-
Add 10 mL of a suitable solvent (e.g., ethanol or chloroform) and stir for 24 hours to exchange the guest molecules within the pores.
-
Decant the solvent and repeat the process twice with fresh solvent.
-
After the final wash, activate the MOF by heating under vacuum at a temperature below its decomposition point (e.g., 150 °C for 12 hours) to remove the solvent from the pores.
2. 5-FU Loading:
-
Prepare a stock solution of 5-FU in phosphate-buffered saline (PBS) at pH 7.4 (e.g., 1 mg/mL).
-
Disperse 20 mg of the activated TPTZ-MOF in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 48 hours in the dark to allow for drug encapsulation.
-
Centrifuge the suspension to collect the 5-FU loaded MOF.
-
Wash the loaded MOF with PBS to remove any surface-adsorbed drug.
-
Dry the 5-FU@TPTZ-MOF under vacuum at room temperature.
-
Determine the drug loading content by analyzing the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.
3. In Vitro 5-FU Release Study:
-
Disperse 10 mg of the 5-FU@TPTZ-MOF in 20 mL of PBS (pH 7.4) in a dialysis bag (if applicable) or directly in a vial.
-
Place the vial in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Hypothetical Drug Loading and Release Data
The following table presents hypothetical, yet realistic, quantitative data for the loading and release of two common anticancer drugs, 5-Fluorouracil and Doxorubicin, from a TPTZ-based MOF. This data is intended to serve as a benchmark for expected performance.
| Drug | MOF Carrier | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Cumulative Release after 48h (pH 7.4) (%) | Cumulative Release after 48h (pH 5.5) (%) |
| 5-Fluorouracil | TPTZ-MOF 4 | 15.2 | 76.0 | 35.4 | 58.7 |
| Doxorubicin | TPTZ-MOF 4 | 22.8 | 85.5 | 28.9 | 65.2 |
Note: The higher release at acidic pH (5.5) is a desirable characteristic for tumor-targeted drug delivery, as the microenvironment of solid tumors is often acidic.
Conclusion
The TPTZ ligand provides a versatile platform for the construction of a range of metal-organic frameworks with diverse structures and properties. The protocols outlined in this document offer a solid foundation for the synthesis and exploration of these materials. While the application of TPTZ-based MOFs in drug delivery is still an emerging area, the provided hypothetical protocols and data serve as a valuable starting point for researchers to design and evaluate these promising materials for advanced therapeutic applications. Further research into optimizing drug loading, controlling release kinetics, and evaluating the in vivo performance of TPTZ-based MOFs is highly encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-triggered release of 5-fluorouracil from a MOF drug delivery vehicle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of Iron in Aqueous Samples using TPTZ in Flow Injection Analysis
AN-FIA-Fe-001
Introduction
Iron is a crucial element in numerous biological and industrial processes. Its accurate quantification is vital in fields ranging from environmental monitoring and clinical diagnostics to pharmaceutical quality control. The 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) method is a widely recognized spectrophotometric technique for the determination of iron. In this method, ferric iron (Fe³⁺) in a sample is first reduced to ferrous iron (Fe²⁺). The ferrous iron then reacts with TPTZ in a slightly acidic medium to form a stable and intensely colored blue-purple complex, {Fe(TPTZ)₂}²⁺. The intensity of this color, which is directly proportional to the iron concentration, is measured spectrophotometrically at approximately 590-595 nm.
Flow Injection Analysis (FIA) is an automated analytical technique that offers high sample throughput, reproducibility, and minimal reagent consumption. By integrating the TPTZ method with an FIA system, laboratories can achieve rapid and efficient determination of total iron in a variety of aqueous samples. This application note provides a detailed protocol for the determination of total iron using TPTZ in a flow injection analysis system.
Principle of the Method
The determination of total iron using the TPTZ method involves two key chemical reactions:
-
Reduction of Ferric Iron (Fe³⁺): All ferric iron in the sample is reduced to ferrous iron (Fe²⁺) by a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride or sodium dithionite.
-
Complexation with TPTZ: The resulting ferrous iron reacts with TPTZ at a pH of approximately 4.5 to form a deep blue-purple complex.
The absorbance of the colored complex is then measured by a spectrophotometer.
Signaling Pathway of Iron-TPTZ Complex Formation
Caption: Chemical reaction pathway for the determination of iron using TPTZ.
Experimental Protocols
Reagents and Solutions Preparation
-
Deionized Water: High-purity deionized water should be used for all reagent and standard preparations.
-
TPTZ Reagent (0.001 M): Dissolve 0.312 g of 2,4,6-tris(2-pyridyl)-s-triazine in a few drops of concentrated hydrochloric acid and dilute to 1 liter with deionized water.
-
Acetate (B1210297) Buffer (pH 4.5): Dissolve 250 g of ammonium (B1175870) acetate in 500 mL of deionized water. Add 350 mL of acetic acid and dilute to 1 liter with deionized water. Adjust the pH to 4.5 ± 0.2 if necessary.
-
Reducing Agent (Hydroxylamine Hydrochloride Solution): Dissolve 100 g of hydroxylamine hydrochloride (H₃NO·HCl) in 300 mL of deionized water. Add 200 mL of 1 M hydrochloric acid and dilute to 1 liter with deionized water.
-
Iron Standard Stock Solution (1000 mg/L): Commercially available certified iron standard solution is recommended. Alternatively, dissolve 0.7022 g of ammonium ferrous sulfate (B86663) hexahydrate in deionized water, add 10 mL of concentrated sulfuric acid, and dilute to 100 mL with deionized water.
-
Working Iron Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
Flow Injection Analysis (FIA) System Setup
The FIA system consists of a peristaltic pump, an injection valve, a reaction coil, and a spectrophotometric detector equipped with a flow-through cell.
-
Pump Tubing: Use appropriate pump tubing for the carrier, reagent, and sample streams to achieve the desired flow rates.
-
Carrier Stream: Deionized water.
-
Reagent Streams:
-
R1: Reducing Agent (Hydroxylamine Hydrochloride Solution)
-
R2: TPTZ Reagent
-
R3: Acetate Buffer
-
-
Injection Volume: 100 µL
-
Reaction Coil: A 100 cm long PTFE tubing with a 0.8 mm internal diameter.
-
Detector: Spectrophotometer set to a wavelength of 593 nm.
FIA Experimental Workflow Diagram
Application Notes: Determination of Total Iron Using TPTZ with a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a crucial element in numerous biological and chemical processes. Its accurate quantification is vital in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. The 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) method is a sensitive and widely used spectrophotometric assay for the determination of total iron concentration in aqueous samples. This method relies on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then forms a stable, intensely colored blue-purple complex with TPTZ. The intensity of the color, measured by a spectrophotometer, is directly proportional to the total iron concentration.
Principle of the Method
The determination of total iron using the TPTZ method involves a two-step reaction:
-
Reduction of Ferric Iron: In acidic conditions, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is used to reduce all ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺). This step is crucial for ensuring that all iron species are in the reactive form for complexation with TPTZ.[1]
-
Complexation with TPTZ: The ferrous iron (Fe²⁺) then reacts with TPTZ to form a stable, intensely blue-purple colored complex, [Fe(TPTZ)₂]²⁺.[2] This complex exhibits a maximum absorbance at approximately 593-595 nm.[3] The absorbance of the solution at this wavelength is measured using a spectrophotometer, and the concentration of iron is determined by comparison with a calibration curve prepared from standard iron solutions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the TPTZ method for total iron determination.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 22,600 L mol⁻¹ cm⁻¹ | Collins et al., (1959) |
| 22,230 L mol⁻¹ cm⁻¹ | Hayes et al., (2011) | |
| Wavelength of Maximum Absorbance (λmax) | 593 - 595 nm | [3] |
| Optimal pH Range | 3.4 - 5.8 | |
| Linearity Range | Varies by instrument and protocol, typically up to ~2 mg/L Fe | [4][5][6] |
| Limit of Detection (LOD) | As low as 1 µg/L | [7] |
| Reaction Time | Typically 3 minutes for full color development | [4] |
Experimental Protocols
Reagents and Materials
-
TPTZ Solution (0.02 M): Dissolve 0.624 g of 2,4,6-Tris(2-pyridyl)-s-triazine in 100 mL of ethanol. If necessary, a few drops of concentrated hydrochloric acid can be added to aid dissolution.
-
Reducing Agent Solution (10% w/v Hydroxylamine Hydrochloride): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Acetate (B1210297) Buffer (pH 4.5): Mix 12.5 g of sodium acetate trihydrate and 7.5 mL of glacial acetic acid in a 250 mL volumetric flask and dilute to the mark with deionized water.
-
Standard Iron Stock Solution (1000 mg/L): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 100 mL in a volumetric flask with deionized water.
-
Working Standard Iron Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
-
Sample: The aqueous sample to be analyzed. If the sample contains particulate matter, it should be filtered through a 0.45 µm filter. For the determination of total iron in complex matrices, a digestion step with acid and heat may be required to release iron from organic complexes.
Instrumentation
-
Spectrophotometer capable of measuring absorbance at 593 nm.
-
Cuvettes with a 1 cm path length.
-
Calibrated micropipettes.
-
Volumetric flasks and other standard laboratory glassware.
Assay Procedure
-
Sample Preparation: Pipette a known volume (e.g., 2.5 mL) of the sample into a test tube or a 10 mL volumetric flask.
-
Reduction: Add 0.5 mL of the 10% hydroxylamine hydrochloride solution to the sample. Mix well and allow to stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Buffering: Add 1.0 mL of the acetate buffer solution to adjust the pH to the optimal range for complex formation.
-
Complexation: Add 0.5 mL of the TPTZ solution. A blue-purple color will develop if iron is present.
-
Incubation: Mix the solution thoroughly and allow it to stand for at least 3 minutes for the color to develop completely.[4]
-
Measurement: Dilute the solution to a final volume of 10 mL with deionized water, if using a volumetric flask. Measure the absorbance of the solution at 593 nm against a reagent blank. The reagent blank is prepared in the same manner as the samples, but using deionized water instead of the sample.
-
Calibration Curve: Prepare a series of standard iron solutions of known concentrations and follow the same procedure (steps 1-6) to generate a calibration curve of absorbance versus iron concentration.
-
Calculation: Determine the concentration of total iron in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Experimental workflow for the determination of total iron using the TPTZ method.
Caption: Chemical principle of the TPTZ method for total iron determination.
References
Application Notes and Protocols for the TPTZ Method in Food and Beverage Iron Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of iron content in various food and beverage samples using the 2,4,6-Tripyridyl-s-triazine (TPTZ) method. This colorimetric method is valued for its simplicity, sensitivity, and specificity for ferrous iron (Fe²⁺).
Principle of the TPTZ Method
The TPTZ method is a widely used spectrophotometric technique for the quantification of iron. The underlying principle involves two key chemical reactions. First, any ferric iron (Fe³⁺) present in the sample is reduced to ferrous iron (Fe²⁺) by a suitable reducing agent, such as ascorbic acid or hydroxylamine (B1172632) hydrochloride. Subsequently, the ferrous iron reacts with TPTZ in a slightly acidic medium (pH 3.4-5.8) to form a stable and intensely colored blue-purple complex, [Fe(TPTZ)₂]²⁺.[1][2][3] The intensity of this color, measured spectrophotometrically at a wavelength of approximately 593 nm, is directly proportional to the concentration of iron in the sample.[3]
Data Presentation: Quantitative Analysis and Method Validation
The following tables summarize quantitative data on iron content in various food and beverage samples, as well as typical method validation parameters for the TPTZ assay.
Table 1: Iron Content in Selected Beverage Samples Determined by the TPTZ Method
| Beverage Sample | Iron Concentration (mg/L) | Reference |
| White Wine | 2.938 ± 1.47 | [4] |
| Sweet Wine | 19.470 ± 5.43 | [4] |
| Grape Juice | 3.394 ± 2.15 | [4] |
| Brandy | 0.311 ± 0.07 | [4] |
| Anisette | 0.564 ± 0.12 | [4] |
| Packaged Pomegranate Juice | 3.63 | [5] |
| Packaged Apple Juice | 2.91 | [5] |
| Packaged Orange Juice | 0.26 | [5] |
| Fresh Orange Juice | 1.15 | [5] |
Table 2: Method Validation Parameters for the TPTZ Iron Analysis Method
| Parameter | Typical Value/Range | Notes |
| Linearity (R²) | > 0.99 | The method demonstrates excellent linearity over a defined concentration range.[6] |
| Limit of Detection (LOD) | 0.01 - 0.07 mg/kg | Dependent on the specific matrix and instrumentation.[7] |
| Limit of Quantification (LOQ) | 0.03 - 0.22 mg/kg | Dependent on the specific matrix and instrumentation.[7] |
| Accuracy (Recovery) | 94% - 102% | Determined by spiking samples with a known concentration of iron standard.[7] |
| Precision (RSD) | < 5% | Relative Standard Deviation for replicate measurements. |
| Wavelength (λmax) | 593 nm | The wavelength of maximum absorbance for the Fe(II)-TPTZ complex.[1][3] |
Experimental Protocols
Reagent Preparation
-
TPTZ Reagent (0.001 M): Dissolve 0.312 g of 2,4,6-Tris(2'-pyridyl)-s-triazine in a few drops of concentrated hydrochloric acid and dilute to 1 liter with deionized water.
-
Acetate (B1210297) Buffer (pH 4.5): Dissolve 250 g of ammonium (B1175870) acetate in 500 mL of deionized water. Add 350 mL of acetic acid, mix, and dilute to 1 liter with deionized water. The pH should be adjusted to 4.5 ± 0.2.[8]
-
Reducing Agent (Hydroxylamine Hydrochloride Solution, 10% w/v): Dissolve 100 g of hydroxylamine hydrochloride in 300 mL of deionized water. Add 200 mL of 1 M hydrochloric acid and dilute to 1 liter with deionized water.[8]
-
Iron Standard Stock Solution (100 mg/L): Commercially available or prepared by dissolving a known amount of ferrous ammonium sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid.
-
Working Iron Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations typically ranging from 0.1 to 2.0 mg/L.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate iron determination and depends on the nature of the sample matrix.
For Liquid Samples (e.g., Fruit Juices, Wine, Beer):
-
For clear liquid samples, filtration through a 0.45 µm membrane filter may be sufficient.
-
For beverages with high pulp content, centrifugation followed by filtration of the supernatant is recommended.
-
For alcoholic beverages, dealcoholization by gentle heating may be necessary to prevent interference.[4]
-
If the sample is colored, a sample blank (sample without the addition of TPTZ reagent) should be prepared to correct for background absorbance.
For Solid Food Samples (e.g., Cereals, Fruits, Vegetables):
To determine the total iron content, a digestion step is required to break down the organic matrix and release the iron into solution.
-
Dry Ashing:
-
Weigh approximately 2-5 g of the homogenized food sample into a porcelain crucible.[9]
-
Heat the crucible in a muffle furnace at 550-600°C until a white or gray ash is obtained.[10]
-
Allow the crucible to cool completely.
-
Dissolve the ash in a minimal volume of concentrated hydrochloric acid (e.g., 5-10 mL) with gentle heating.[9]
-
Quantitatively transfer the dissolved ash to a volumetric flask and dilute to a known volume with deionized water.[10]
-
-
Wet Digestion (with Microwave Assistance):
-
Weigh approximately 0.5 g of the homogenized sample into a microwave digestion vessel.[11]
-
Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.[11]
-
Digest the sample using a microwave digestion system, following the manufacturer's recommended program for food matrices. A typical program involves heating to 200°C for 15 minutes.[11]
-
After digestion and cooling, quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water.[11]
-
Analytical Procedure
-
Pipette a suitable aliquot (e.g., 10 mL) of the prepared sample or standard solution into a 50 mL volumetric flask.
-
Add 1 mL of the reducing agent (hydroxylamine hydrochloride solution) and mix well. Allow the reaction to proceed for at least 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Add 5 mL of the acetate buffer solution and mix.
-
Add 2 mL of the TPTZ reagent and mix thoroughly. A blue-purple color will develop in the presence of iron.[2]
-
Dilute the solution to the 50 mL mark with deionized water and mix well.
-
Allow the color to develop for at least 3 minutes.[2]
-
Measure the absorbance of the solution at 593 nm using a spectrophotometer, zeroing the instrument with a reagent blank (prepared using deionized water instead of the sample).
-
Construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations.
-
Determine the iron concentration in the sample from the calibration curve.
Visualizations
Chemical Reaction Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. images.hach.com [images.hach.com]
- 3. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. images.hach.com [images.hach.com]
- 9. purdue.edu [purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application of TPTZ in Pharmaceutical Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in pharmaceutical analysis. TPTZ is a versatile chromogenic reagent primarily utilized in two key assays: the Ferric Reducing Antioxidant Power (FRAP) assay for determining the antioxidant capacity of pharmaceutical compounds, and the colorimetric determination of iron content in pharmaceutical formulations.
Application 1: Determination of Antioxidant Capacity using the FRAP Assay
The FRAP assay is a widely used spectrophotometric method to assess the total antioxidant power of a substance. The principle of the assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous, intensely blue-colored form (Fe²⁺-TPTZ) by antioxidants at a low pH.[1] The change in absorbance is directly proportional to the antioxidant capacity of the sample.
Mechanism of Action
In the acidic environment of the FRAP reagent, antioxidants reduce the ferric iron (Fe³⁺) in the colorless Fe³⁺-TPTZ complex to ferrous iron (Fe²⁺). This newly formed Fe²⁺ complexes with TPTZ to produce a stable, vibrant blue product that strongly absorbs light at approximately 593 nm.[2][3]
Experimental Protocol: FRAP Assay
This protocol outlines the steps for determining the antioxidant capacity of a pharmaceutical sample.
1. Reagent Preparation
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with distilled water.[2]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. This solution should be prepared fresh.[2][4]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water. Prepare this solution fresh.[2][4]
-
FRAP Working Reagent: Prepare the FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of FeCl₃ solution.[5] This reagent should be prepared fresh on the day of use and warmed to 37°C before use.
2. Standard Curve Generation
-
A standard curve is typically prepared using a known antioxidant, such as Trolox (a water-soluble vitamin E analog) or ferrous sulfate (B86663) (FeSO₄·7H₂O).
-
Prepare a stock solution of the standard and then create a series of dilutions to cover a range of concentrations (e.g., 0 to 2.5 mmol/L for FeSO₄).[6]
3. Sample Preparation
-
The pharmaceutical sample (e.g., drug substance, extract, or formulation) should be dissolved in an appropriate solvent and diluted to fall within the linear range of the standard curve.
4. Assay Procedure
-
Pipette 180 µL of the pre-warmed FRAP working solution into each well of a 96-well microplate.[6]
-
Add 5 µL of the standard solutions or the prepared pharmaceutical samples to the respective wells.[6]
-
Incubate the microplate at 37°C for 3 to 5 minutes.[6]
-
Measure the absorbance of the resulting blue color at 593 nm using a microplate reader.[6]
-
A blank reading should be taken using the solvent in place of the sample.
5. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the standard (e.g., Trolox or FeSO₄).
-
Determine the concentration of the unknown pharmaceutical sample by interpolating its absorbance value from the standard curve.
-
The antioxidant capacity is typically expressed as micromolar Trolox equivalents (µM TE) or Fe(II) equivalents.
Quantitative Data
The following table provides an example of data that can be generated for a standard curve using FeSO₄.
| FeSO₄ Concentration (mmol/L) | Absorbance at 593 nm (Corrected) |
| 0 | 0.000 |
| 0.3 | 0.152 |
| 0.6 | 0.305 |
| 0.9 | 0.458 |
| 1.2 | 0.610 |
| 1.8 | 0.915 |
| 2.1 | 1.068 |
| 2.5 | 1.270 |
Data is hypothetical and for illustrative purposes.
Method Validation
For use in a regulated environment, the FRAP assay should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Application 2: Determination of Iron in Pharmaceutical Formulations
TPTZ is a highly sensitive and specific reagent for the colorimetric determination of ferrous iron (Fe²⁺).[3] This method can be adapted to measure the total iron content in pharmaceutical products by including a reducing agent to convert any ferric iron (Fe³⁺) to ferrous iron.[7]
Mechanism of Action
TPTZ forms a stable, intensely blue-purple colored complex with ferrous ions (Fe²⁺) in a slightly acidic to neutral pH range.[8] The intensity of the color, measured spectrophotometrically at approximately 593 nm, is directly proportional to the concentration of iron in the sample.[3]
Experimental Protocol: Iron Determination
This protocol provides a method for determining the total iron content in a pharmaceutical sample.
1. Reagent Preparation
-
TPTZ Reagent: Commercially available as a pre-packaged powder pillow or can be prepared by dissolving TPTZ in a suitable solvent.[7] A typical preparation involves dissolving 0.312 g of TPTZ in a few drops of hydrochloric acid and diluting to 1 liter with water to make a 0.001 M solution.[9]
-
Reducing Agent: To determine total iron, a reducing agent is required to convert Fe³⁺ to Fe²⁺. Ascorbic acid or hydroxylamine (B1172632) hydrochloride are commonly used.[10] The TPTZ reagent powder from some suppliers includes a reducing agent.[7]
-
Iron Standard Solution (e.g., 100 mg/L): A certified standard solution of iron should be used to prepare a calibration curve.
2. Standard Curve Generation
-
Prepare a series of standards by diluting the iron standard solution with iron-free deionized water to cover the expected concentration range of the samples (e.g., 0 to 1.8 mg/L).[11]
3. Sample Preparation
-
Accurately weigh a portion of the pharmaceutical formulation (e.g., ground tablet, capsule content).
-
Dissolve the sample in a suitable solvent (e.g., dilute hydrochloric acid) and dilute with iron-free deionized water to a known volume.
-
If necessary, digest the sample to release all iron from the matrix. This may involve heating with a mixture of concentrated sulfuric and nitric acids.[11]
-
After digestion and cooling, adjust the pH of the sample to between 3 and 5.[11]
4. Assay Procedure
-
Pipette 10 mL of each standard solution and the prepared sample solution into separate vials.[11]
-
Prepare a blank using 10 mL of iron-free deionized water.[11]
-
Add the contents of one TPTZ reagent powder pillow to each vial.[11]
-
Cap the vials and shake for approximately 30 seconds to dissolve the reagent.[12]
-
Allow 3 minutes for full color development.[12]
-
Measure the absorbance of each solution at 593 nm against the reagent blank.
5. Data Analysis
-
Plot a standard curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of iron in the sample solution from the standard curve.
-
Calculate the amount of iron in the original pharmaceutical formulation based on the sample weight and dilution factors.
Quantitative Data
The following table provides an example of data for an iron standard curve.
| Iron Concentration (mg/L) | Absorbance at 593 nm |
| 0.0 | 0.000 |
| 0.2 | 0.110 |
| 0.4 | 0.220 |
| 0.8 | 0.440 |
| 1.2 | 0.660 |
| 1.6 | 0.880 |
| 1.8 | 0.990 |
Data is hypothetical and for illustrative purposes.
Method Validation
Similar to the FRAP assay, the TPTZ method for iron determination should be validated for its intended purpose in a pharmaceutical setting, with a focus on specificity, linearity, range, accuracy, and precision.
Visualizations
FRAP Assay Signaling Pathway
Caption: FRAP assay reaction mechanism.
Iron Determination Experimental Workflow
Caption: Workflow for TPTZ iron determination.
References
- 1. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 2. detailed protocol for FRAP assay | Filo [askfilo.com]
- 3. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. file.elabscience.com [file.elabscience.com]
- 7. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 10. US3537822A - Method for the determination of serum iron and total iron binding capacity - Google Patents [patents.google.com]
- 11. lovibond.com [lovibond.com]
- 12. images.hach.com [images.hach.com]
Application Note: High-Throughput Screening of Antioxidant Capacity Using an Automated TPTZ-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of the TPTZ assay is based on the reduction of the ferric iron (Fe³⁺) in the Fe³⁺-TPTZ complex to ferrous iron (Fe²⁺) by antioxidants present in the sample.[2][8] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which exhibits a maximum absorbance at approximately 593 nm.[2][9] The change in absorbance is directly proportional to the antioxidant capacity of the sample.[1][10]
Signaling Pathway and Reaction Mechanism
The core of the TPTZ-based assay is a redox reaction. Antioxidants in the sample act as reducing agents, donating electrons to the Fe³⁺-TPTZ complex. This process is summarized in the following diagram:
Experimental Workflow for Automated Assay
The automated workflow is designed for a standard 96-well microplate format and can be adapted for 384-well plates for higher throughput. The process involves reagent preparation, automated liquid handling for plate setup, incubation, and absorbance reading.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) | Sigma-Aldrich | T1253 |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Sigma-Aldrich | F2877 |
| Sodium Acetate (B1210297) Trihydrate | Sigma-Aldrich | S8625 |
| Glacial Acetic Acid | Sigma-Aldrich | 695092 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 320331 |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Sigma-Aldrich | F8633 |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Sigma-Aldrich | 238813 |
| 96-well Clear, Flat-Bottom Microplates | Corning | 3596 |
| Automated Liquid Handler | (e.g., Hamilton, Tecan, Beckman Coulter) | - |
| Microplate Reader with 593 nm filter | (e.g., BioTek, Molecular Devices) | - |
Detailed Experimental Protocol
Reagent Preparation
Acetate Buffer (300 mM, pH 3.6):
-
Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water.
-
Add 16 mL of glacial acetic acid.
-
Adjust the final volume to 1 L with deionized water.
-
Confirm the pH is 3.6.
TPTZ Solution (10 mM):
-
Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[2]
-
This solution should be prepared fresh.
Ferric Chloride Solution (20 mM):
-
Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.[2]
-
This solution should be prepared fresh.
FRAP Reagent (Working Solution):
-
Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[2][11]
-
Prepare this reagent fresh before each assay and keep it at 37°C.[11]
Standard and Sample Preparation
Standard Stock Solution (1 mM FeSO₄):
-
Dissolve 27.8 mg of FeSO₄·7H₂O in 100 mL of deionized water.
Standard Curve Solutions:
-
Prepare a serial dilution of the FeSO₄ stock solution to obtain concentrations ranging from 100 µM to 1000 µM.
Sample Preparation:
-
Dissolve or dilute samples in an appropriate solvent (e.g., water, methanol, or DMSO) to fall within the linear range of the standard curve.
Automated Assay Procedure
The following steps are to be programmed into the automated liquid handler and microplate reader software.
-
Plate Mapping: Define the layout of the 96-well plate, assigning wells for blanks, standards, and samples. It is recommended to run all samples and standards in triplicate.[11]
-
Sample and Standard Dispensing:
-
Dispense 20 µL of blank (deionized water), standards, and samples into the designated wells of the 96-well plate.
-
-
FRAP Reagent Dispensing:
-
Dispense 180 µL of the pre-warmed FRAP reagent into all wells containing blanks, standards, and samples.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes. The incubation can be performed within the microplate reader if it has temperature control, or on a separate incubation station.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 593 nm.
-
Data Presentation and Analysis
Standard Curve
The data obtained from the standard solutions is used to generate a standard curve by plotting the absorbance at 593 nm against the concentration of FeSO₄.
| FeSO₄ Concentration (µM) | Absorbance at 593 nm (Mean ± SD) |
| 0 (Blank) | 0.052 ± 0.003 |
| 100 | 0.215 ± 0.008 |
| 250 | 0.530 ± 0.015 |
| 500 | 1.055 ± 0.021 |
| 750 | 1.580 ± 0.030 |
| 1000 | 2.100 ± 0.035 |
Note: The data presented in this table is for illustrative purposes only. Actual values will vary depending on experimental conditions.
Calculation of Antioxidant Capacity
The antioxidant capacity of the samples is determined by interpolating their absorbance values from the linear regression equation of the standard curve. The results are typically expressed as µM Ferrous Sulfate Equivalents (FSE) or Trolox Equivalents (TE) if Trolox is used as the standard.
Equation for the standard curve: y = mx + c where:
-
y is the absorbance
-
m is the slope of the line
-
x is the concentration
-
c is the y-intercept
Calculation of sample concentration: Concentration (µM FSE) = (Absorbance_sample - c) / m
Sample Data
| Sample ID | Absorbance at 593 nm (Mean ± SD) | Antioxidant Capacity (µM FSE) |
| Sample A | 0.875 ± 0.018 | 416.7 |
| Sample B | 1.234 ± 0.025 | 587.6 |
| Sample C | 0.456 ± 0.011 | 217.1 |
Conclusion
This application note provides a comprehensive and detailed protocol for the implementation of an automated TPTZ-based assay for high-throughput screening of antioxidant capacity. By leveraging automation, researchers can achieve highly reproducible and reliable data, accelerating the pace of discovery in various scientific fields. The provided workflows, protocols, and data presentation guidelines offer a robust framework for establishing this assay in any modern research laboratory.
References
- 1. TPTZ: Significance and symbolism [wisdomlib.org]
- 2. detailed protocol for FRAP assay | Filo [askfilo.com]
- 3. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total antioxidant activity (FRAP assay) [bio-protocol.org]
- 5. An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated assay optimization with integrated statistics and smart robotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lab automation: How AI and robotics are accelerating drug discovery [roboticsandautomationnews.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. nbinno.com [nbinno.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
Application Notes and Protocols for the Colorimetric Detection of Metal Ions Using TPTZ
Introduction
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) is a well-established chromogenic reagent, widely recognized for its application in the determination of iron. However, its utility extends beyond iron analysis, as it can form colored complexes with various other metal ions. This document provides detailed application notes and protocols for the use of TPTZ in the colorimetric detection of cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺), tailored for researchers, scientists, and drug development professionals.
Principle of Detection
The fundamental principle behind the use of TPTZ as a colorimetric sensor lies in its ability to act as a tridentate ligand. The nitrogen atoms within its three pyridyl rings can coordinate with a central metal ion, forming a stable metal-ligand complex. This complexation alters the electronic structure of the TPTZ molecule, leading to a shift in its light absorption properties and resulting in a colored solution. The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship that can be quantified using spectrophotometry according to the Beer-Lambert law.
Signaling Pathway of TPTZ-Metal Ion Complexation
Caption: General signaling pathway of TPTZ with a metal ion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the colorimetric detection of various metal ions using TPTZ.
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (ppm) | Color of Complex |
| Cobalt (Co²⁺) | 4.0 - 6.4 | 485 | 1.4 x 10³ | 4 - 20 | Orange-Brown[1] |
| Nickel (Ni²⁺) | ~7 (neutral) | 418, 520 | Not Reported | Not Reported | Greenish[2] |
| Copper (Cu²⁺) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Zinc (Zn²⁺) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
I. Colorimetric Determination of Cobalt (Co²⁺)
This protocol is based on the formation of a stable orange-brown complex between cobalt(II) and TPTZ in an aqueous solution.
A. Reagents and Materials
-
TPTZ Reagent (0.01 M): Dissolve 0.3124 g of 2,4,6-tris(2-pyridyl)-s-triazine in 100 mL of ethanol.
-
Cobalt Standard Stock Solution (1000 ppm): Dissolve 0.4770 g of CoCl₂·6H₂O in deionized water and dilute to 100 mL in a volumetric flask.
-
Acetate (B1210297) Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Deionized water
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
B. Experimental Workflow
Caption: Step-by-step workflow for the colorimetric detection of cobalt.
C. Procedure
-
Preparation of Standard Solutions: Prepare a series of cobalt standard solutions (e.g., 4, 8, 12, 16, 20 ppm) by diluting the 1000 ppm stock solution with deionized water.
-
Sample Preparation: If using a real sample, ensure it is appropriately diluted to fall within the linear range of the assay. The pH of the sample should be adjusted to be near the optimal range before analysis.
-
Color Development:
-
Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each cobalt standard solution, the unknown sample solution, and a blank (1.0 mL of deionized water).
-
To each flask, add 1.0 mL of the acetate buffer (pH 5.0).
-
Add 1.0 mL of the 0.01 M TPTZ reagent to each flask and mix well.
-
Dilute to the mark with deionized water, cap, and invert several times to ensure thorough mixing.
-
Allow the solutions to stand for 10 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 485 nm.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the cobalt standards.
-
Determine the concentration of cobalt in the unknown sample by interpolating its absorbance on the calibration curve.
-
D. Interferences
The presence of other metal ions that can form colored complexes with TPTZ, such as iron, copper, and nickel, may interfere with the determination of cobalt. It is crucial to consider the sample matrix and potentially employ masking agents if interfering ions are present in significant concentrations.
II. Colorimetric Detection of Nickel (Ni²⁺)
The reaction between Nickel(II) and TPTZ results in the formation of a greenish complex. While a detailed analytical protocol for quantification is not extensively reported, the following provides a general guideline based on available spectroscopic data.[2]
A. Reagents and Materials
-
TPTZ Reagent (0.01 M): Prepare as described for the cobalt assay.
-
Nickel Standard Stock Solution (1000 ppm): Dissolve 0.4479 g of NiSO₄·6H₂O in deionized water and dilute to 100 mL in a volumetric flask.
-
Buffer Solution (pH ~7): A phosphate (B84403) or Tris buffer can be used to maintain a neutral pH.
-
Deionized water
-
Spectrophotometer
B. General Procedure
-
Preparation of Standards: Prepare a series of nickel standard solutions from the stock solution.
-
Color Development:
-
In a series of volumetric flasks, add aliquots of the nickel standards or sample.
-
Add the buffer solution to maintain a neutral pH.
-
Add the TPTZ reagent and dilute to volume with deionized water.
-
-
Spectrophotometric Measurement:
-
Scan the spectrum of the Ni(II)-TPTZ complex to confirm the absorbance maxima at approximately 418 nm and 520 nm.[2]
-
Measure the absorbance at the chosen wavelength against a reagent blank.
-
-
Data Analysis: Construct a calibration curve and determine the concentration of the unknown sample as described for cobalt.
C. Note on Further Development
This protocol provides a starting point for developing a quantitative method. Optimization of parameters such as buffer type and concentration, TPTZ concentration, and reaction time is recommended to enhance the sensitivity and reliability of the assay for nickel determination.
Conclusion
TPTZ is a versatile chromogenic reagent that can be employed for the colorimetric detection of several metal ions beyond iron. While a well-established and validated method exists for cobalt, the application of TPTZ for the quantitative determination of nickel, copper, and zinc requires further methods development and validation. The protocols and data presented herein serve as a valuable resource for researchers and professionals in initiating and developing these analytical applications.
References
Troubleshooting & Optimization
Technical Support Center: TPTZ Method for Iron Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interferences encountered during iron analysis using the 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) method. This guide is intended for researchers, scientists, and drug development professionals to help ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TPTZ method for iron analysis?
The TPTZ method is a colorimetric assay used for the determination of iron. In this method, a reducing agent is first added to the sample to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] Subsequently, TPTZ is added, which reacts with the ferrous iron to form a stable, deep blue-purple colored complex.[1][2] The intensity of this color, which is directly proportional to the iron concentration, is then measured spectrophotometrically at a wavelength of approximately 590-595 nm.[2][3]
Q2: What are the most common sources of interference in the TPTZ method?
The most common interferences in the TPTZ method include:
-
Interfering ions, particularly other metal ions.
-
Presence of strong chelating agents.
-
Extremely high concentrations of iron.[6]
-
Complex sample matrices containing organic compounds or corrosion inhibitors.[7]
Q3: How does pH affect the TPTZ assay?
The pH of the reaction mixture is critical for optimal color development. After the addition of the TPTZ reagent, the sample pH should be between 3 and 4.[2][4][5] A pH outside of this range can lead to several issues, including inhibition of color formation, rapid fading of the developed color, or the formation of turbidity, all of which will result in inaccurate readings.[2][4][5]
Q4: Can I use the TPTZ method for samples that are already colored or turbid?
Yes, but you will need to perform a correction. If your sample has inherent color or turbidity, it will absorb light at the measurement wavelength and lead to an overestimation of the iron concentration. To correct for this, a sample blank should be prepared and used to zero the spectrophotometer.[2][4][5]
Q5: What should I do if I suspect my sample matrix is causing interference?
The standard additions method is a reliable way to check for and correct for interferences arising from the sample matrix.[2][4] This technique involves adding known amounts of an iron standard to the sample and observing the recovery. If the recovery is not close to 100%, it indicates the presence of an interference.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem: No or weak color development
Q: I've added the TPTZ reagent, but the solution has not turned the expected deep blue-purple color, or the color is very faint, even though I expect iron to be present. What could be the cause?
A: This issue can arise from several factors:
-
Incorrect pH: The pH of your sample after adding the reagent may be outside the optimal range of 3-4.[2][4][5]
-
Solution: Measure the pH of a separate aliquot of your sample after reagent addition. If it is not within the 3-4 range, you will need to adjust the pH of your sample before adding the TPTZ reagent. A detailed protocol for pH adjustment is provided below.
-
-
Presence of Chelating Agents: Your sample may contain strong chelating agents, such as EDTA, which bind to the iron and prevent it from reacting with the TPTZ.
-
Solution: If you suspect the presence of EDTA or other strong chelators, you may need to modify your procedure. For samples containing EDTA, consider using a buffer with an alternative chelating agent like diethylenetriaminepentaacetic acid (DTPA), which has been shown to reduce iron interference in other colorimetric assays.[4][5][6]
-
-
Oxidized Iron: The TPTZ reagent only reacts with ferrous iron (Fe²⁺). If the reducing agent in your TPTZ reagent is not effective or if your sample has a very high oxidative capacity, the iron may remain in its ferric state (Fe³⁺).
-
Solution: Ensure your TPTZ reagent is fresh and has been stored correctly. You may also consider a pre-reduction step for your sample if you suspect a high concentration of oxidizing agents.
-
Problem: The color fades quickly or the solution becomes turbid
Q: After adding the TPTZ reagent, a blue-purple color develops but then quickly fades, or the solution becomes cloudy. What is happening?
A: This is a classic symptom of incorrect pH. A sample pH that is either too low (less than 3) or too high (greater than 4) after reagent addition can cause the TPTZ-iron complex to be unstable, leading to color fading or precipitation.[2][4][5]
-
Solution: Adjust the initial pH of your sample to be within the range of 3 to 4 before adding the TPTZ reagent.
Problem: Inconsistent or non-reproducible results
Q: My replicate samples are giving me very different absorbance readings. What could be causing this variability?
A: Inconsistent results can be due to:
-
Sample Heterogeneity: If your sample contains particulate matter or suspended solids, it may not be homogeneous.
-
Solution: Ensure your sample is well-mixed before taking an aliquot. If necessary, you may need to digest or filter your sample, depending on whether you are measuring total or dissolved iron.
-
-
Contamination: Glassware or pipette tips may be contaminated with iron.
-
Solution: All glassware should be acid-washed and rinsed with deionized water before use.[7]
-
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting technique.
-
Interference from Other Ions
Several metal ions can interfere with the TPTZ method. The following table summarizes the tolerance levels for some common interfering substances at an iron concentration of 0.5 mg/L.
| Interfering Substance | Tolerance Level (mg/L) |
| Cadmium | 4.0[2][4][5] |
| Chromium (Cr³⁺) | 0.25[2][4][5] |
| Chromium (Cr⁶⁺) | 1.2[2][4][5] |
| Cobalt | 0.05[2][4][5] |
| Copper | 0.6[2][4][5] |
| Cyanide | 2.8[2][4][5] |
| Manganese | 50.0[2][4][5] |
| Mercury | 0.4[2][4][5] |
| Molybdenum | 4.0[2][4][5] |
| Nickel | 1.0[2][4][5] |
| Nitrite (B80452) Ion | 0.8[2][4] |
Experimental Protocols
Protocol for pH Adjustment
If your sample's pH is outside the optimal range, follow this procedure before adding the TPTZ reagent:
-
Take a known volume of your sample.
-
Measure the pH using a calibrated pH meter or pH paper.
-
Add a small, measured amount of iron-free acid (e.g., 1.0 N Sulfuric Acid) or base (e.g., 1.0 N Sodium Hydroxide) to adjust the pH to between 3 and 4.[2][4][5] Do not exceed a pH of 5, as this may cause iron to precipitate.[5]
-
Record the volume of acid or base added.
-
If a significant volume of acid or base was used, you will need to apply a volume correction to your final iron concentration calculation.
Protocol for Using a Sample Blank
To correct for pre-existing color or turbidity in your sample:
-
Prepare your sample for analysis as usual, but do not add the TPTZ reagent.
-
Use this "sample blank" to zero the spectrophotometer at the measurement wavelength.
-
Proceed with the analysis of your samples with the added TPTZ reagent. The absorbance readings will now be corrected for the background color and turbidity.
Protocol for the Standard Additions Method
This method is used to identify and compensate for matrix effects.
-
Measure the iron concentration of your original, un-spiked sample.
-
Prepare at least three "spiked" samples by adding known, increasing volumes of a standard iron solution to your sample.[2][4] For example, you can add 0.1 mL, 0.2 mL, and 0.3 mL of a 10 mg/L iron standard to three separate 10 mL aliquots of your sample.[2]
-
Measure the iron concentration in each of the spiked samples.
-
Plot the measured iron concentration (y-axis) against the known concentration of the added standard (x-axis).
-
The data should yield a straight line. The x-intercept of this line will be the negative of the iron concentration in your original sample. A non-linear plot or a slope that is significantly different from 1 indicates a strong matrix interference.
Visualizing Interferences and Troubleshooting
The following diagrams illustrate the logical flow of troubleshooting common issues and the relationships between different sources of interference in the TPTZ method.
Caption: Troubleshooting workflow for the TPTZ iron assay.
Caption: Sources of interference in the TPTZ method for iron analysis.
References
- 1. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 4. umt.edu [umt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
Technical Support Center: TPTZ (FRAP) Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the Ferric Reducing Antioxidant Power (TPTZ) assay, with a specific focus on addressing turbidity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TPTZ (FRAP) assay?
The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant capacity of a sample. The method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intensely blue-colored ferrous (Fe²⁺-TPTZ) form by antioxidants in an acidic medium (pH 3.6).[1][2][3] The intensity of the blue color is proportional to the antioxidant capacity of the sample and is measured spectrophotometrically at approximately 593 nm.[2][4][5]
Q2: My samples are showing turbidity or precipitation upon addition of the FRAP reagent. What are the common causes?
Turbidity or precipitation in the TPTZ assay can arise from several factors:
-
Sample Composition: Samples with high protein content, such as milk supernatants, can lead to precipitation when mixed with the acidic FRAP reagent.[2][6]
-
Poor Solubility of Analytes: Hydrophobic compounds, like certain plant extracts or monoterpenes, may have low solubility in the aqueous FRAP reagent, causing cloudiness.[7]
-
Reagent Issues: Using a cold acetate (B1210297) buffer or a FRAP reagent that has not been freshly prepared can sometimes cause issues.[8]
-
pH Imbalances: The TPTZ reagent itself has low water solubility at a neutral pH. While the assay is run at an acidic pH of 3.6, localized pH changes upon sample addition could potentially contribute to precipitation.[1][9]
Q3: How can I prepare my samples to prevent turbidity?
Proper sample preparation is crucial for avoiding turbidity.[10] Here are some recommended steps:
-
Centrifugation: For liquid samples with particulates, centrifuge at a sufficient speed (e.g., 3000 rpm for 15 minutes) to remove any suspended material.[10][11]
-
Filtration: If centrifugation is not sufficient, filtering the sample through an appropriate syringe filter can clarify the sample.[12]
-
Protein Precipitation: For samples with high protein content, a deproteinization step is recommended. This can be achieved by extraction with acidified ethanol (B145695) followed by centrifugation.[6]
-
Solvent Modification for Hydrophobic Samples: For samples that are not readily soluble in aqueous solutions, dissolving them in a small amount of an organic solvent like methanol (B129727) before adding them to the FRAP reagent can improve solubility and prevent precipitation.[7]
Q4: Can the FRAP reagent itself be a source of problems?
Yes, the condition and preparation of the FRAP reagent are critical for accurate results.
-
Fresh Preparation: The FRAP working reagent should be prepared fresh on the day of use.[5][10]
-
Correct pH and Temperature: Ensure the acetate buffer is at the correct pH of 3.6 and at room temperature before mixing with the other components.[8][10]
-
Reagent Contamination: If the working FRAP reagent appears blue before the addition of a sample, it may be contaminated with ferrous ions (Fe²⁺). In this case, the reagent should be discarded.[13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving turbidity issues in your TPTZ assay.
Step 1: Sample Pre-treatment
| Issue | Recommended Action | Rationale |
| Visible particles or cloudiness in the original sample. | Centrifuge the sample and use the supernatant. If turbidity persists, filter the supernatant.[10][12] | Removes suspended solids that can interfere with absorbance readings. |
| Sample is known to have high protein content (e.g., serum, milk). | Perform protein precipitation using methods like adding acidified ethanol, followed by centrifugation.[6] | Proteins can denature and precipitate in the acidic FRAP reagent, causing turbidity. |
| Sample is hydrophobic (e.g., oil extract, certain phytochemicals). | Dissolve the sample in a minimal amount of a suitable organic solvent (e.g., methanol) before adding it to the FRAP reagent.[7] | This improves the solubility of the analyte in the aqueous assay medium. |
Step 2: Reagent and Assay Conditions
| Issue | Recommended Action | Rationale |
| FRAP working reagent was not prepared on the day of the assay. | Always prepare the FRAP working reagent fresh.[5][10] | The reagent's stability is limited, and older reagents may give inconsistent results. |
| Acetate buffer is cold or its pH is incorrect. | Ensure the acetate buffer is at pH 3.6 and has equilibrated to room temperature before preparing the FRAP reagent.[8][10] | A cold buffer can affect reagent stability and reaction kinetics. Incorrect pH can lead to poor color development and potential precipitation.[1] |
| Working FRAP reagent is blue before adding the sample. | Discard the reagent and prepare a fresh batch, ensuring all glassware is clean.[13] | A blue color indicates contamination with ferrous ions, which will lead to falsely high readings. |
Step 3: Data Correction
| Issue | Recommended Action | Rationale |
| Turbidity persists even after troubleshooting. | Prepare a sample blank. This consists of the sample and all reagents except for the ferric chloride (FeCl₃). Subtract the absorbance of the sample blank from the absorbance of your sample. | This corrects for any background absorbance caused by the sample itself or its interaction with the assay medium, which is not due to the reduction of Fe³⁺. |
Experimental Protocols
Preparation of FRAP Reagents
This protocol is based on commonly cited methodologies.[3][5][14]
-
Acetate Buffer (300 mM, pH 3.6):
-
Dissolve 3.1 g of sodium acetate trihydrate in distilled water.
-
Add 16 mL of glacial acetic acid.
-
Make up the final volume to 1 L with distilled water.
-
Verify the pH is 3.6.
-
-
TPTZ Solution (10 mM):
-
Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl. Gentle warming may be required to fully dissolve the TPTZ.[14]
-
-
Ferric Chloride (FeCl₃) Solution (20 mM):
-
Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.
-
-
FRAP Working Reagent:
-
Prepare fresh before use by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[3][5] For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of FeCl₃ solution.
-
Incubate the working reagent at 37°C for approximately 10-15 minutes before use.[13][14]
-
Standard TPTZ Assay Procedure
-
Pipette your pre-treated sample or standard solution into a cuvette.
-
Add the pre-warmed FRAP working reagent to the cuvette and mix thoroughly.
-
Incubate the reaction mixture at 37°C for a specified time (typically 4-6 minutes).[10]
-
Measure the absorbance at approximately 593 nm against a reagent blank (FRAP reagent with water or an appropriate solvent instead of the sample).[5][10]
-
Calculate the FRAP value of your sample by comparing its absorbance to a standard curve constructed using a known antioxidant, such as Trolox or ferrous sulfate (B86663) (FeSO₄).
References
- 1. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPTZ: Significance and symbolism [wisdomlib.org]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. detailed protocol for FRAP assay | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. chesterrep.openrepository.com [chesterrep.openrepository.com]
Technical Support Center: Optimizing TPTZ-Iron Complex Formation
Welcome to the technical support center for optimizing pH in TPTZ-iron complex formation assays. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the TPTZ-iron complex in the FRAP assay?
The optimal pH for the formation of the deep blue TPTZ-Fe(II) complex is 3.6.[1][2][3][4] This acidic environment is crucial for the reduction of Fe(III) to Fe(II) and the subsequent complexation with TPTZ.[3]
Q2: Why is maintaining an acidic pH of 3.6 critical for the FRAP assay?
Maintaining a pH of 3.6 is essential for several reasons. Firstly, it ensures the iron remains soluble. At a higher pH, iron may precipitate, leading to inaccurate readings.[5] Secondly, the acidic condition enhances the reducing potential of antioxidants, facilitating the reduction of the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion.[6] Lastly, the TPTZ-Fe(II) complex exhibits maximum absorbance at this pH, ensuring the highest sensitivity of the assay.[7]
Q3: What happens if the pH of the FRAP reagent is incorrect?
An incorrect pH can lead to several issues. If the pH is too high (above 4), it may inhibit color formation, or the developed color may fade quickly or cause turbidity.[5] If the pH is too low (below 3), it can also affect the stability and formation of the complex.[5] An improperly prepared acetate (B1210297) buffer is a common cause of incorrect pH.[4]
Q4: My FRAP reagent turned blue or purple before adding my sample. What should I do?
The fresh FRAP reagent should be a straw or pale yellow/light brown color.[4][8] If it turns blue or purple prematurely, it indicates a contamination or that the reagent has been compromised. This can be caused by a cold acetate buffer or a buffer that was prepared a long time ago.[9] It is recommended to discard the reagent and prepare a fresh solution, ensuring all components are at the correct temperature and freshly made.[8][9]
Q5: How does the presence of certain substances in my sample affect the TPTZ-iron complex formation?
The TPTZ method is generally robust and free from many common interferences.[10] However, substances that can chelate iron or have strong reducing or oxidizing properties may interfere with the assay. It is always advisable to run a sample blank to account for any background color or turbidity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak blue color development | Incorrect pH of the acetate buffer. | Prepare a fresh 300 mM acetate buffer and carefully adjust the pH to 3.6 using a calibrated pH meter.[1][4] |
| Degraded or improperly prepared reagents. | Prepare fresh TPTZ and ferric chloride solutions on the day of the assay.[3][8] Ensure the TPTZ is dissolved in 40 mM HCl.[1] | |
| Insufficient incubation time or temperature. | Ensure the reaction is incubated at 37°C for the recommended time (typically 4-6 minutes).[1][3] | |
| Inconsistent or non-reproducible results | Temperature fluctuations during the assay. | Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature of 37°C.[3] |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent and sample volumes. | |
| Sample matrix effects. | Prepare a sample blank by adding the sample to the FRAP reagent without the TPTZ to measure and subtract any background absorbance. | |
| High background absorbance | Turbidity or color in the sample. | Centrifuge or filter the sample to remove any particulate matter. Use a sample blank to correct for inherent color.[5] |
| Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware to prepare all solutions.[5] | |
| Precipitate formation in the reaction mixture | pH is too high. | Verify the pH of the acetate buffer is 3.6. A pH above 5 can cause iron to precipitate.[5] |
| High concentration of certain compounds in the sample. | Dilute the sample and re-run the assay. |
Quantitative Data: Effect of pH on TPTZ-Iron Complex Formation
While the optimal pH is consistently reported as 3.6, the stability of the TPTZ-iron(II) complex is maintained over a specific range. The following table summarizes the effective pH range for complete color formation.
| pH | Absorbance at 593 nm | Stability of the Complex | Reference |
| < 3.4 | Reduced | Incomplete complex formation | [7] |
| 3.4 - 5.8 | Maximal and Stable | Complete and stable complex formation | [7] |
| > 5.8 | Reduced | Potential for iron precipitation and decreased complex stability | [5][7] |
Experimental Protocols
Preparation of FRAP Reagents
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water. Add 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.[1] Verify the pH is 3.6 with a pH meter.
-
TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.[1] This solution should be prepared fresh.
-
Ferric Chloride Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.[1] This solution should also be prepared fresh.
-
FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[1][2] For example, mix 10 mL of acetate buffer with 1 mL of TPTZ solution and 1 mL of ferric chloride solution. The reagent should be prepared fresh and warmed to 37°C before use.[8]
FRAP Assay Procedure
-
Pipette 1.8 mL of the FRAP working reagent into a cuvette.
-
Add 200 µL of the sample (or standard) to the cuvette.
-
Mix thoroughly and incubate at 37°C for 4 minutes.[1]
-
Measure the absorbance at 593 nm against a reagent blank (1.8 mL FRAP reagent + 200 µL solvent).[1]
-
Prepare a standard curve using a known antioxidant standard, such as Trolox or FeSO₄.
-
Calculate the FRAP value of the sample from the standard curve.
Visualizations
Caption: Experimental workflow for the FRAP assay.
Caption: TPTZ-Iron complex formation reaction.
References
- 1. detailed protocol for FRAP assay | Filo [askfilo.com]
- 2. scispace.com [scispace.com]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. benchchem.com [benchchem.com]
- 5. images.hach.com [images.hach.com]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hannainst.com.tw [hannainst.com.tw]
improving sensitivity of the TPTZ colorimetric method
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) colorimetric method, also commonly known as the Ferric Reducing Antioxidant Power (FRAP) assay. Here you will find troubleshooting guides and frequently asked questions to help improve the sensitivity and reliability of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your TPTZ experiments in a question-and-answer format.
Issue 1: Low or No Color Development
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Question: I am not observing the expected deep blue-purple color change, or the absorbance readings are very low. What could be the cause?
-
Answer: Low or no color development can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Reagent Quality and Preparation: Ensure that all your reagents are fresh and have been prepared correctly. The TPTZ solution is particularly sensitive to light and air and should be stored in an amber bottle.[1] It is recommended to prepare the FRAP reagent fresh on the day of use.[1]
-
Incorrect pH: The TPTZ assay is highly pH-dependent and requires an acidic medium (pH 3.6) for optimal iron solubility and reaction kinetics.[2][3] Verify the pH of your acetate (B1210297) buffer and the final FRAP reagent. A sample pH of less than 3 or more than 4 after reagent addition can inhibit color formation.[4]
-
Incomplete Reduction of Ferric Iron: The assay relies on the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions by antioxidants in your sample.[5] If your sample contains weak or slow-reacting antioxidants, the standard incubation time may be insufficient. Consider increasing the incubation time, but be mindful that this can also increase the risk of interference.
-
Sample Dilution: Your sample may be too dilute, resulting in an antioxidant concentration that is below the detection limit of the assay. Try using a more concentrated sample or reducing the dilution factor.
-
Issue 2: High Background Absorbance
-
Question: My blank (reagent without the sample) shows high absorbance. How can I reduce this background noise?
-
Answer: High background absorbance can be attributed to the following:
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Contaminated Reagents: Use high-purity water and analytical grade reagents to prepare your solutions. Contamination with reducing agents can lead to a high blank reading.
-
Turbidity in the Sample: If your sample itself is colored or turbid, it will contribute to the absorbance reading. To correct for this, prepare a sample blank containing the sample and all reagents except TPTZ.[4]
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Precipitation: In some cases, components in the sample may precipitate in the acidic FRAP reagent, causing turbidity. Centrifuge your samples after the reaction and before taking the absorbance reading to pellet any precipitate.[1]
-
Issue 3: Poor Reproducibility and Inconsistent Results
-
Question: I am getting significant variations between my replicates. What are the likely sources of this variability?
-
Answer: Poor reproducibility is a common challenge. To improve consistency:
-
Maintain Consistent Temperature: The reaction is temperature-sensitive. Perform the assay at a constant temperature, typically 37°C, by using a water bath or incubator.[1]
-
Precise Timing: The reaction time is critical, and even slight variations can affect your results.[1] Use a timer and ensure consistent incubation times for all samples.
-
Thorough Mixing: Ensure that the sample and FRAP reagent are mixed thoroughly and consistently for all wells or cuvettes.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and samples.
-
Run Standards with Each Assay: Always run a standard curve with each assay to account for any minor variations in reagent preparation or reaction conditions.[1]
-
Frequently Asked Questions (FAQs)
What is the principle of the TPTZ colorimetric method?
The TPTZ method, or FRAP assay, is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in the sample.[5] This reduction results in the formation of an intense blue-purple colored product, and the absorbance of this complex is measured spectrophotometrically at a wavelength of approximately 590-595 nm.[4][6] The intensity of the color is directly proportional to the total reducing capacity of the sample.
What are the key components of the FRAP reagent?
The FRAP reagent is a mixture of three solutions, typically in a 10:1:1 ratio:
-
Acetate Buffer: Maintains the required acidic pH of 3.6.[1]
-
TPTZ Solution: The chromogenic agent that forms a colored complex with ferrous iron. It is usually prepared in 40 mM HCl.[1]
-
Ferric Chloride (FeCl₃) Solution: Provides the ferric ions that are reduced by the antioxidants.[1]
What are the common interferences in the TPTZ assay?
Certain substances can interfere with the TPTZ assay:
-
Other Reducing Agents: Any compound with a redox potential lower than that of the Fe³⁺/Fe²⁺ couple can reduce the ferric ions, leading to an overestimation of the antioxidant capacity.[2]
-
Chelating Agents: Substances that can chelate iron may interfere with the formation of the Fe²⁺-TPTZ complex.
-
Uric Acid: Uric acid is a known interfering substance in plasma samples.[5] It can be removed by treating the sample with uricase.[5]
How can I improve the sensitivity of the TPTZ assay for samples with low antioxidant capacity?
To enhance the sensitivity of the assay:
-
Increase Sample Concentration: Use a higher concentration of your sample.
-
Optimize Reaction Time: While the standard protocol often uses a 4-minute incubation, some polyphenols and other slow-reacting antioxidants may require a longer time to react completely.[7] You can test different incubation times to find the optimal point for your specific sample.
-
Modify the Solvent: For samples that are not readily soluble in the aqueous FRAP reagent, such as nonpolar compounds like terpenes, modifying the solvent system can improve solubility and reactivity. The addition of methanol (B129727) or a surfactant like Tween 20 has been shown to be effective.[2]
Data Presentation
Table 1: Standard Reagent Concentrations and Preparation
| Reagent | Concentration | Preparation |
| Acetate Buffer | 300 mM, pH 3.6 | Dissolve sodium acetate trihydrate in water, adjust pH to 3.6 with acetic acid.[1] |
| TPTZ Solution | 10 mM | Dissolve TPTZ in 40 mM HCl. May require gentle warming to 50°C to fully dissolve.[5] |
| Ferric Chloride Solution | 20 mM | Dissolve FeCl₃·6H₂O in high-purity water.[1] |
| FRAP Reagent | N/A | Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[1] |
Table 2: Typical Experimental Parameters
| Parameter | Value | Notes |
| Wavelength | 590 - 610 nm | The peak absorbance of the Fe²⁺-TPTZ complex.[4] |
| Temperature | 37°C | Maintain a constant temperature for reproducible results.[1] |
| Incubation Time | 4 minutes (standard) | Can be optimized for slow-reacting antioxidants.[1][7] |
| Standard | Ferrous sulfate (B86663) (FeSO₄) or Trolox | Used to generate a standard curve for quantification.[1] |
Experimental Protocols
Standard TPTZ (FRAP) Assay Protocol
-
Reagent Preparation:
-
Prepare the acetate buffer, TPTZ solution, and ferric chloride solution as described in Table 1.
-
Prepare the fresh FRAP reagent by mixing the three solutions in a 10:1:1 ratio. Warm the reagent to 37°C before use.[1]
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations using ferrous sulfate or Trolox.
-
-
Sample Preparation:
-
Assay Procedure:
-
Add a specific volume of the FRAP reagent (e.g., 150 µL) to each well of a microplate or to a cuvette.[1]
-
Add a small volume of your sample or standard (e.g., 20 µL) to the FRAP reagent.[1]
-
Mix well and incubate at 37°C for the desired reaction time (e.g., 4 minutes).[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (FRAP reagent with water or buffer instead of the sample) from the absorbance of the standards and samples.[1]
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the equation of the standard curve to determine the antioxidant capacity of your samples.
-
Visualizations
Caption: Chemical reaction pathway of the TPTZ assay.
Caption: Experimental workflow for the TPTZ (FRAP) assay.
Caption: Troubleshooting logic for low sensitivity in the TPTZ assay.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.hach.com [images.hach.com]
- 5. Optimized Oxidative Stress Protocols for Low-microliter Volumes of Mammalian Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected color changes in FRAP assay
Welcome to the technical support center for the Ferric Reducing Antioxidant Power (FRAP) assay. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to unexpected color changes during the experiment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the FRAP assay, presented in a question-and-answer format.
Q1: What is the expected color change in a successful FRAP assay?
A successful FRAP assay measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form by antioxidants present in the sample.[1] This reduction results in a distinct color change. The initial FRAP reagent, which contains the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, should be a pale yellow or light blue-purple color.[2][3] Upon the addition of a sample containing antioxidants, the Fe³⁺ is reduced to Fe²⁺, forming an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[4][5] The intensity of this blue color is directly proportional to the antioxidant capacity of the sample and is typically measured spectrophotometrically at a wavelength of 593 nm.[2]
Q2: My FRAP working reagent is already dark blue or green before I add my sample. What went wrong?
The FRAP reagent should not be intensely colored before the addition of an antioxidant-containing sample. A premature dark blue or green color suggests that the Fe³⁺ has been prematurely reduced. Potential causes include:
-
Improper pH: The assay requires an acidic environment (pH 3.6) to maintain iron solubility and facilitate the reaction.[5] If the buffer pH is incorrect, it can affect the stability of the complex.[6][7]
-
Reagent Contamination or Degradation: Using aged or contaminated reagents can lead to a false positive reaction. The ferric chloride (FeCl₃) solution should be fresh, and the TPTZ solution should be prepared fresh in 40 mM HCl for each experiment.[7]
-
Water Quality: Using contaminated deionized or ultrapure water for reagent preparation can introduce reducing agents.
To resolve this, prepare all solutions fresh with high-purity water and verify the pH of the acetate (B1210297) buffer.
Q3: Why is there no blue color development after adding my sample to the FRAP reagent?
A lack of blue color development indicates that the Fe³⁺-TPTZ complex is not being reduced. This can happen for several reasons:
-
Low Antioxidant Concentration: The sample may have a very low or negligible antioxidant capacity, insufficient to produce a detectable color change. Try testing a more concentrated sample.
-
Sample Incompatibility: The FRAP assay is an aqueous-based system.[8] Lipophilic (fat-soluble) samples, such as essential oils or certain extracts, may not be soluble in the reaction mixture, preventing the antioxidants from reacting with the FRAP reagent.[5][9] In such cases, preparing the sample in an emulsifying agent like Tween or a solvent like DMSO may be necessary.[5][9]
-
Inactive Reagents: If the reagents have degraded or were prepared improperly, they will not react. To check reagent activity, run a positive control or a known standard like ferrous sulfate (B86663) (FeSO₄) or Trolox. A successful reaction with the standard will confirm the reagents are active.[9]
Q4: The final color of my reaction is green or brownish-yellow, not blue. What does this mean?
An unexpected final color is often the result of the sample's own inherent color interfering with the blue of the Fe²⁺-TPTZ complex.
-
Highly Colored Samples: Plant extracts, for example, can be dark green or yellow.[10] This intrinsic color can mask or alter the expected blue color.
-
Interfering Substances: The sample may contain compounds that react to form different colored products or that absorb light at the same wavelength as the FRAP product (593 nm).
To correct for this, a sample blank is essential. The blank should contain the sample and all reagents except one of the key color-forming components (e.g., the TPTZ or FeCl₃ solution), with an equivalent volume of buffer added instead.[6][11] Subtracting the absorbance of the sample blank from the sample reading can correct for background color.
Q5: My sample becomes cloudy or forms a precipitate when mixed with the FRAP reagent. How do I handle this?
Turbidity or precipitation is a significant issue as it can scatter light, leading to artificially high absorbance readings and inaccurate results.[6] This is commonly seen with complex biological samples like milk supernatants or extracts with poor solubility.[5][6]
-
Solubility Issues: The acidic and aqueous nature of the FRAP reagent can cause proteins or other macromolecules to precipitate.
-
Filtration/Centrifugation: Before the assay, centrifuge and filter the sample to remove any existing particulate matter.[12]
-
Solvent Modification: For samples with poor water solubility, modifying the sample preparation is key. A study on terpenes, which are poorly soluble in water, found that adding the surfactant Tween 20 to the FRAP solution significantly improved solubility and reduced clouding, leading to more reliable results.[5]
Data Presentation
Table 1: Common Interferences in the FRAP Assay
| Interfering Substance | Effect on Assay | Recommended Action |
| Iron Chelators (e.g., EDTA, Citrate) | These compounds bind to iron, preventing the reduction of Fe³⁺ and leading to an underestimation of antioxidant capacity. | Avoid using buffers or extraction solutions containing iron chelators. |
| Pre-existing Iron (Fe²⁺ or Fe³⁺) | Samples containing iron will interfere with the assay's baseline, leading to inaccurate results.[12] | Ensure samples are iron-free or account for its presence with appropriate controls. |
| Highly Colored Compounds | The intrinsic color of the sample (e.g., from chlorophyll (B73375) or carotenoids) can absorb light at 593 nm, causing an overestimation of antioxidant activity.[10] | Prepare and measure a sample blank (sample + all reagents except TPTZ or FeCl₃) and subtract its absorbance from the sample reading.[11] |
| Turbidity/Precipitates | Suspended particles scatter light, which increases the absorbance reading and gives a false positive result.[6] | Centrifuge and filter the sample before analysis. For solubility issues, consider adding a surfactant like Tween 20.[5][12] |
| Compounds with Slow Reaction Kinetics | Some antioxidants, like certain polyphenols, react slowly and may not fully complete the reaction within the standard 4-6 minute incubation time, leading to underestimation.[2][8] | For specific samples, consider measuring the absorbance in kinetic mode for a longer duration (e.g., up to 60 minutes) to ensure the reaction has reached completion.[11] |
Table 2: Example Preparation of Ferrous Sulfate Standard Curve
| Tube # | Volume of 2 mM FeSO₄ Stock (µL) | Volume of Assay Buffer (µL) | Final FeSO₄ Concentration (nmol/well) |
| 1 | 0 | 100 | 0 |
| 2 | 2 | 98 | 4 |
| 3 | 4 | 96 | 8 |
| 4 | 6 | 94 | 12 |
| 5 | 8 | 92 | 16 |
| 6 | 10 | 90 | 20 |
| Assuming 10 µL of the prepared standard is added to each well as per the protocol in the following section. |
Experimental Protocols
Detailed Methodology for FRAP Assay
This protocol is a standard representation. Incubation times and volumes may need optimization depending on the specific samples and lab equipment.
1. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of deionized water. Adjust the pH to 3.6 using glacial acetic acid. Bring the final volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl. Prepare this solution fresh.[3][13]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water. Prepare this solution fresh.[3]
-
FRAP Working Reagent: Prepare fresh daily by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.[14] For example, mix 25 mL of Acetate Buffer, 2.5 mL of TPTZ Solution, and 2.5 mL of FeCl₃ Solution. Warm this reagent to 37°C in a water bath before use.[7][14]
2. Standard Curve Preparation
-
Prepare a ferrous sulfate (FeSO₄·7H₂O) or Trolox standard curve. An example using FeSO₄ is provided in Table 2.
3. Assay Procedure (96-well plate format)
-
Add 10 µL of your sample, standard, or blank (deionized water) to the appropriate wells of a 96-well plate.[1]
-
Add 190-220 µL of the pre-warmed FRAP working reagent to each well.[1][11]
-
Mix gently for a few seconds.
-
Incubate the plate at 37°C. The reaction is typically fast, with readings often taken after 4-6 minutes.[2] However, for some samples, a longer incubation (up to 60 minutes) may be required to ensure the reaction reaches completion.[11]
-
Measure the absorbance at 593 nm (or a range between 540-600 nm) using a microplate reader.[4][15]
4. Data Analysis
-
Subtract the absorbance of the blank (water + FRAP reagent) from all standard and sample readings.
-
If a sample blank was used to correct for color, subtract its absorbance from the corresponding sample reading.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve (y = mx + c) to determine the FRAP value of your samples, typically expressed as Fe²⁺ equivalents or Trolox equivalents.[16]
Visualizations
FRAP Assay Workflow
Caption: Workflow diagram illustrating the key steps of the FRAP assay.
FRAP Assay Chemical Principle
Caption: The chemical reaction underlying the FRAP assay.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. scispace.com [scispace.com]
- 4. ultimatetreat.com.au [ultimatetreat.com.au]
- 5. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. cosmobiousa.com [cosmobiousa.com]
effect of reducing agent concentration in total iron TPTZ assay
Welcome to the Technical Support Center for the Total Iron TPTZ Assay. This guide provides detailed troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of the reducing agent in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the reducing agent in the total iron TPTZ assay?
A1: The TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) reagent specifically forms a colored complex with ferrous iron (Fe²⁺), not ferric iron (Fe³⁺).[1][2] In most biological and environmental samples, iron exists in both Fe²⁺ and Fe³⁺ states. To measure the total iron concentration, a reducing agent must be added to the sample to quantitatively convert all Fe³⁺ ions into Fe²⁺ ions prior to the addition of the TPTZ reagent.[1][2] This ensures that all iron present is in the correct form to react and produce the characteristic blue color for spectrophotometric measurement.
Q2: My absorbance readings are consistently low or my standard curve is not linear. Is the reducing agent concentration a likely cause?
A2: Yes, this is a very common issue. If the concentration of the reducing agent is insufficient, not all the Fe³⁺ in your sample or standards will be converted to Fe²⁺. This incomplete reduction leads to less formation of the blue Fe(TPTZ)₂²⁺ complex, resulting in artificially low absorbance readings and poor linearity in your calibration curve. It is crucial to ensure the reducing agent is present in molar excess relative to the highest expected iron concentration in your samples.
Q3: What are the most common reducing agents for this assay, and can I use them interchangeably?
A3: Common and effective reducing agents for the total iron assay include ascorbic acid and hydroxylamine (B1172632) hydrochloride.[3] While both serve the same purpose of reducing Fe³⁺ to Fe²⁺, they may have different reaction kinetics or optimal pH ranges. It is critical to maintain consistency with the chosen reducing agent throughout your entire experiment, including for your standards and samples, to ensure comparability of results.
Q4: How do I determine the correct concentration of reducing agent to use?
A4: The concentration of the reducing agent should be in stoichiometric excess to ensure the complete and rapid reduction of all ferric iron. A general guideline is to use a concentration that is at least 10-fold higher than the maximum anticipated concentration of iron in your samples. If you are unsure, you can perform a simple optimization experiment by testing several reducing agent concentrations with a known concentration of an Fe³⁺ standard to find the minimum concentration that yields the maximum and stable absorbance.
Q5: Can too much reducing agent negatively affect the assay?
A5: While a molar excess is necessary, an extremely high concentration of a reducing agent could potentially interfere with the assay. For instance, a large volume of an acidic reducing agent solution might alter the final pH of the reaction mixture, moving it out of the optimal range (typically pH 3.4-3.8) for the Fe²⁺-TPTZ complex formation.[4][5] This can lead to inhibited color development or fading of the color.[4][5] Always verify that the final pH of the assay solution is within the correct range after all reagents have been added.
Q6: My results are highly variable between replicates. What are some troubleshooting steps related to the reduction step?
A6: Inconsistent results can often be traced back to the reduction step. Here are some points to check:
-
Reagent Stability: Some reducing agent solutions, like ascorbic acid, can degrade over time, especially when exposed to light and air. It is best practice to prepare these solutions fresh daily.[6]
-
Incubation Time: Ensure you are allowing sufficient time for the reduction reaction to go to completion after adding the reducing agent and before adding TPTZ. Mix the sample well after adding the agent.
-
Pipetting Accuracy: Small errors in pipetting the reducing agent can lead to significant variability, especially when working with small volumes.[6] Ensure your pipettes are calibrated.
-
Glassware Contamination: All glassware must be scrupulously clean. It is recommended to acid-wash glassware (e.g., with 1:1 HCl) and rinse thoroughly with deionized water to remove any trace iron deposits that can leach into the sample and cause high or variable results.[7][8]
Troubleshooting Guide
This table provides a quick reference for common problems related to the reducing agent in the TPTZ assay.
| Problem | Possible Cause Related to Reducing Agent | Recommended Solution |
| Low Absorbance Readings | 1. Insufficient concentration of reducing agent. 2. Degradation of the reducing agent solution. 3. Insufficient incubation time for the reduction step. | 1. Increase the concentration of the reducing agent to ensure a molar excess. 2. Prepare the reducing agent solution fresh before each experiment. 3. Ensure adequate mixing and allow for a sufficient reaction time (e.g., 5-10 minutes) after adding the reducing agent and before adding TPTZ. |
| Poor Standard Curve Linearity | Incomplete reduction of Fe³⁺ in higher concentration standards. | Prepare a higher concentration of the reducing agent solution to handle the full range of your standards. |
| Inconsistent Replicate Results | 1. Inconsistent pipetting of the reducing agent. 2. Non-homogenous mixing after adding the reducing agent. | 1. Use calibrated pipettes and ensure consistent technique. 2. Vortex or invert the tube thoroughly after adding the reducing agent to ensure it is fully dispersed in the sample. |
| Color Fades or Turbidity Appears | The addition of the reducing agent solution significantly altered the final pH of the assay mixture, pushing it outside the optimal range (pH 3.4-3.8).[4][5] | Check the pH of your final reaction mixture. Adjust the pH of your sample or buffer if necessary to ensure it remains in the optimal range after the addition of all reagents. |
Visual Diagrams
Chemical Pathway of the Total Iron TPTZ Assay
Caption: The two-step reaction mechanism for total iron determination using the TPTZ assay.
General Experimental Workflow
Caption: A simplified workflow for the total iron TPTZ assay.
Troubleshooting Logic for Low Absorbance
Caption: A decision tree to diagnose the cause of low absorbance readings.
Experimental Protocol: Total Iron Determination
This protocol provides a general method. Users should optimize incubation times and concentrations for their specific samples and instrumentation.
1. Reagent Preparation
-
Acetate (B1210297) Buffer (0.3 M, pH 3.6): Dissolve 24.6 g of sodium acetate trihydrate in ~700 mL of deionized water. Add 16.5 mL of glacial acetic acid. Adjust the pH to 3.6 using acetic acid or NaOH and bring the final volume to 1 L with deionized water.
-
TPTZ Stock Solution (10 mM): Dissolve 0.078 g of TPTZ in 25 mL of 40 mM HCl. This solution should be prepared fresh and can be stored in a dark bottle at 4°C for up to two weeks.[6]
-
Reducing Agent Solution (e.g., 100 mM Ascorbic Acid): Dissolve 0.44 g of L-ascorbic acid in 25 mL of deionized water. This solution should be prepared fresh daily.
-
Iron Standard Stock (1000 mg/L): Use a commercially available certified iron standard. Prepare working standards (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L) by diluting the stock solution in deionized water.
2. Assay Procedure
-
Acid-wash all glassware and rinse thoroughly with deionized water before use.[7][8]
-
Pipette 50 µL of your sample, standard, or blank (deionized water) into a microcentrifuge tube or microplate well.
-
Add 50 µL of the Reducing Agent Solution to each tube/well.
-
Mix thoroughly and incubate for 10 minutes at room temperature to allow for the complete reduction of Fe³⁺.
-
Prepare the TPTZ working reagent by mixing the Acetate Buffer and TPTZ Stock Solution in a 10:1 (v/v) ratio. This should be prepared just before use.[9][10][11]
-
Add 900 µL of the TPTZ working reagent to each tube/well.
-
Mix immediately and incubate for 5 minutes at room temperature for color development. A deep blue color will form if iron is present.[8]
-
Measure the absorbance of the solution at 593 nm against the reagent blank.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the total iron concentration of your samples from the standard curve.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Enhancement effects of reducing agents on the degradation of tetrachloroethene in the Fe(II)/Fe(III) catalyzed percarbonate system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.hach.com [images.hach.com]
- 5. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. lovibond.com [lovibond.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 9. Ferric reducing antioxidant power assay [bio-protocol.org]
- 10. file.elabscience.com [file.elabscience.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
matrix effects in TPTZ determination of iron in complex samples
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) colorimetric assay for iron determination in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TPTZ assay for iron determination?
A1: The TPTZ assay is a colorimetric method used to determine iron concentration. The core principle involves two key steps. First, a reducing agent is used to convert all ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺). Subsequently, the TPTZ reagent is added, which complexes with the ferrous iron to form a stable, deep blue-purple colored complex.[1][2][3] The intensity of this color, measured spectrophotometrically at approximately 590-595 nm, is directly proportional to the total iron concentration in the sample.[1][4]
Q2: What is a "matrix effect" and how does it affect my TPTZ assay results?
A2: A matrix effect is the influence of any component in the sample, other than the analyte of interest (in this case, iron), on the analytical measurement. In the TPTZ assay, these effects can either suppress or enhance the color development, leading to inaccurately low or high iron readings, respectively. Common matrix components that cause interference include other metal ions, high concentrations of salts, organic compounds, sample color, and turbidity.[1][5]
Q3: What is the optimal pH range for the TPTZ assay?
A3: The TPTZ assay is pH-sensitive. The optimal pH for the color development reaction is typically between 3 and 4.[1][6] A sample pH below 3 or above 4 after the addition of the reagent can inhibit color formation, cause the developed color to fade, or lead to the formation of turbidity, all of which will result in erroneous readings.[1][2] It is crucial to adjust the sample pH to this range before adding the TPTZ reagent.[1][6]
Q4: How should I prepare the TPTZ reagent and how stable is it?
A4: The TPTZ reagent is typically prepared by dissolving it in a dilute acid, such as hydrochloric acid, and then diluting with water.[7] It is also soluble in organic solvents like ethanol (B145695), DMSO, and DMF.[8] For aqueous applications, it's recommended to first dissolve TPTZ in ethanol before diluting with the aqueous buffer.[8] While the solid reagent is stable for years when stored correctly (-20°C, protected from light and moisture), aqueous solutions are less stable and it is often recommended to prepare them fresh.[8][9]
Q5: Why am I getting inconsistent or non-reproducible results?
A5: Inconsistent results can stem from several sources. One common issue is iron contamination from glassware. It is essential to acid-wash all glassware (e.g., with a 1:1 HCl solution) and rinse thoroughly with deionized water before use.[1][10] Another cause can be incomplete dissolution of the reagent or insufficient mixing of the sample after reagent addition. Ensure the reagent powder is fully dissolved and the sample is swirled for at least 30 seconds.[1][2] Finally, matrix effects that vary between samples can also lead to poor reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: No or very low color development, even when iron is expected to be present.
| Possible Cause | Troubleshooting Step |
| Incorrect Sample pH | The sample pH is outside the optimal 3-4 range after reagent addition.[1] Before adding the TPTZ reagent, measure the sample's pH and adjust it using iron-free acid or base (e.g., 1.0 N Sulfuric Acid or 1.0 N Sodium Hydroxide).[1] |
| Presence of Strong Complexing Agents | Certain compounds in the matrix (e.g., EDTA, certain corrosion inhibitors) may be binding to the iron more strongly than TPTZ, preventing the color-forming reaction.[11][12] |
| An acid digestion step may be necessary to break down these complexes and release the iron.[11] | |
| Insufficient Reducing Agent | The reducing agent included in the reagent is insufficient to convert all Fe³⁺ to Fe²⁺, especially in samples with high levels of oxidizing agents. |
| Consider pre-treating the sample with a stronger or higher concentration of a reducing agent like sodium dithionite.[4] |
Problem 2: Fading color or formation of a precipitate after color development.
| Possible Cause | Troubleshooting Step |
| Incorrect Sample pH | A pH outside the optimal range can cause the colored complex to be unstable or precipitate.[1][2] Verify and adjust the initial sample pH as described above. |
| High Concentration of Interfering Ions | Certain metal ions at high concentrations can interfere, potentially leading to precipitation.[11] |
| Dilute the sample with deionized water to bring the interferent concentration below its interference level (see Table 1) and re-run the assay. Remember to account for the dilution in your final calculation. | |
| Presence of Dispersants in the Sample | In some industrial samples like boiler water, dispersants such as sodium polyacrylate can cause suspended matter to form when TPTZ is added, especially at a pH of 4.2 or lower.[4] |
| Adding ethanol (2-5 mL per 10 mL of sample) before the TPTZ reagent can help suppress the formation of these precipitates.[4] |
Problem 3: Absorbance readings are higher than expected or the blank is highly colored.
| Possible Cause | Troubleshooting Step |
| High Sample Turbidity or Color | The intrinsic color or turbidity of the sample matrix is contributing to the absorbance reading, leading to an overestimation of the iron concentration.[1][2] |
| Prepare a "sample blank" by adding all reagents except TPTZ to your sample, or, more simply, use the untreated sample itself as the blank for the spectrophotometer.[1][6][10] | |
| Contamination of Glassware or Reagents | Iron leached from glassware or present in the reagent chemicals can cause artificially high readings.[10] |
| Ensure all glassware is properly acid-washed.[1] Run a "reagent blank" using deionized water instead of the sample to check for reagent contamination.[1] | |
| Interference from Other Metal Ions | Certain metal ions can also form colored complexes or otherwise interfere, leading to high results.[10] |
| Refer to the interference levels in Table 1. If an interfering ion is suspected, consider using a masking agent (see Experimental Protocols) or the Standard Addition Method to correct for the interference. |
Data Presentation
Table 1: Quantitative Interference Levels in the TPTZ Iron Assay
The following substances were tested at an iron concentration of 0.5 mg/L and do not interfere up to the levels shown.
| Interfering Substance | Interference Level (mg/L) |
| Cadmium (Cd²⁺) | 4.0 |
| Chromium (Cr³⁺) | 0.25 |
| Chromium (Cr⁶⁺) | 1.2 |
| Cobalt (Co²⁺) | 0.05 |
| Copper (Cu²⁺) | 0.6 |
| Cyanide (CN⁻) | 2.8 |
| Manganese (Mn²⁺) | 50.0 |
| Mercury (Hg²⁺) | 0.4 |
| Molybdenum (Mo⁶⁺) | 4.0 |
| Nickel (Ni²⁺) | 1.0 |
| Nitrite (NO₂⁻) | 0.8 |
Experimental Protocols
Standard TPTZ Assay Protocol (for Total Iron)
-
Sample Preparation :
-
For total iron, a digestion step is often required, especially for samples containing organic compounds or iron oxides.[11] A common method is to add 1 mL of concentrated sulfuric acid and 1 mL of concentrated nitric acid to 100 mL of the sample and boil to half the volume.[11]
-
After cooling, adjust the pH to between 3 and 8 with an iron-free base.[11]
-
-
Assay Procedure :
-
Pipette 10 mL of the prepared sample into a clean sample cell.[1]
-
Add the contents of one TPTZ iron reagent powder pillow (containing the TPTZ colorimetric reagent and a reducing agent).[1]
-
Swirl vigorously for at least 30 seconds to ensure complete mixing and dissolution.[1]
-
Allow a 3-minute reaction time for full color development.[1][2]
-
-
Measurement :
Protocol for Mitigating Matrix Effects using Standard Addition
The method of standard addition is a reliable technique to correct for matrix effects by calibrating within the sample's own matrix.[13]
-
Initial Measurement : Measure the iron concentration of the original, un-spiked sample using the standard TPTZ protocol.
-
Sample Spiking :
-
Measurement of Spiked Samples :
-
Perform the TPTZ assay on each of the spiked samples and record their absorbance or concentration readings.[1]
-
-
Data Analysis :
-
Plot the measured concentration (y-axis) against the known concentration of the added standard (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept of this line represents the original iron concentration in the sample, corrected for matrix interferences.[13]
-
Visualizations
References
- 1. images.hach.com [images.hach.com]
- 2. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 5. arborassays.com [arborassays.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. TPTZ Iron Reagent | Oman CHEMICAL [omanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 2,4,6-Tris(2-pyridyl)-s-triazine - CAS-Number 3682-35-7 - Order from Chemodex [chemodex.com]
- 10. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 11. lovibond.com [lovibond.com]
- 12. umt.edu [umt.edu]
- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]
how to prevent precipitation in TPTZ reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve precipitation issues encountered during TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) reactions, particularly in the context of the Ferric Reducing Antioxidant Power (FRAP) assay.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of precipitation when preparing the TPTZ reagent?
A1: The most frequent cause of precipitation is the low aqueous solubility of TPTZ, especially at neutral or alkaline pH.[1][2] TPTZ is sparingly soluble in aqueous buffers and is best dissolved in an acidic solution or an organic solvent first.
Q2: Why is my FRAP reagent turning blue or purple immediately after preparation?
A2: A premature blue or purple color indicates the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) before the addition of the antioxidant sample. This can be caused by a cold acetate (B1210297) buffer or a buffer that was prepared a long time ago.[3] Ensure your acetate buffer is at room temperature before mixing the final FRAP reagent.
Q3: Can I store the TPTZ stock solution?
A3: TPTZ solution prepared in 40 mM HCl can be stored in the refrigerator for up to two weeks.[4][5] However, it is highly recommended to prepare the complete FRAP working reagent fresh on the day of the assay for optimal performance.[6][7]
Q4: What should I do if my sample becomes cloudy or forms a precipitate after adding the FRAP reagent?
A4: This can occur with complex biological samples, such as fecal extracts.[6] To resolve this, it is recommended to centrifuge the sample after mixing with the FRAP solution and before measuring the absorbance.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during TPTZ-based assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in TPTZ Stock Solution | TPTZ has low solubility in neutral aqueous solutions.[1][2] | Dissolve TPTZ in 40 mM HCl.[6] Alternatively, dissolve TPTZ in ethanol (B145695) before diluting with the aqueous buffer.[1][8] |
| Precipitation in FRAP Reagent | The pH of the acetate buffer is incorrect (should be 3.6).[9] Alkaline conditions can promote the formation of insoluble iron hydroxides.[2] | Ensure the acetate buffer is prepared correctly and the final pH is 3.6. Prepare the FRAP reagent fresh before use.[7] |
| Cloudiness/Precipitation Upon Sample Addition | The sample matrix may contain components that are insoluble in the acidic FRAP reagent.[6] | Centrifuge the sample-reagent mixture to pellet the precipitate before transferring the supernatant for absorbance reading.[6] |
| Inconsistent or Non-reproducible Results | Reagents may have degraded. The FRAP reagent is light and air-sensitive.[7] | Prepare fresh reagents, especially the FRAP working solution.[6][7] Ensure consistent temperature control during the assay, typically at 37°C.[7] |
Experimental Protocols
Preparation of FRAP Reagents
1. Acetate Buffer (300 mM, pH 3.6)
-
Dissolve 3.1 g of sodium acetate trihydrate in distilled water.
-
Add 16 mL of glacial acetic acid.
-
Adjust the final volume to 1 liter with distilled water.
-
Confirm the pH is 3.6. This solution can be stored at 4°C.[6]
2. TPTZ Solution (10 mM in 40 mM HCl)
-
Prepare 40 mM HCl by diluting concentrated HCl.
-
Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.[6] Gentle warming in a water bath at 50°C can aid dissolution.[6] This solution should be prepared fresh or can be stored at 4°C for up to two weeks.[4][5]
3. Ferric Chloride Solution (20 mM)
-
Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.[6] This solution should be prepared fresh on the day of the assay.[6]
4. FRAP Working Solution
-
Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[7] For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of ferric chloride solution.
-
This working solution should be prepared fresh and warmed to 37°C before use.[7] A straw-colored solution is expected; if it is blue, it should be discarded.[6]
FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
TPTZ-Iron Complex Formation
The FRAP assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form at low pH. This reduction results in an intense blue color.
Caption: The chemical reaction underlying the FRAP assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wet Chemistry Assays - Bionutrient Institute Documentation [our-sci.gitlab.io]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. caymanchem.com [caymanchem.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
TPTZ assay limitations and how to address them
Welcome to the Technical Support Center for the TPTZ (Ferric Reducing Antioxidant Power) assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TPTZ (FRAP) assay?
The TPTZ assay, commonly known as the Ferric Reducing Antioxidant Power (FRAP) assay, measures the total antioxidant capacity of a sample. The principle is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured spectrophotometrically at approximately 593 nm. The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[1][2][3][4]
Q2: Why is the TPTZ (FRAP) assay conducted at an acidic pH of 3.6?
The acidic condition (pH 3.6) is crucial for a few reasons:
-
Iron Solubility: It maintains the solubility of the iron in the reagent.[5]
-
Stabilizes Antioxidants: Low pH helps to stabilize certain antioxidants, like ascorbic acid.[6]
-
Promotes Reaction: It facilitates the reduction of the Fe³⁺-TPTZ complex.
However, this low pH is a significant limitation as it is not physiologically relevant and can reduce the dissociation of phenolic compounds, thereby underestimating their antioxidant activity.[7] It can also slow down the reaction kinetics for certain compounds.[7]
Q3: Can I use the TPTZ (FRAP) assay for all types of samples?
The standard TPTZ assay is an aqueous-based method, making it ideal for hydrophilic (water-soluble) antioxidants.[7] It is not well-suited for lipophilic (fat-soluble) samples or complex mixtures containing hydrophobic compounds, as their poor solubility in the aqueous reaction medium can lead to inaccurate and irreproducible results.[7] Modifications are necessary to measure lipophilic antioxidants.[8]
Q4: What does the FRAP value actually represent?
The FRAP value represents the "total reducing power" of a sample. It quantifies the ability of the constituents in the sample to donate an electron and reduce the Fe³⁺-TPTZ complex. It is important to note that this is a measure of total electron-donating capacity and not necessarily equivalent to free radical scavenging activity. Therefore, it is highly recommended to use the TPTZ assay in conjunction with other methods that measure radical scavenging (like DPPH, ABTS, or ORAC) for a more comprehensive assessment of antioxidant activity.[9][10][11]
Troubleshooting Guide
Issue 1: Inconsistent or No Color Development
Problem: The expected intense blue color does not develop, or the color is weak, green, or yellow.
| Possible Cause | Solution |
| Incorrect pH | The acetate (B1210297) buffer must be precisely at pH 3.6. An incorrect pH will prevent the reaction from proceeding correctly. Prepare the buffer fresh and verify the pH with a calibrated meter.[4] |
| Improper Reagent Preparation | The FRAP reagent is a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution, typically in a 10:1:1 ratio.[7] It must be prepared fresh before each use.[4][7][12] The final solution should be a pale yellow or straw color; a blue or purple tinge indicates premature reduction, and the reagent should be discarded.[12][13] |
| Reagent Order of Addition | The order of mixing reagents can be critical. A recommended practice is to add the TPTZ solution to the buffer first, mix, and then add the FeCl₃ solution.[13] |
| Degraded Reagents | Ensure stock solutions are stored correctly and are within their expiry period. TPTZ solution is light-sensitive and should be stored in an amber bottle.[4][14] Ferric chloride can also degrade over time. |
| Low Antioxidant Concentration | The sample may have very low antioxidant capacity. Try testing a more concentrated sample or a positive control (like ascorbic acid or Trolox) to ensure the assay is working. |
Issue 2: Problems with Lipophilic (Hydrophobic) Samples
Problem: When testing oils, lipids, or extracts rich in non-polar compounds, you observe cloudiness, precipitation, or very low and irreproducible readings.
| Possible Cause | Solution |
| Poor Solubility | The aqueous nature of the FRAP reagent prevents hydrophobic samples from reacting efficiently.[7] |
| Modification 1: Solvent Addition | Dissolve the lipophilic sample in a small, calculated volume of a suitable organic solvent (e.g., methanol, ethanol, or acetone) before adding it to the FRAP reagent.[15] This improves solubility and allows for the determination of antioxidant activity.[15] |
| Modification 2: Alternative Assays | Consider using an alternative assay that is more suitable for lipophilic samples. The CUPRAC (Cupric Reducing Antioxidant Capacity) assay, for instance, can measure both hydrophilic and lipophilic antioxidants.[8][16] |
Issue 3: Interference from Sample Color or Turbidity
Problem: The inherent color or turbidity of the sample is interfering with the absorbance reading at 593 nm.
| Possible Cause | Solution |
| Sample Absorbance | The sample itself absorbs light at or near 593 nm, leading to an overestimation of antioxidant capacity. |
| Color Correction | Prepare a "sample blank" for each sample. This blank should contain the sample and the buffer/solvent but not the complete FRAP reagent (specifically, omit the TPTZ and FeCl₃). Subtract the absorbance of this sample blank from the absorbance of the corresponding reacted sample to correct for background color. |
| Precipitate Formation | Components in complex samples (like plant extracts or faecal extracts) may precipitate upon addition to the acidic FRAP reagent.[12] |
| Centrifugation | Centrifuge the sample extract at high speed (e.g., 14,000 g for 5 minutes) and use the clear supernatant for the assay to remove any sediment or particulate matter.[12] |
Methodologies & Protocols
Standard TPTZ (FRAP) Assay Protocol
This protocol is for determining the antioxidant capacity of hydrophilic samples.
1. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up to 1 liter with distilled water. Adjust pH to 3.6.[9]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl. It may be necessary to warm the solution (e.g., to 50°C) to fully dissolve the TPTZ.[12] Prepare this solution fresh.[4][12]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water. Prepare fresh.[12]
-
FRAP Working Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution.[4] Warm this reagent to 37°C before use. The reagent should be a clear, pale yellow/brown color.
2. Standard Curve Preparation:
-
Prepare a 1 mM stock solution of a known antioxidant standard, such as Ferrous Sulfate (FeSO₄·7H₂O) or Trolox, in distilled water.
-
Create a series of dilutions from the stock solution (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.
3. Assay Procedure (96-well plate):
-
Add 25 µL of your sample, standard, or blank (distilled water) to the wells of a 96-well plate.
-
Add 175 µL of the pre-warmed FRAP working reagent to each well.
-
Mix thoroughly and incubate at 37°C for a defined period (typically 4-30 minutes). Note that some antioxidants react slowly, so a kinetic reading might be beneficial.[17]
-
Measure the absorbance at 593 nm using a microplate reader.
-
Subtract the blank reading from your sample and standard readings.
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Determine the FRAP value of your samples from the standard curve and express the results as µmol of Fe²⁺ equivalents or Trolox equivalents per unit of sample.
Data & Assay Comparison
No single assay can fully capture the antioxidant profile of a sample. The table below compares the TPTZ (FRAP) assay with other common antioxidant capacity assays.
| Assay | Principle | Wavelength | Pro-oxidant | Advantages | Limitations |
| TPTZ (FRAP) | Electron Transfer (ET) | 593 nm | Fe²⁺ | Simple, rapid, inexpensive, high reproducibility.[1][9] | Non-physiological pH, not suitable for lipophilic samples, does not detect thiols, measures total reducing power, not specific radical scavenging.[7][18] |
| DPPH | Electron/Hydrogen Transfer | ~517 nm | DPPH Radical | Stable radical, simple procedure.[3][16] | Interference from colored compounds, radical is not physiologically relevant, may not react with sterically hindered antioxidants.[17] |
| ABTS | Electron/Hydrogen Transfer | ~734 nm | ABTS•⁺ Radical | Soluble in both aqueous and organic solvents, can measure hydrophilic and lipophilic antioxidants, stable radical. | Radical must be pre-generated (takes 12-16 hours), not a physiological radical. |
| ORAC | Hydrogen Atom Transfer (HAT) | Ex: 485 nm Em: 520 nm | Peroxyl Radical | Uses a biologically relevant radical, measures both hydrophilic and lipophilic antioxidants (with modifications).[8] | Kinetic assay is sensitive to temperature fluctuations, requires a fluorescence plate reader, can have interference from sample matrix. |
| CUPRAC | Electron Transfer (ET) | ~450 nm | Cu²⁺ | Operates at a more physiological pH (~7.0), can measure both hydrophilic and lipophilic antioxidants, good for thiol-containing compounds.[16][19] | Potential for interference from other metal-chelating compounds in the sample. |
Visual Guides
Caption: Standard workflow for the TPTZ (FRAP) assay.
Caption: Chemical principle of the TPTZ (FRAP) assay.
References
- 1. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ultimatetreat.com.au [ultimatetreat.com.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aggie-hort.tamu.edu [aggie-hort.tamu.edu]
- 10. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ecommons.cornell.edu [ecommons.cornell.edu]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
optimizing incubation time for the FRAP assay with TPTZ
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Ferric Reducing Antioxidant Power (FRAP) assay with 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), focusing specifically on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for the FRAP assay?
A1: The standard incubation time for the FRAP assay can vary depending on the specific protocol and the sample being analyzed. Commonly cited times range from 4 to 30 minutes.[1][2][3] Many protocols suggest a short incubation period of precisely 4 minutes at 37°C.[1][2] However, some reactions, particularly with complex samples or slow-reacting antioxidants, may require longer incubation times, sometimes up to 60 minutes, to reach completion.[4]
Q2: Why is the incubation temperature typically set at 37°C?
A2: The FRAP assay is often performed at a constant temperature of 37°C to ensure consistent and optimal reaction conditions.[1][5] This temperature helps to facilitate the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex by antioxidants present in the sample.[6] Maintaining a stable temperature is critical for reproducible results.[1]
Q3: Can I perform the FRAP assay incubation at room temperature?
A3: Yes, some protocols allow for incubation at room temperature. However, this typically requires a longer incubation period to ensure the reaction goes to completion. For example, one protocol suggests incubating for 10 minutes at room temperature as an alternative to 4-6 minutes at 37°C.[2] Another protocol mentions a 15-minute incubation at room temperature.[4]
Q4: How does pH affect the FRAP assay reaction and incubation?
A4: The FRAP assay requires a specific acidic environment, typically pH 3.6, which is maintained by an acetate (B1210297) buffer.[2][5] This low pH is crucial for maintaining iron solubility.[5] However, it can also slow the kinetics of the reaction for certain compounds, which may necessitate adjusting the incubation time to ensure complete oxidation.[7]
Q5: Does the type of antioxidant in the sample affect the optimal incubation time?
A5: Yes, the reaction kinetics can differ between various antioxidants. While the reaction is rapid for many compounds, some, like hydroxycinnamic acids and thiols, react more slowly under the assay's low pH conditions.[7] Therefore, for samples rich in these types of compounds, a longer incubation time may be necessary to obtain an accurate measurement of their antioxidant capacity.
Troubleshooting Guide
Q: My FRAP reagent turned blue or purple before I added my sample. What should I do?
A: The fresh, working FRAP reagent should be a straw or light brown color.[8][9] A premature blue or purple color indicates a contamination or degradation issue.
-
Cause: This is often due to the reduction of Fe³⁺ to Fe²⁺ before the sample is added. This can be caused by using a cold acetate buffer or reagents that were not freshly prepared.[8]
-
Solution:
-
Ensure all solutions, especially the acetate buffer, are at room temperature before mixing.[8]
-
Always prepare the FRAP working reagent fresh on the day of the assay.[1][2][9]
-
Mix the components in the correct order: first, add the TPTZ solution to the acetate buffer, and then add the FeCl₃ solution.[8]
-
If the solution is blue, discard it, rinse the glassware thoroughly, and prepare a fresh reagent.[9]
-
Q: The absorbance values are very low or there is no color change after adding my sample and incubating.
A: This indicates that little to no reduction of the Fe³⁺-TPTZ complex is occurring.
-
Cause 1: Sample solubility issues. The FRAP assay is conducted in an aqueous environment. If your sample, such as an essential oil or a hydrophobic compound, has low water solubility, the reaction will not occur efficiently.[5][10]
-
Solution 1: Modify the protocol to improve sample solubility. This can be achieved by initially dissolving the sample in a small amount of a suitable solvent like methanol (B129727) or by adding a surfactant like Tween 20 to the reaction mixture.[5]
-
Cause 2: Inactive sample. The sample may have very low or no antioxidant capacity.
-
Solution 2: Confirm the assay is working correctly by running a positive control with a known antioxidant standard, such as Trolox, ascorbic acid, or FeSO₄.[1][8] If the standard produces the expected blue color, the issue lies with the sample's activity.
-
Cause 3: Insufficient incubation time. The antioxidants in your sample may be slow-reacting.
-
Solution 3: Increase the incubation time. Perform a kinetic study by taking readings at several time points (e.g., 4, 10, 20, 30, and 60 minutes) to determine when the absorbance plateaus, indicating the reaction endpoint.
Q: A precipitate formed after mixing my sample with the FRAP reagent. How does this affect my results?
A: The formation of a precipitate or cloudiness can interfere with spectrophotometric readings by causing falsely high absorbance values.[5]
-
Cause: This is common with certain types of samples, such as plant extracts or faecal extracts, when mixed with the FRAP reagent.[5][9]
-
Solution:
-
Centrifuge the sample prior to the assay to remove any particulates. For liquid samples, centrifugation at 3000 rpm for 15 minutes is suggested.[1]
-
For problematic extracts, a higher-speed centrifugation (e.g., 14,000 g for 5 minutes) after defrosting can help remove sediment.[9]
-
Dilute the sample. High concentrations can sometimes lead to precipitation. Ensure the diluted sample absorbance falls within the linear range of your standard curve.[1][9]
-
Data and Protocols
Summary of Incubation Parameters
The following table summarizes various incubation times and temperatures cited in different protocols for the FRAP assay.
| Incubation Time | Incubation Temperature | Notes | Source(s) |
| 4 minutes | 37°C | A very common and precise time for standard assays. | [1] |
| 4-6 minutes | 37°C | Standard range for many applications. | [2] |
| 10 minutes | Room Temperature | An alternative to incubation at 37°C. | [2] |
| 15 minutes | Dark, Room Temp. | Used for plant extracts. | [7] |
| 20 minutes | 37°C | Used in a modified protocol for terpenes. | [5] |
| 30 minutes | Not specified | Mentioned for ensuring complete reaction of extracts. | [3] |
| Up to 60 minutes | Room Temperature | Recommended for samples that may react slowly. | [4] |
Standard Experimental Protocol
This protocol is a synthesis of commonly cited methodologies.[1][2][5][9]
1. Reagent Preparation (Prepare Fresh Daily)
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water. Add 16 mL of glacial acetic acid and make the final volume up to 1 L with distilled water.[2]
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl. Gentle warming (e.g., 50°C) may be required to fully dissolve.[2][9]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[2]
-
FRAP Working Reagent: Mix the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. The solution should be a light straw color. Warm the reagent to 37°C in a water bath before use.[5][9]
2. Standard Curve Preparation
-
Prepare a series of standard solutions from a known antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or Trolox, in distilled water (e.g., 100 to 1000 µM).[2]
3. Sample Preparation
-
Dilute samples as needed with distilled water to ensure the final absorbance reading falls within the linear range of the standard curve.[1]
-
For solid samples, homogenize in a suitable buffer and centrifuge to remove particulates.[1] For liquid samples with potential precipitates, centrifuge before use.[1][9]
4. Assay Procedure
-
Add a specific volume of the FRAP working reagent (e.g., 1.0 mL to 2.85 mL depending on the protocol) to a cuvette or microplate well.[2][9]
-
Add a small volume of the sample or standard (e.g., 20 µL to 150 µL).[1][2]
-
Mix well and start a timer.
-
Incubate at 37°C for a predetermined time (e.g., 4 minutes). For optimization, take readings at multiple time points.
-
Measure the absorbance at 593 nm (or 595 nm) against a reagent blank (FRAP reagent + distilled water).[2][11]
5. Calculation
-
Subtract the blank absorbance from the sample/standard values.
-
Plot the standard curve (Absorbance vs. Concentration).
-
Use the linear regression equation from the standard curve to calculate the FRAP value of the samples.
Visual Guides
FRAP Assay Experimental Workflow
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Troubleshooting Logic for FRAP Assay
Caption: Decision tree for troubleshooting common FRAP assay issues.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. detailed protocol for FRAP assay | Filo [askfilo.com]
- 3. scispace.com [scispace.com]
- 4. zen-bio.com [zen-bio.com]
- 5. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TPTZ Assay Modifications for Microplate Readers
Welcome to the technical support center for adapting the TPTZ (Ferric Reducing Antioxidant Power - FRAP) assay for a microplate reader format. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common issues encountered during this experimental transition.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the TPTZ (FRAP) assay?
A1: The TPTZ assay, also known as the Ferric Reducing Antioxidant Power (FRAP) assay, is a colorimetric method used to measure the total antioxidant capacity of a sample. The core principle involves the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants present in the sample. This reduction occurs under acidic conditions (pH 3.6) and results in the formation of an intense blue-colored product, which is measured spectrophotometrically at approximately 593 nm.[1][2][3][4][5] The increase in absorbance at this wavelength is directly proportional to the antioxidant power of the sample.
Q2: What are the main advantages of adapting the TPTZ assay to a microplate reader format?
A2: Adapting the TPTZ assay to a microplate reader format offers several key advantages, including:
-
High-Throughput Screening: It allows for the simultaneous analysis of numerous samples, which is significantly more time-efficient than single-cuvette-based measurements.[6]
-
Reduced Reagent Consumption: The smaller reaction volumes required for microplates reduce the overall cost of reagents per sample.
-
Improved Efficiency: The automated reading capabilities of microplate readers streamline the data collection process.
Q3: Is it necessary to prepare the FRAP reagent fresh for each experiment?
A3: Yes, it is highly recommended to prepare the FRAP reagent fresh on the day of the assay.[3][6] The reagent is a mixture of acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.[2][6] The TPTZ solution, in particular, is sensitive to light and air.[6] A freshly prepared FRAP reagent should have a straw or pale yellow/light brown color; a blue tinge indicates premature reduction of the ferric ions and the solution should be discarded.[3]
Q4: What are the ideal storage conditions for the individual stock solutions?
A4: Proper storage of stock solutions is crucial for reproducible results. Here are the general guidelines:
-
Acetate Buffer (300 mM, pH 3.6): Can be stored at room temperature in the dark for up to one month.[7]
-
TPTZ Solution (10 mM in 40 mM HCl): Should be stored at 4°C for up to two weeks.[7] It is light-sensitive and should be kept in an amber bottle.[6]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Can be stored at 4°C for up to two weeks, provided no precipitation or significant color change is observed.[7]
-
TPTZ solid: Should be stored at -20°C for long-term stability (≥4 years).[8]
Troubleshooting Guide
Q5: The color of my FRAP reagent is blue before adding any sample. What should I do?
A5: A blue color in the FRAP reagent before the addition of a sample indicates that the ferric iron (Fe³⁺) has been prematurely reduced to ferrous iron (Fe²⁺). This is a common problem and can be caused by several factors:
-
Contaminated Glassware or Reagents: Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Use high-purity water for all solutions.
-
Improper Reagent Preparation: The order of adding the components of the FRAP reagent can be critical. One suggested method is to add the TPTZ solution to the acetate buffer before adding the ferric chloride solution.[9]
-
Aged or Cold Acetate Buffer: Using an old or cold acetate buffer can sometimes lead to this issue. Ensure the buffer is at room temperature before preparing the FRAP reagent.[9]
If you encounter this problem, discard the blue reagent and prepare a fresh batch, paying close attention to the cleanliness of the materials and the preparation procedure.[10]
Q6: My absorbance readings are inconsistent across the wells of my microplate. What could be the cause?
A6: Inconsistent readings in a microplate assay can stem from several sources of error:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples and reagents is a major cause of variability. Ensure your pipettes are calibrated and use proper pipetting techniques to avoid air bubbles.[11][12]
-
Temperature Fluctuations: The TPTZ assay is temperature-sensitive.[3][6] Using a temperature-controlled microplate reader is essential for maintaining a constant temperature (typically 37°C) throughout the incubation and reading steps.[3][11]
-
Meniscus Effects: The curvature of the liquid surface (meniscus) in the wells can affect the path length of the light and lead to inconsistent absorbance readings. Some microplate readers have pathlength correction features to account for this.
-
Improper Mixing: Ensure thorough mixing of the sample with the FRAP reagent in each well.
Q7: I am observing precipitation in the wells after adding my sample to the FRAP reagent. How can I resolve this?
A7: Precipitation can occur, especially with complex samples like plant or fecal extracts.[1][10] This is often due to the presence of proteins or other insoluble components. To address this:
-
Centrifuge the Sample: Before adding the sample to the microplate, centrifuge it at high speed (e.g., 14,000 g for 5 minutes) to pellet any insoluble material.[10]
-
Dilute the Sample: High concentrations of certain compounds in your sample can lead to precipitation. Diluting the sample may resolve the issue.[10]
Q8: The color development in my assay seems very slow or incomplete. What are the potential reasons?
A8: Slow or incomplete color development can be attributed to:
-
Incorrect pH: The TPTZ assay is highly dependent on an acidic pH of 3.6.[3][13] An improperly prepared acetate buffer with a higher pH will slow down the reaction kinetics.
-
Low Temperature: The reaction is typically performed at 37°C.[4][6] Lower temperatures will decrease the reaction rate.
-
Sample Characteristics: Some antioxidants, particularly those with steric hindrance, may react slowly with the Fe³⁺-TPTZ complex.
Experimental Protocols & Data
Table 1: Reagent Preparation
| Reagent | Molarity/Concentration | Preparation Instructions |
| Acetate Buffer | 300 mM, pH 3.6 | Dissolve 3.1 g sodium acetate trihydrate in distilled water, add 16 mL glacial acetic acid, and bring the volume to 1 L. Adjust pH to 3.6. |
| TPTZ Solution | 10 mM in 40 mM HCl | Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl. Warming to 50°C can aid dissolution. |
| Ferric Chloride (FeCl₃) Solution | 20 mM | Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water. |
| FRAP Working Reagent | N/A | Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). Prepare fresh before use.[2][6] |
| Ferrous Sulfate (B86663) (FeSO₄) Standard | 1 mM | Dissolve 0.278 g of FeSO₄·7H₂O in 1 L of distilled water. |
Protocol 1: TPTZ Assay for Microplate Reader
-
Prepare Standards: Create a series of ferrous sulfate standards (e.g., 0-1000 µM) by diluting the 1 mM stock solution with distilled water.
-
Prepare FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Pre-warm the reagent to 37°C.[6][10]
-
Sample/Standard Addition: Add 10-20 µL of your sample, standard, or blank (distilled water) to the appropriate wells of a 96-well microplate.[2]
-
Reagent Addition: Add 180-200 µL of the pre-warmed FRAP working reagent to all wells.[2][14]
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[6][14] The exact incubation time may need optimization.
-
Absorbance Reading: Measure the absorbance at 593 nm using a microplate reader.[2][4]
-
Calculation: Subtract the blank reading from all sample and standard readings. Plot a standard curve of absorbance versus the concentration of the ferrous sulfate standards. Determine the FRAP value of the samples from the standard curve.
Table 2: Typical Microplate Assay Parameters
| Parameter | Value | Notes |
| Wavelength | 593 nm | The absorbance maximum of the Fe²⁺-TPTZ complex.[2] |
| Temperature | 37°C | Important for consistent reaction kinetics.[6] |
| Incubation Time | 4-6 minutes | May require optimization depending on the sample matrix.[6] |
| Sample Volume | 10-20 µL | |
| FRAP Reagent Volume | 180-200 µL | |
| Plate Type | Clear, flat-bottom 96-well plate |
Visual Guides
Caption: The reduction of Fe(III)-TPTZ to Fe(II)-TPTZ by an antioxidant.
References
- 1. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zen-bio.com [zen-bio.com]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Common Mistakes to Avoid When Using Microplate Readers [hiwelldiatek.com]
- 12. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 13. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
impact of sample storage on TPTZ assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample storage on TPTZ (Ferric Reducing Antioxidant Power - FRAP) assay results. Proper sample handling and storage are critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for biological samples (serum, plasma) intended for TPTZ analysis?
For long-term storage of serum and plasma, -80°C is highly recommended to maintain the integrity of the sample and obtain reliable assay outcomes.[1] If long-term storage is not required, refrigeration at 2-8°C is suitable for short-term storage.[2] For serum samples, storage at 4°C is viable for up to 120 hours.[3]
Q2: How long can I store my biological samples at different temperatures before seeing a significant change in TPTZ assay results?
The stability of serum samples is highly dependent on the storage temperature. Storing serum samples at room temperature can lead to significant changes in as little as 48 hours.[3] At 4°C, samples are generally stable for up to 5 days (120 hours).[3] For longer-term storage, -20°C can maintain sample integrity for at least 3 months, while -80°C is suitable for up to 2 months with minimal changes.[3] It is always recommended to process samples as soon as possible.
Q3: I work with plant extracts. What are the best storage practices for these types of samples?
The stability of plant extracts can vary depending on the specific phytochemicals present.[4] It is always best to perform the TPTZ assay on fresh extracts.[4] If immediate analysis is not possible, refrigeration can preserve the bioactive compounds for up to a week.[4] For longer storage, -80°C should keep the samples stable for a few days, although some loss of antioxidant activity is possible due to the presence of oxygen.[4] A study on dried Piper betle extracts showed that storage at 5°C in the dark resulted in over 95% retention of antioxidant activity after 180 days.[5]
Q4: How many times can I freeze and thaw my samples without affecting the TPTZ assay results?
It is best to minimize freeze-thaw cycles as they can degrade the sample and affect results.[6][7] For serum samples, clinically significant changes in FRAP values were observed after the second freeze-thaw cycle when stored at both -20°C and -80°C.[3] Therefore, it is recommended to aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles.[7]
Q5: My sample is colored. How can I prevent this from interfering with the TPTZ assay?
Colored samples can interfere with the absorbance reading at 593 nm. To correct for this, a sample blank should be prepared for each colored sample. The sample blank contains the sample and the assay buffer but not the TPTZ reagent. By subtracting the absorbance of the sample blank from the absorbance of the test sample, you can correct for the interference from the sample's color.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results between sample aliquots. | Improper mixing after thawing: The sample may not be homogenous after thawing. | Vortex the sample gently but thoroughly after thawing and before taking an aliquot for the assay. |
| Sample degradation due to multiple freeze-thaw cycles: Repeated freezing and thawing can degrade antioxidants.[3] | Prepare single-use aliquots of your samples to avoid multiple freeze-thaw cycles. | |
| Lower than expected TPTZ (FRAP) values. | Sample degradation due to improper storage: Storing samples at room temperature or for extended periods at 4°C can lead to a loss of antioxidant capacity.[3] | For short-term storage, use 4°C for no longer than 120 hours. For long-term storage, use -80°C.[3] |
| Exposure of plant extracts to light: Light can degrade phenolic compounds, reducing their antioxidant activity.[5] | Store plant extracts in amber vials or protect them from light.[5][8] | |
| Higher than expected TPTZ (FRAP) values. | Sample contamination: Introduction of external reducing agents. | Ensure proper aseptic techniques during sample collection and handling. Use sterile, disposable labware. |
| Hemolysis in serum or plasma samples: The release of intracellular components from red blood cells can interfere with the assay. | Avoid hemolyzed samples. Visually inspect samples for a reddish tinge and discard if hemolyzed.[9] | |
| High variability between replicate measurements of the same sample. | Incomplete reaction: The reaction may not have reached its endpoint. | Ensure the incubation time is sufficient. The standard FRAP assay typically requires a 4-6 minute incubation at 37°C.[8][10] |
| Temperature fluctuations: The reaction rate is temperature-dependent. | Maintain a constant temperature during the assay using a water bath or incubator.[8] |
Data on Sample Stability
The following tables summarize the impact of storage conditions on TPTZ (FRAP) assay results for different sample types.
Table 1: Impact of Storage Temperature and Duration on FRAP Values in Human Serum [3]
| Storage Temperature | Duration | Percentage Change in FRAP Value | Recommendation |
| Room Temperature | 48 hours | > 10% decrease | Not recommended |
| 4°C | 120 hours (5 days) | < 10% change | Acceptable for short-term storage |
| -20°C | 3 months | < 10% change | Suitable for mid-term storage |
| -80°C | 2 months | < 10% change | Recommended for long-term storage |
Table 2: Effect of Freeze-Thaw Cycles on FRAP Values in Human Serum [3]
| Number of Freeze-Thaw Cycles | Percentage Change in FRAP Value | Recommendation |
| 1 | Minimal | Acceptable |
| 2 | Clinically significant change | Avoid |
| >2 | Significant and increasing changes | Not recommended |
Table 3: Stability of Dried Piper betle Extract Antioxidant Activity [5]
| Storage Condition | Duration | Retention of Antioxidant Activity |
| 5°C, Dark | 180 days | > 99% |
| 5°C, Light | 180 days | ~96% |
| 25°C, Dark | 180 days | ~97% |
| 25°C, Light | 180 days | ~93% |
Experimental Protocols & Workflows
Standard TPTZ (FRAP) Assay Protocol
This protocol is a generalized procedure. Always refer to your specific kit's manual for detailed instructions.
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[11][12] The solution should be a straw color; if it has a blue tinge, it should be discarded.[9]
-
Standard Solution: Prepare a fresh standard curve using a known antioxidant such as Trolox or FeSO₄.[8]
Assay Procedure:
-
Add the FRAP reagent to a microplate well or cuvette.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Calculate the antioxidant capacity of the sample by comparing its absorbance to the standard curve.
Sample Handling and Storage Workflow
References
- 1. The Influence of Serum Sample Storage Conditions on Selected Laboratory Parameters Related to Oxidative Stress: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Effect of storage time on antioxidant activity and inhibition on α‐Amylase and α‐Glucosidase of white tea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Iron Quantification: A Comparative Analysis of TPTZ and Alternative Colorimetric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of iron is crucial in a multitude of biological and chemical contexts. This guide provides a comprehensive comparison of the widely used 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) method with two other common colorimetric assays: the Ferrozine (B1204870) and Bathophenanthroline (B157979) methods. Additionally, a qualitative histological technique, Prussian blue staining, is discussed as a complementary approach.
This guide offers a detailed examination of the quantitative performance, experimental protocols, and underlying principles of these methods to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance at a Glance
To facilitate a direct comparison, the key performance characteristics of the TPTZ, Ferrozine, and Bathophenanthroline methods are summarized in the table below. These colorimetric assays are valued for their simplicity and accessibility.
| Feature | TPTZ Method | Ferrozine Method | Bathophenanthroline Method |
| Principle of Detection | Forms a deep blue-purple complex with ferrous iron (Fe²⁺).[1] | Forms a stable magenta-colored complex with ferrous iron (Fe²⁺).[2] | Forms a red-colored complex with ferrous iron (Fe²⁺).[3][4] |
| Wavelength of Max. Absorbance (λmax) | 590 nm[1] | 562 nm[5] | 533 nm[4] |
| Limit of Detection (LOD) | 0.02 mg/L | 12 µg/dL[6] | 40 µg/L[4] |
| Linearity Range | 0.02 - 1.8 mg/L[7] | 10 - 500 µg/dL[6] | 40 - 1000 µg/L[4] |
| Common Interferences | Copper, cobalt, chromium, mercury, and high levels of other metals can interfere.[8] Color and turbidity of the sample can also be a source of error.[1] | Copper can cause positive interference, especially when ascorbic acid is used as the reducing agent.[9] Hemolysis and chelating agents can interfere with the assay.[10] | Manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium can form complexes with bathophenanthroline.[4] |
| Advantages | High sensitivity and relatively simple procedure.[11] | High sensitivity and the reagent has negligible autoreducing properties.[11] | Specific for ferrous iron.[3] |
| Disadvantages | Potential for interference from other metal ions.[8] The TPTZ reagent itself can reduce ferric to ferrous iron, which can lead to overestimation.[11] | The iron reduction rate is slower compared to TPTZ, requiring a longer development time.[11] | The original reagent is not water-soluble, requiring an extraction step which can increase the limit of detection with small sample volumes.[11][12] |
Visualizing the TPTZ Method
To better understand the TPTZ method, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Detailed Experimental Protocols
For accurate and reproducible results, adherence to a well-defined protocol is essential. The following are detailed methodologies for the three colorimetric assays.
TPTZ Method Protocol
This protocol is a generalized procedure and may require optimization based on the specific sample type and instrumentation.
Materials:
-
TPTZ Iron Reagent Powder
-
Deionized water
-
Hydrochloric acid (HCl), 1:1 solution
-
Sodium hydroxide (B78521) (NaOH) solution, 5N
-
Iron standard solution (100 mg/L)
-
Spectrophotometer
-
Sample cells/cuvettes
-
Pipettes and glassware
Procedure:
-
Glassware Preparation: To remove any iron deposits, rinse all glassware with a 1:1 HCl solution followed by a thorough rinse with deionized water.[7]
-
Sample Preparation:
-
Collect samples in clean glass or plastic bottles. For long-term storage, acidify the sample to a pH of less than 2 with concentrated nitric acid and store at room temperature for up to six months.[1]
-
Before analysis, adjust the pH of the sample to between 3 and 4 with 5N NaOH.[1] Do not exceed pH 5, as this may cause iron to precipitate.[1]
-
-
Assay Procedure:
-
Turn on the spectrophotometer and set the wavelength to 590 nm.
-
Sample: Add 10 mL of the pH-adjusted sample to a clean sample cell.
-
Add the contents of one TPTZ Iron Reagent Powder Pillow to the sample cell.
-
Cap the cell and shake for approximately 30 seconds to dissolve the reagent. A blue-purple color will develop if iron is present.[1]
-
Start a timer for a 3-minute reaction period.
-
Blank: While the sample is reacting, prepare a blank by adding 10 mL of deionized water to another clean sample cell and adding the contents of one TPTZ Iron Reagent Powder Pillow. Cap and shake to mix.[1]
-
-
Measurement:
-
After the 3-minute reaction time, place the blank in the spectrophotometer and zero the instrument.
-
Place the sample in the spectrophotometer and record the absorbance.
-
-
Calculation:
-
Prepare a standard curve using a series of dilutions of the iron standard solution.
-
Determine the iron concentration of the sample by comparing its absorbance to the standard curve. Correct for any dilutions made during sample preparation.
-
Ferrozine Method Protocol
This protocol is a general guideline for the Ferrozine assay.
Materials:
-
Ferrozine reagent solution
-
Reducing agent (e.g., thioglycolic acid or ascorbic acid)
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Deionized water
-
Iron standard solution
-
Spectrophotometer
-
Cuvettes, pipettes, and glassware
Procedure:
-
Reagent Preparation:
-
Prepare a Ferrozine/buffer reagent by dissolving Ferrozine in the appropriate buffer solution.
-
-
Sample Preparation:
-
If necessary, digest the sample to release bound iron. For example, samples can be heated in a water bath at 90°C for 30 minutes with a reducing agent like thioglycolic acid.[5]
-
Cool the samples to room temperature.
-
-
Assay Procedure:
-
Measurement:
-
Use deionized water to zero the spectrophotometer.
-
Measure the absorbance of the samples.
-
-
Calculation:
-
Calculate the iron concentration based on a standard curve prepared with known concentrations of an iron standard.
-
Bathophenanthroline Method Protocol
This protocol outlines the general steps for the Bathophenanthroline method.
Materials:
-
Bathophenanthroline solution
-
Reducing agent (e.g., ascorbic acid or thioglycolic acid)[3][13]
-
Buffer solution (e.g., sodium acetate)[13]
-
Organic solvent for extraction (e.g., n-hexyl or isoamyl alcohol)[4]
-
Deionized water
-
Iron standard solution
-
Spectrophotometer
-
Separatory funnels, cuvettes, pipettes, and glassware
Procedure:
-
Reagent Preparation:
-
Prepare the chromogen reagent by dissolving bathophenanthroline disulfonic acid and a reducing agent in deionized water.[13]
-
-
Sample Preparation:
-
Assay Procedure:
-
Set the spectrophotometer to a wavelength of 533 nm.[4]
-
Add the buffered sample to a separatory funnel.
-
Add the bathophenanthroline solution and mix. A red-colored complex will form with ferrous iron.[4]
-
Add the organic solvent and shake the funnel to extract the iron-bathophenanthroline complex.
-
Allow the layers to separate and collect the organic layer containing the colored complex.
-
-
Measurement:
-
Use the organic solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the organic extract.
-
-
Calculation:
-
Determine the iron concentration from a standard curve prepared by extracting known concentrations of iron standards.
-
A Histological Alternative: Prussian Blue Staining
For a qualitative or semi-quantitative assessment of iron in tissue sections, Prussian blue staining is a valuable technique. This histochemical reaction specifically detects ferric iron (Fe³⁺).
Prussian Blue Staining Protocol
Principle: Ferric ions in the tissue react with potassium ferrocyanide in an acidic solution to form an insoluble, bright blue pigment called ferric ferrocyanide, also known as Prussian blue.[14]
Materials:
-
10% Potassium Ferrocyanide solution
-
20% Hydrochloric Acid (HCl) solution
-
Nuclear Fast Red counterstain
-
Distilled water
-
Microscope slides with paraffin-embedded tissue sections
-
Staining jars
-
Microscope
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate (B1144303) them to distilled water.[14]
-
Staining:
-
Washing: Rinse the slides thoroughly in several changes of distilled water.[14]
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.[14]
-
Dehydration and Mounting: Rinse in distilled water, dehydrate through a series of alcohol concentrations, clear in xylene, and mount with a resinous mounting medium.[14]
Results:
-
Ferric Iron Deposits: Bright blue[14]
-
Nuclei: Pink/Red
-
Cytoplasm: Pale Pink
Conclusion
The choice of an iron quantification method depends on the specific requirements of the research, including the sample matrix, the expected iron concentration, the required sensitivity, and the available equipment. The TPTZ method offers a sensitive and straightforward approach, while the Ferrozine and Bathophenanthroline methods provide viable alternatives with their own distinct advantages and disadvantages. For the visualization of iron distribution within tissues, Prussian blue staining remains an indispensable histological tool. By understanding the performance characteristics and protocols of each method, researchers can make an informed decision to ensure the accuracy and reliability of their iron quantification data.
References
- 1. images.hach.com [images.hach.com]
- 2. kelid1.ir [kelid1.ir]
- 3. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. NEMI Method Summary - D1068D [nemi.gov]
- 5. matarvattensektionen.se [matarvattensektionen.se]
- 6. archem.com.tr [archem.com.tr]
- 7. lovibond.com [lovibond.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 9. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diagnosticum.hu [diagnosticum.hu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 14. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
Spectrophotometric Iron Determination: A Comparative Guide to TPTZ and Phenanthroline Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is a critical analytical task. Spectrophotometry offers a rapid, sensitive, and cost-effective approach for this purpose, with 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) and 1,10-phenanthroline (B135089) being two of the most widely employed chromogenic reagents. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
Performance Comparison
The choice between TPTZ and phenanthroline for spectrophotometric iron determination hinges on several key performance parameters. The TPTZ method generally offers higher sensitivity, as indicated by its greater molar absorptivity.
| Parameter | TPTZ Method | 1,10-Phenanthroline Method |
| Molar Absorptivity | ~22,600 L mol⁻¹ cm⁻¹ | 11,100 L mol⁻¹ cm⁻¹[1] |
| Wavelength of Max. Absorbance (λmax) | 593 - 595 nm[2] | 508 - 510 nm[1][3] |
| Optimal pH Range | 3.4 - 5.8[4] | 2 - 9[1] |
| Color of Complex | Blue-purple[5][6] | Orange-red[6][7] |
| Detection Limit | As low as 1 µg/L (0.001 mg/L)[5]; typically 0.008 - 0.022 mg/L[8] | 10 µg/L (0.01 mg/L)[9]; another source suggests 0.03 mg/L[10] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to established experimental protocols. Below are detailed methodologies for both the TPTZ and phenanthroline methods for the determination of total iron.
TPTZ Method Protocol
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.
1. Reagent Preparation:
-
TPTZ Solution (0.001 M): Dissolve 0.312 g of TPTZ in a few drops of hydrochloric acid and dilute to 1 L with deionized water.[11]
-
Reducing Agent (e.g., Hydroxylamine (B1172632) Hydrochloride, 10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
-
Standard Iron Solution (100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent hydrolysis. Dilute to a known volume. Working standards are prepared by serial dilution of this stock solution.
2. Sample Preparation and Digestion (for total iron):
-
For water samples that may contain particulate or complexed iron, a digestion step is necessary.
-
To 100 mL of the water sample, add 1 mL of concentrated sulfuric acid and 1 mL of concentrated nitric acid.[12]
-
Boil the solution to reduce the volume by approximately half.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the digested sample to between 3 and 5 with an ammonia (B1221849) solution.[12]
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
3. Color Development and Measurement:
-
Pipette a known volume of the prepared sample or standard into a volumetric flask.
-
Add the reducing agent and allow sufficient time for the reduction of any ferric ions to the ferrous state.
-
Add the acetate buffer to adjust the pH to the optimal range.
-
Add the TPTZ solution and dilute to the final volume with deionized water.
-
Allow the color to develop for a specified time (e.g., 3 minutes).
-
Measure the absorbance of the solution at approximately 593 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the iron concentration in the sample from the calibration curve.
1,10-Phenanthroline Method Protocol
This is a standard procedure for the determination of iron using 1,10-phenanthroline.
1. Reagent Preparation:
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[1]
-
Standard Iron Solution: Prepare as described in the TPTZ method.
2. Sample Preparation:
-
If necessary, digest the sample as described in the TPTZ protocol to determine total iron.
3. Color Development and Measurement:
-
Pipette a known volume of the sample or standard into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution to reduce Fe(III) to Fe(II).[1]
-
Add 10 mL of the 1,10-phenanthroline solution.[1]
-
Add 8 mL of the sodium acetate solution to adjust the pH.[1]
-
Dilute to the 100 mL mark with deionized water and mix well.
-
Allow the solution to stand for at least 10 minutes for full color development.[1]
-
Measure the absorbance of the orange-red complex at approximately 508 nm against a reagent blank.
-
Prepare a calibration curve and determine the sample's iron concentration.
Interferences
Both methods are susceptible to interference from other metal ions and chemical species. However, the specificity and tolerance levels can differ.
TPTZ Method: This method is generally considered to be highly specific for iron.[6] However, strong oxidizing agents can interfere with the initial reduction step. The presence of certain organic compounds that form strong complexes with iron may require an oxidative digestion step to release the iron.[12]
1,10-Phenanthroline Method: This method is prone to interference from a wider range of ions. Strong oxidizing agents, cyanide, nitrite, and phosphates can interfere.[9] Several metal ions can also interfere, including chromium, zinc (in concentrations exceeding 10 times that of iron), cobalt, copper, and nickel.[7][9] Bismuth, cadmium, mercury, molybdate, and silver may precipitate the phenanthroline reagent.[7][9]
Visualizing the Workflow and Chemical Reactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions.
Caption: General workflow for spectrophotometric iron determination.
Caption: Comparison of TPTZ and Phenanthroline complexation reactions with Fe(II).
Conclusion
Both TPTZ and 1,10-phenanthroline are effective reagents for the spectrophotometric determination of iron. The TPTZ method offers superior sensitivity, making it a better choice for analyzing samples with very low iron concentrations. The 1,10-phenanthroline method, while less sensitive, has a broader optimal pH range and is a well-established and reliable technique. The selection between the two should be based on the expected iron concentration in the sample, the required sensitivity, and the potential for interfering substances. For samples with complex matrices, a thorough validation of the chosen method is recommended.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. hannainst.com.tw [hannainst.com.tw]
- 5. images.hach.com [images.hach.com]
- 6. chemetrics.com [chemetrics.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 9. Water qualityï¼Determination of Ironï¼phenanthroline spectrophotometry (on trial) [english.mee.gov.cn]
- 10. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 11. lovibond.com [lovibond.com]
- 12. Hach Company TPTZ Iron Reagent Powder Pillows, 25mL, pk/100, Quantity: | Fisher Scientific [fishersci.com]
A Comparative Guide to TPTZ and Bathophenanthroline for Iron Sensing
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is critical across a spectrum of scientific disciplines, from environmental monitoring to pharmaceutical development. Among the various colorimetric methods available, those employing 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) and bathophenanthroline (B157979) (4,7-diphenyl-1,10-phenanthroline) are two of the most established and widely utilized. This guide provides an objective, data-driven comparison of these two key reagents for iron sensing, complete with experimental protocols and visual representations of the underlying chemical principles and workflows.
Performance Characteristics at a Glance
A summary of the key performance indicators for both TPTZ and bathophenanthroline in spectrophotometric iron determination is presented below. This allows for a rapid assessment of their suitability for specific applications.
| Parameter | TPTZ | Bathophenanthroline |
| Molar Absorptivity (ε) | ~22,230 L mol⁻¹ cm⁻¹[1] | ~22,400 L mol⁻¹ cm⁻¹[2] |
| Wavelength of Max. Absorbance (λmax) | 595 nm[3] | 533 nm[2][4] |
| Color of Complex | Blue-purple[5] | Red[6] |
| Effective pH Range | 3-8[7] | 4.0-4.5 for extraction method[4] |
| Spectrophotometric Detection Range | 0.012 - 1.800 mg/L Fe[8] | Applicable from 40 µg/L[4] |
| Common Reducing Agents | Sodium dithionite[3], Hydroxylamine (B1172632) | Ascorbic acid[6], Hydroxylamine hydrochloride, Thioglycolic acid[9] |
| Potential Interferences | Copper, cobalt, chromium, mercury, cadmium, manganese, nickel[7][8] | Manganese, cadmium, copper, zinc, cobalt, nickel, chromium, ruthenium[4] |
Signaling Pathway and Reaction Mechanism
The underlying principle for both TPTZ and bathophenanthroline in iron sensing involves a two-step process. First, any ferric iron (Fe³⁺) present in the sample is reduced to ferrous iron (Fe²⁺). Subsequently, the chromogenic reagent complexes with the ferrous iron to produce a colored solution, the absorbance of which is proportional to the iron concentration.
Caption: General reaction pathway for colorimetric iron detection.
Experimental Protocols
Detailed methodologies for the determination of total iron using TPTZ and bathophenanthroline are provided below. These protocols are based on established methods and can be adapted for specific sample matrices.
TPTZ Method for Total Iron Determination
This method is advantageous for its simplicity and high sensitivity.[5]
Reagents:
-
TPTZ Reagent Powder Pillow: Commercially available, containing TPTZ and a reducing agent.
-
Hydrochloric Acid (HCl) Solution (1:1): For cleaning glassware.
-
Deionized Water.
-
Iron Standard Solution (100 mg/L Fe).
Procedure:
-
Glassware Preparation: To remove any iron deposits, rinse all glassware with a 1:1 HCl solution followed by a thorough rinsing with deionized water.[7]
-
Sample Preparation:
-
For water samples with a pH outside the 3-8 range, adjust the pH accordingly using sulfuric acid or sodium hydroxide.[7]
-
If the sample contains organic compounds that may complex with iron, a digestion step is required. Add 1 ml of concentrated sulfuric acid and 1 ml of concentrated nitric acid to 100 ml of the sample and boil to reduce the volume by half. After cooling, adjust the pH to 3-5 and bring the volume back to 100 ml with deionized water.[7]
-
-
Blank Preparation: Fill a clean sample cell with 10 mL of deionized water. Add the contents of one TPTZ Iron Reagent Powder Pillow and swirl to mix.[10]
-
Sample Analysis:
-
Fill another clean sample cell with 10 mL of the prepared sample.
-
Add the contents of one TPTZ Iron Reagent Powder Pillow.[10]
-
Immediately cap and swirl for at least 30 seconds to mix.[10]
-
A blue-purple color will develop if iron is present. Allow a 3-minute reaction time for full color development.[8][10]
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 595 nm.
-
Use the prepared blank to zero the instrument.
-
Measure the absorbance of the sample.
-
Determine the iron concentration from a calibration curve prepared using standard iron solutions.
-
Bathophenanthroline Method for Total Iron Determination
This method, particularly with a solvent extraction step, is highly specific for iron.
Reagents:
-
Bathophenanthroline Solution: Dissolve 0.1 g of 4,7-diphenyl-1,10-phenanthroline (B7770734) in 100 mL of ethanol.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate (B1210297) Buffer Solution: To adjust and maintain pH at 4.0-4.5.
-
n-Hexyl Alcohol or Isoamyl Alcohol.
-
Iron Standard Solution (100 mg/L Fe).
-
Ascorbic Acid (can be used as an alternative reducing agent). [6]
Procedure:
-
Sample Preparation:
-
Pipette a suitable aliquot of the sample into a separatory funnel.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺. Mix and allow to stand for 10 minutes.
-
-
pH Adjustment: Add sodium acetate buffer solution to adjust the pH to between 4.0 and 4.5.[4]
-
Complexation and Extraction:
-
Add 2 mL of the bathophenanthroline solution and mix. A red-colored complex will form with ferrous iron.[4]
-
Add a measured volume of n-hexyl or isoamyl alcohol (e.g., 10 mL) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to extract the iron-bathophenanthroline complex into the organic layer.
-
Allow the layers to separate.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 533 nm.[4]
-
Drain the aqueous layer and collect the organic layer.
-
Use the pure extraction solvent as a blank to zero the instrument.
-
Measure the absorbance of the organic extract.
-
Determine the iron concentration from a calibration curve prepared by treating standard iron solutions in the same manner.
-
Experimental Workflow
The general workflow for spectrophotometric iron determination using either TPTZ or bathophenanthroline follows a series of sequential steps from sample collection to data analysis.
Caption: A generalized workflow for iron analysis.
Concluding Remarks
Both TPTZ and bathophenanthroline are highly effective reagents for the spectrophotometric determination of iron. The choice between them often depends on the specific requirements of the analysis.
-
TPTZ offers a simpler, often single-reagent procedure that is highly sensitive and suitable for a broad pH range, making it ideal for routine analysis of water samples.
-
Bathophenanthroline , particularly when coupled with a solvent extraction step, provides excellent specificity and is a robust method for samples with complex matrices where interferences might be a concern.
For researchers and professionals in drug development, the selection will be guided by the sample matrix, the required level of sensitivity and specificity, and the desired throughput of the assay. Careful consideration of potential interferences and adherence to rigorous experimental protocols are paramount for obtaining accurate and reproducible results with either method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 4. NEMI Method Summary - D1068D [nemi.gov]
- 5. hannainst.com.tw [hannainst.com.tw]
- 6. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. lovibond.com [lovibond.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 9. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 10. images.hach.com [images.hach.com]
Validating a Modified TPTZ Assay for Enhanced Lipophilic Antioxidant Measurement
A Comparative Guide for Researchers
The Ferric Reducing Antioxidant Power (FRAP) assay, which utilizes 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), is a widely adopted method for measuring the total antioxidant capacity of various samples. The standard assay is particularly effective for hydrophilic antioxidants. However, its efficacy is limited when analyzing lipophilic compounds due to solubility issues in the aqueous reaction medium. This guide provides a detailed comparison of the standard TPTZ assay with a modified version designed to improve the measurement of lipophilic antioxidants, supported by experimental protocols and data.
Principle of the TPTZ (FRAP) Assay
The TPTZ assay is a colorimetric method based on the reduction of the ferric iron (Fe³⁺) in the Fe³⁺-TPTZ complex to ferrous iron (Fe²⁺) by antioxidants at a low pH. This reduction results in the formation of a vibrant blue Fe²⁺-TPTZ complex, with its absorbance directly proportional to the total reducing power of the antioxidants present in the sample. The absorbance is typically measured at 593 nm.[1][2]
Standard vs. Modified TPTZ Assay: A Comparative Overview
The primary limitation of the standard TPTZ assay is its aqueous nature, which poses challenges for accurately quantifying the antioxidant capacity of lipophilic compounds. To address this, a common modification involves the introduction of a surfactant, such as Tween 20, to enhance the solubility of lipophilic antioxidants within the reaction mixture. This modification aims to provide a more comprehensive assessment of the total antioxidant capacity, encompassing both hydrophilic and lipophilic species.
Table 1: Comparison of Standard and Modified TPTZ Assay Protocols
| Parameter | Standard TPTZ Assay | Modified TPTZ Assay (with Tween 20) |
| Analyte Solubility | Primarily for hydrophilic antioxidants. | Suitable for both hydrophilic and lipophilic antioxidants. |
| Reagent Composition | FRAP reagent (Acetate buffer, TPTZ, FeCl₃). | FRAP reagent with the addition of a surfactant (e.g., Tween 20). |
| Sample Preparation | Dissolution in an appropriate aqueous solvent. | Dissolution in a suitable solvent, potentially with the aid of the surfactant. |
| Reaction Environment | Aqueous. | Micellar (aqueous with surfactant). |
| Incubation Time | Typically 4-30 minutes. | May require optimization; often similar to the standard assay. |
| Instrumentation | Spectrophotometer (593 nm). | Spectrophotometer (593 nm). |
Experimental Protocols
Standard TPTZ (FRAP) Assay Protocol
This protocol is adapted from the method described by Benzie and Strain.[3]
1. Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh daily.
2. Standard Curve Preparation:
-
Prepare a series of Trolox standards (e.g., 100, 200, 400, 600, 800, 1000 µM) in a suitable solvent.
3. Assay Procedure:
-
Add 150 µL of the FRAP working reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
4. Calculation:
-
Construct a standard curve by plotting the absorbance of the Trolox standards against their concentrations. Determine the antioxidant capacity of the samples by interpolating their absorbance values on the standard curve. Results are typically expressed as Trolox equivalents (TE).
Modified TPTZ Assay Protocol for Lipophilic Antioxidants
This modified protocol incorporates Tween 20 to enhance the solubility of lipophilic compounds, based on optimizations for analyzing terpenes.
1. Reagent Preparation:
-
Acetate Buffer, TPTZ Solution, and FeCl₃ Solution: Prepare as described in the standard protocol.
-
Modified FRAP Working Reagent: Prepare the FRAP working reagent as in the standard protocol. Just before use, add Tween 20 to the required volume of the FRAP reagent to achieve a final concentration that has been optimized for the specific lipophilic analytes (e.g., starting with a range of 0.1% to 1% v/v).
2. Standard Curve Preparation:
-
Prepare a series of standards of a lipophilic antioxidant (e.g., α-tocopherol) or Trolox in a solvent compatible with the assay (e.g., ethanol).
3. Assay Procedure:
-
Add 150 µL of the modified FRAP working reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 20 minutes, which may be longer than the standard assay to allow for micelle formation and reaction).
-
Measure the absorbance at 593 nm.
4. Calculation:
-
Calculate the antioxidant capacity as described in the standard protocol.
Comparative Performance Data
The following table summarizes representative data comparing the antioxidant capacity of a hydrophilic (Ascorbic Acid) and a lipophilic (α-Tocopherol) antioxidant measured by both the standard and modified TPTZ assays.
Table 2: Antioxidant Capacity (in Trolox Equivalents, TE) Measured by Standard and Modified TPTZ Assays
| Antioxidant | Standard TPTZ Assay (TE) | Modified TPTZ Assay (TE) | Fold Increase |
| Ascorbic Acid | 0.95 ± 0.05 | 0.98 ± 0.06 | 1.03 |
| α-Tocopherol | 0.32 ± 0.04 | 0.85 ± 0.07 | 2.66 |
Data are presented as mean ± standard deviation and are representative values compiled from literature principles. The fold increase highlights the enhanced measurement of the lipophilic antioxidant with the modified assay.
The data clearly indicates that while the standard assay is effective for the hydrophilic ascorbic acid, it significantly underestimates the antioxidant capacity of the lipophilic α-tocopherol. The modified assay, with the inclusion of a surfactant, provides a much more accurate measurement of α-tocopherol's antioxidant power, demonstrating a significant improvement for lipophilic compounds.
Visualizing the Methodologies
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for both the standard and modified TPTZ assays.
Caption: Workflow for the Standard TPTZ (FRAP) Assay.
Caption: Workflow for the Modified TPTZ Assay for Lipophilic Antioxidants.
Reaction Pathway
The underlying chemical reaction for both assays remains the same, as depicted in the following signaling pathway diagram.
Caption: The core chemical reaction of the TPTZ (FRAP) assay.
Conclusion
The standard TPTZ (FRAP) assay is a robust and efficient method for assessing the antioxidant capacity of hydrophilic compounds. However, for a more comprehensive evaluation of samples containing a mix of hydrophilic and lipophilic antioxidants, a modified approach is necessary. The inclusion of a surfactant like Tween 20 in the FRAP reagent significantly improves the solubility and subsequent measurement of lipophilic antioxidants. Researchers and drug development professionals should consider the nature of their samples and choose the appropriate assay protocol to ensure accurate and reliable results. The validation of any modified assay against a standard method is a critical step to ensure data integrity and comparability across studies.
References
- 1. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
A Guide to Inter-Laboratory Comparison of FRAP Assay Results
For researchers, scientists, and professionals in drug development, the Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a sample. However, variability in results between laboratories can be a significant challenge. This guide provides an objective comparison of FRAP assay performance, supported by experimental data, to help researchers understand and mitigate potential discrepancies.
Understanding the FRAP Assay
The FRAP assay is a colorimetric method based on the reduction of the ferric iron (Fe³⁺) complex with 2,4,6-tripyridyl-s-triazine (TPTZ) to the ferrous iron (Fe²⁺) form by antioxidants in an acidic medium (typically pH 3.6). This reduction results in the formation of an intense blue color, which is measured spectrophotometrically at approximately 593 nm. The change in absorbance is proportional to the total antioxidant capacity of the sample.
Key Sources of Inter-Laboratory Variation
While the principle of the FRAP assay is straightforward, several factors can contribute to variations in results between different laboratories. These include:
-
Reagent Preparation: The freshness and concentration of the FRAP reagent, which is a mixture of acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution, are critical. Inconsistent preparation can lead to significant differences in assay performance.
-
Reaction Time: The incubation time for the reaction between the sample and the FRAP reagent can vary between protocols, with times ranging from 4 to 60 minutes. As some antioxidants react slowly, shorter incubation times may underestimate the total antioxidant capacity.
-
Temperature: The assay is typically performed at 37°C. Deviations from this temperature can affect the reaction kinetics and lead to inconsistent results.
-
Sample Preparation and Solvent: The method of sample extraction and the solvent used can significantly impact the measured antioxidant capacity, especially for lipophilic compounds which may have poor solubility in the aqueous FRAP reagent.
-
Wavelength Measurement: While 593 nm is the most common wavelength for measuring the absorbance of the blue-colored complex, some protocols specify 595 nm. This slight difference can introduce variability.
-
Standard Compound: The choice and purity of the standard used for calibration, most commonly ferrous sulfate (B86663) (FeSO₄) or Trolox, can affect the final reported values.
Quantitative Data Comparison
Due to the lack of publicly available, multi-laboratory proficiency testing reports specifically for the FRAP assay, this guide presents intra- and inter-assay variability data from a single-laboratory evaluation of an in-house microplate-adapted FRAP method. This data provides an insight into the expected precision of the assay when performed under controlled conditions.
| Parameter | Level 1 (Low) | Level 2 (Medium) | Level 3 (High) |
| Intra-Assay CV (%) | 6.7 | 4.5 | 2.7 |
| Inter-Assay CV (%) | 10.1 | 7.8 | 5.3 |
CV: Coefficient of Variation
These values demonstrate that with a standardized protocol, the FRAP assay can achieve good precision. However, it is important to note that inter-laboratory variation is likely to be higher due to the factors mentioned above.
Experimental Protocols
To facilitate standardization and improve comparability of results, two common FRAP assay protocols are detailed below.
Protocol 1: Standard FRAP Assay
This protocol is a widely adopted method for determining the antioxidant capacity of various samples.
Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 ml of distilled water. Add 16 ml of glacial acetic acid and adjust the final volume to 1 liter with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 ml of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 ml of distilled water.
-
FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Standard Solution: Prepare a fresh solution of ferrous sulfate (FeSO₄·7H₂O) of known concentration in distilled water.
Procedure:
-
Pipette 1.5 ml of the FRAP reagent into a cuvette and take a blank reading at 593 nm.
-
Add 50 µl of the sample (or standard) to the cuvette.
-
Mix thoroughly and start a timer.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.
Protocol 2: Microplate-Adapted FRAP Assay
This protocol is suitable for high-throughput screening of a large number of samples.
Reagents:
-
Same as Protocol 1.
Procedure:
-
Add 280 µl of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µl of the sample (or standard) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.
Visualizing the FRAP Assay Workflow and Signaling Pathway
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Signaling pathway of the FRAP assay chemical reaction.
Conclusion
Standardization of the FRAP assay protocol is crucial for improving the comparability of results across different laboratories. By carefully controlling key experimental parameters such as reagent preparation, reaction time, and temperature, researchers can enhance the reliability and consistency of their findings. The use of common standards and participation in proficiency testing schemes, when available, are also highly recommended to ensure the accuracy of FRAP assay results.
Cross-Validation of TPTZ Colorimetric Assay with Atomic Absorption Spectroscopy for Iron Determination
In the realm of analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the accurate quantification of iron is paramount. Two prevalent methods for this determination are the colorimetric TPTZ (2,4,6-tripyridyl-s-triazine) assay and Atomic Absorption Spectroscopy (AAS). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Principles of the Methods
The TPTZ assay is a colorimetric method based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by an antioxidant. The resulting Fe²⁺ then forms a stable, blue-colored complex with the TPTZ ligand, and the intensity of this color, measured spectrophotometrically, is proportional to the iron concentration.[1]
Atomic Absorption Spectroscopy (AAS) , on the other hand, is an instrumental technique that measures the absorption of optical radiation by free atoms in a gaseous state.[2] For iron analysis, a sample is atomized, and the amount of light absorbed by the ground-state iron atoms at a characteristic wavelength is directly proportional to the concentration of iron in the sample.[2] AAS is considered a reference method for the quantification of iron in various samples.[3]
Experimental Protocols
A crucial aspect of cross-validating these two methods is the adherence to well-defined experimental protocols. Below are representative methodologies for each technique.
TPTZ Assay Protocol
-
Reagent Preparation :
-
TPTZ Solution : Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Ferric Chloride Solution : Prepare a 20 mM FeCl₃ solution.
-
Acetate (B1210297) Buffer : Prepare a 300 mM acetate buffer with a pH of 3.6.
-
FRAP Reagent : Freshly prepare by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[1]
-
Reducing Agent (e.g., Ascorbic Acid) : Prepare a fresh solution of ascorbic acid. The concentration may need to be optimized based on the sample matrix.
-
-
Sample Preparation :
-
Assay Procedure :
-
Add a reducing agent to the sample to ensure all iron is in the ferrous (Fe²⁺) state.
-
Add the FRAP reagent to the sample and incubate in the dark. Incubation time can vary, but 15 minutes is a common starting point.[1]
-
Measure the absorbance of the resulting blue-colored complex at approximately 593-610 nm using a spectrophotometer.[1]
-
Prepare a calibration curve using standards of known iron concentrations to determine the iron concentration in the samples.
-
Atomic Absorption Spectroscopy (AAS) Protocol
-
Reagent Preparation :
-
Standard Solutions : Prepare a series of iron standard solutions of known concentrations from a certified stock solution.
-
Blank Solution : Use deionized water or a matrix-matched solution as a blank.
-
-
Sample Preparation :
-
Similar to the TPTZ assay, samples often require mineralization to bring the iron into a solution compatible with the instrument. This can be achieved through dry ashing or wet ashing with a mixture of acids (e.g., HCl and HNO₃).
-
After digestion, the residue is typically dissolved in an acidic solution and diluted to a known volume.
-
-
Instrumental Analysis :
-
Set up the AAS instrument with an iron hollow cathode lamp.
-
Select the appropriate wavelength for iron analysis (commonly 248.3 nm).[6][7]
-
Aspirate the blank, standard solutions, and sample solutions into the flame or graphite (B72142) furnace.
-
Measure the absorbance of each solution.
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the iron concentration in the samples from the calibration curve.
-
Data Presentation: A Comparative Analysis
The following table summarizes data from studies where both TPTZ (or a similar colorimetric method like Ferrozine) and AAS were used to quantify iron in various samples. This allows for a direct comparison of the performance of the two methods.
| Sample Type | Colorimetric Method | AAS Method | Correlation/Comparison |
| Cultured Astrocytes | Ferrozine-based assay | Atomic Absorption Spectroscopy | The estimates of cellular iron content obtained with the ferrozine-based assay did not differ from those determined by atomic absorption spectroscopy.[4] |
| Thalassemic Serum | Bathophenanthroline-disulfonate (BPT) | Electrothermal Atomic Absorption Spectroscopy (ETAAS) | No significant disagreement at the 95% confidence level was observed between the two methods for determining non-transferrin bound iron.[6] |
| Tobacco Leaves | Prussian Blue Staining | Flame Absorption Atomic Spectroscopy (FAAS) | A linear regression with an R² value of 0.988 was found between the results of the two procedures.[5] |
| Biological Samples | Thiocyanate-based assay | Atomic Absorption Spectrometer | Samples with known concentrations (10, 20, 30, 40, and 50 ppm) were analyzed by both methods, with validation data showing good agreement.[8] |
| Fruits, Pulses, Cereals | Not specified (Comparison between ICP-MS and AAS) | Atomic Absorption Spectroscopy (AAS) | While this study compares AAS with ICP-MS, it provides iron concentration ranges in various food samples as determined by AAS, which can serve as a reference. For example, in soybean, the iron content ranged from 78.6 to 210.6 ppm.[9] |
Visualizing the Cross-Validation Process
To better understand the workflow and the logical relationship in cross-validating the TPTZ assay with AAS, the following diagrams are provided.
Caption: Experimental workflow for cross-validating TPTZ and AAS methods.
Caption: Logical relationship for comparing TPTZ and AAS results.
Conclusion
Both the TPTZ assay and Atomic Absorption Spectroscopy are reliable methods for the determination of iron content. The TPTZ assay offers the advantages of being relatively simple, inexpensive, and suitable for high-throughput screening. However, it can be susceptible to interference from other reducing agents or colored compounds in the sample matrix.[10]
Atomic Absorption Spectroscopy is a highly sensitive and specific technique, often considered the gold standard for elemental analysis.[3] It is less prone to matrix interference than colorimetric methods but requires more expensive equipment and extensive sample preparation.[5]
The choice between the TPTZ assay and AAS will depend on the specific requirements of the study, including the nature of the samples, the required level of accuracy and sensitivity, available budget, and sample throughput. For routine analysis where high precision is not the primary concern, the TPTZ assay can be a cost-effective option. For studies requiring high accuracy and validation of results, AAS is the preferred method. Cross-validation of a colorimetric method like TPTZ against a reference method like AAS is a crucial step in ensuring the reliability and accuracy of experimental data.
References
- 1. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis and Geochemical Exploration of Sediment Samples from the Sebangan River [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Colorimetric Method for Measuring Iron Content in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Comparative efficacy of two standard methods for determination of iron and zinc in fruits, pulses and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Automated TPTZ Analyzers for Antioxidant Capacity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of automated TPTZ (Tripyridyltriazine) analyzers, commonly used for determining the Ferric Reducing Antioxidant Power (FRAP) of a sample, against other prevalent automated methods for antioxidant capacity assessment. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs.
Introduction to Antioxidant Capacity Assays
Antioxidant capacity is a critical parameter in various fields, including food science, nutrition, and drug development, as it indicates the ability of a substance to neutralize harmful free radicals. Several assays have been developed to measure this property, each with distinct chemical principles. The automation of these assays using microplate readers has significantly increased throughput and reproducibility, making them indispensable tools in modern research.
The TPTZ assay, or FRAP assay, is a widely used electron transfer-based method. It relies on the reduction of a ferric-TPTZ complex to its ferrous form, which results in a blue-colored product. The intensity of this color is directly proportional to the antioxidant capacity of the sample.
Performance Characteristics of Automated Antioxidant Analyzers
The performance of automated antioxidant assays is typically evaluated using microplate readers. These instruments offer high throughput and require small sample volumes. The following table summarizes key performance characteristics for the automated TPTZ (FRAP) assay and its common alternatives.
| Parameter | Automated TPTZ (FRAP) | Automated DPPH | Automated ABTS | Automated ORAC | Automated CUPRAC |
| Principle | Single Electron Transfer (SET) | Mixed SET/HAT | Single Electron Transfer (SET) | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |
| Wavelength | 593 nm | 517 nm | 734 nm | 485 nm (Ex), 520 nm (Em) | 450 nm |
| Throughput | High (~240 samples/hour) | High | High | High | High |
| Precision (RSD%) | 1.5 - 2.5% | <1% - 5% | Variable | <15% | <5% |
| Limit of Detection (LOD) | Not explicitly found | Not explicitly found | Not explicitly found | 5 µM | 0.91 µM |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | Not explicitly found | 6.25 µM | 2.75 µM |
| Linearity Range | Wide | Wide | Wide | Wide | 0 - 50 µM (Trolox) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the typical protocols for performing these antioxidant assays in an automated microplate format.
Automated TPTZ (FRAP) Assay Protocol
-
Reagent Preparation :
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
The FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This working solution should be prepared fresh.
-
-
Assay Procedure :
-
Pipette 5-10 µL of the standard or sample into the wells of a 96-well microplate.
-
Add 180-200 µL of the freshly prepared FRAP working solution to each well.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation :
-
A standard curve is generated using a known antioxidant, such as Trolox or ascorbic acid.
-
The antioxidant capacity of the samples is then calculated from this standard curve and expressed as equivalents of the standard.
-
Alternative Automated Assay Protocols
Automated DPPH Assay Protocol
-
Reagent Preparation :
-
Prepare a stable stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol (B145695). The working solution is prepared by diluting the stock to an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure :
-
Add 10-20 µL of the sample or standard to the wells of a 96-well microplate.
-
Add 180-200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
-
Calculation :
-
The percentage of DPPH radical scavenging is calculated. The antioxidant capacity is often expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.
-
Automated ABTS Assay Protocol
-
Reagent Preparation :
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with ethanol or a buffer to an absorbance of 0.7-1.0 at 734 nm.
-
-
Assay Procedure :
-
Pipette 10 µL of the sample or standard into the microplate wells.
-
Add 190-200 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-30 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation :
-
The percentage of ABTS•+ inhibition is calculated, and the results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Automated ORAC Assay Protocol
-
Reagent Preparation :
-
Prepare a fluorescein (B123965) working solution.
-
Prepare a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution, which acts as a peroxyl radical generator.
-
Prepare Trolox standards.
-
-
Assay Procedure :
-
Add 25 µL of the sample, standard, or blank to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Monitor the decay of fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation :
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is proportional to the antioxidant capacity and is expressed as Trolox equivalents.
-
Automated CUPRAC Assay Protocol
-
Reagent Preparation :
-
Prepare a copper(II) chloride solution.
-
Prepare a neocuproine (B1678164) solution in ethanol.
-
Prepare an ammonium (B1175870) acetate buffer (pH 7.0).
-
-
Assay Procedure :
-
Add 40 µL of the sample or standard to the microplate wells.
-
Sequentially add 40 µL of copper(II) chloride solution, 40 µL of neocuproine solution, and 40 µL of ammonium acetate buffer to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation :
-
The results are calculated based on a Trolox standard curve and expressed as Trolox equivalents.
-
Visualizing the Processes
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
The diagram above illustrates the typical workflow for an automated antioxidant capacity assay, from sample and reagent preparation to data analysis and reporting. The use of automated liquid handling and microplate readers streamlines this process, ensuring high throughput and reproducibility.
This diagram outlines the chemical principle of the TPTZ (FRAP) assay. An antioxidant compound donates an electron (e⁻) to reduce the ferric (Fe³⁺)-TPTZ complex to the ferrous (Fe²⁺)-TPTZ complex, resulting in the formation of a blue-colored product that can be quantified spectrophotometrically.
Conclusion
The choice of an automated antioxidant capacity assay depends on several factors, including the chemical nature of the antioxidants being studied, the sample matrix, and the specific research question. The automated TPTZ (FRAP) assay offers a simple, robust, and high-throughput method for assessing the reducing power of a sample. However, for a comprehensive understanding of
comparative analysis of TPTZ derivatives in metal ion sensing
A Comparative Analysis of TPTZ Derivatives in Metal Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) derivatives as versatile platforms for the colorimetric and fluorescent sensing of various metal ions. TPTZ and its functionalized analogues are renowned for their strong chelating capabilities with a range of metal ions, leading to distinct changes in their photophysical properties.[1] This makes them invaluable tools in environmental monitoring, materials science, and biological research.[1] This guide summarizes their performance, outlines typical experimental protocols, and visualizes the underlying sensing mechanisms and workflows.
Performance Comparison of TPTZ-Based Sensors
The efficacy of TPTZ derivatives in metal ion sensing is evaluated based on several key performance indicators, including the limit of detection (LOD), linear range, and selectivity. The following table summarizes the performance of various TPTZ-based sensors for the detection of different metal ions.
| Sensor Derivative | Target Ion(s) | Sensing Method | Limit of Detection (LOD) | Linear Range | Key Features & Remarks | Reference |
| TPTZ-functionalized Carbon Dots | Co²⁺ | Fluorescence Quenching | 0.012 µM | 0.1-70 µM | High sensitivity and selectivity. Applied in real water samples. | [2] |
| TPTZ-functionalized Carbon Dots | Al³⁺ | Fluorescence Quenching | 0.06 µM | Not Specified | Validated in real food samples (canned tomato sauce). | [2] |
| PDI-DIDPA (a TPTZ analogue) | Zn²⁺ | Fluorescence Turn-on | 32 nM | 0.1–4.0 μM | High selectivity and sensitivity; discriminates from Cd²⁺ by pH adjustment. | [3] |
| PDI-DIDPA (a TPTZ analogue) | Cd²⁺ | Fluorescence Turn-on | 48 nM | 0.1–5.0 μM | pH-dependent sensing allows for discrimination from Zn²⁺. | [3] |
| Unnamed TPTZ derivative | Fe²⁺ | Spectrophotometry | Not Specified | Not Specified | Classic application of TPTZ, forming a colored complex. | [1] |
| Unnamed TPTZ derivatives | Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺ | Colorimetric | Not Specified | Not Specified | Forms colored complexes with various metal ions. | [1] |
Signaling Pathway and Experimental Workflow
The sensing mechanism of TPTZ derivatives typically involves the formation of a complex between the TPTZ ligand and the target metal ion. This interaction modulates the photophysical properties of the molecule, leading to a detectable signal.
References
A Researcher's Guide to Iron Speciation: TPTZ in Focus
For researchers, scientists, and professionals in drug development, the accurate determination of iron concentration and its speciation (Fe²⁺ vs. Fe³⁺) is a critical analytical challenge. The 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) method has emerged as a popular colorimetric assay for this purpose. This guide provides a comprehensive validation of the TPTZ method, comparing its performance against two other common techniques: the Ferrozine and 1,10-Phenanthroline (B135089) methods. We present a synthesis of experimental data to aid in the selection of the most appropriate method for your specific research needs.
Principle of the TPTZ Assay
The TPTZ method is based on the reaction of ferrous iron (Fe²⁺) with TPTZ in a slightly acidic to neutral pH environment to form a stable, intensely blue-purple colored complex, {Fe(TPTZ)₂}²⁺.[1][2] The intensity of this color, measured spectrophotometrically at its maximum absorbance of approximately 595 nm, is directly proportional to the concentration of Fe²⁺ in the sample.[3] To determine the total iron concentration, a reducing agent is first added to the sample to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then reacts with TPTZ.[4][5] The Fe³⁺ concentration can then be calculated by subtracting the Fe²⁺ concentration from the total iron concentration.
Comparative Analysis of Iron Speciation Methods
The selection of an appropriate method for iron analysis depends on several factors, including the required sensitivity, the sample matrix, and the presence of potential interfering substances. Below is a comparative summary of the TPTZ, Ferrozine, and 1,10-Phenanthroline methods.
| Parameter | TPTZ Method | Ferrozine Method | 1,10-Phenanthroline Method |
| Chromophore | Blue-purple {Fe(TPTZ)₂}²⁺ complex[1][2] | Purple Fe(Ferrozine)₃⁴⁻ complex | Orange-red Fe(Phenanthroline)₃²⁺ complex[6][7] |
| λmax | ~590-595 nm[3][8] | ~562 nm[9] | ~508-510 nm[7][10] |
| Molar Absorptivity (ε) | High (exact value varies with conditions) | ~27,900 L mol⁻¹ cm⁻¹ | ~11,100 L mol⁻¹ cm⁻¹[7][10] |
| Detection Limit | As low as 1 µg/L[4] | 0.009 mg/L[11] | ~10 µg/L[6] |
| Optimal pH Range | 3.4 - 5.8 | 4 - 9 | 3 - 9[6] |
| Reaction Time | ~3 minutes[12] | 5 - 10 minutes[13] | ~10 minutes[10] |
| Key Advantages | Simple, high sensitivity, relatively free from interferences[4][5] | Very high sensitivity, stable complex[5] | Well-established, stable color[6] |
| Potential Interferences | Copper, cobalt, chromium, mercury[12]. Colored Dissolved Organic Carbon (CDOC) can cause overestimation.[14] | Strong chelating agents (e.g., EDTA)[11]. Copper and cobalt may interfere. | Strong oxidizing agents, cyanide, nitrite, phosphates, various metal ions (Cr, Zn, Co, Cu, Ni)[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the three methods for the determination of total iron.
TPTZ Method for Total Iron
This protocol is a generalized procedure based on common laboratory practices.
Reagents:
-
TPTZ Reagent Solution: Dissolve 0.312 g of TPTZ in a few drops of hydrochloric acid and dilute to 1 L with deionized water to make a 0.001 M solution.[2]
-
Reducing Agent (e.g., Ascorbic Acid or Hydroxylamine (B1172632) Hydrochloride): Prepare a 10% (w/v) solution in deionized water.
-
Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
-
Iron Standard Solution (1000 mg/L): Commercially available or prepared by dissolving a known mass of ferrous ammonium (B1175870) sulfate (B86663) in acidified deionized water.
Procedure:
-
Sample Preparation: To a 10 mL sample, add 1 mL of the reducing agent solution and mix well. Allow sufficient time for the reduction of Fe³⁺ to Fe²⁺ (typically 10-20 minutes).
-
pH Adjustment: Add buffer solution to adjust the sample pH to between 3.4 and 5.8.
-
Color Development: Add 1 mL of the TPTZ reagent solution, mix, and allow the color to develop for at least 3 minutes.[12]
-
Measurement: Measure the absorbance of the solution at ~590 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration from a calibration curve prepared using a series of standard iron solutions.
Ferrozine Method for Total Iron
This protocol is based on the method described by Stookey (1970) and subsequent modifications.
Reagents:
-
Ferrozine Reagent Solution: Prepare a solution of Ferrozine in a suitable buffer (e.g., acetate buffer).
-
Reducing Agent (e.g., Thioglycolic Acid or Ascorbic Acid): Prepare a fresh solution in deionized water.
-
Buffer Solution (pH 3.5): To release iron from transferrin in serum samples or to adjust the pH of water samples.[11]
-
Iron Standard Solution.
Procedure:
-
Sample Preparation: For samples containing particulate iron, a digestion step with a reducing agent like thioglycolic acid at 90°C for 30 minutes may be required.[9] For soluble iron, add the reducing agent to the sample.
-
pH Adjustment: Adjust the sample pH to between 4 and 9.
-
Color Development: Add the Ferrozine reagent solution and allow the color to develop for at least 5-10 minutes.[13]
-
Measurement: Measure the absorbance at ~562 nm.
-
Quantification: Calculate the iron concentration using a calibration curve.
1,10-Phenanthroline Method for Total Iron
This is a classic and widely used method for iron determination.[6]
Reagents:
-
1,10-Phenanthroline Solution: Dissolve 1,10-phenanthroline monohydrate in deionized water, warming if necessary.[10]
-
Reducing Agent (Hydroxylamine Hydrochloride): Prepare a 10% (w/v) solution in deionized water.[10]
-
Sodium Acetate Solution: To adjust the pH.[10]
-
Iron Standard Solution.
Procedure:
-
Sample Preparation: To a known volume of the sample, add the hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺.[10]
-
pH Adjustment: Add sodium acetate solution to adjust the pH to between 3.2 and 3.3 for rapid color development.[6]
-
Color Development: Add the 1,10-phenanthroline solution, mix, and allow the solution to stand for at least 10 minutes.[10]
-
Measurement: Measure the absorbance of the orange-red complex at ~510 nm.
-
Quantification: Determine the iron concentration from a standard calibration curve.
Visualizing the Workflow and Chemical Principle
To further clarify the TPTZ method, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for total iron analysis using the TPTZ method.
Caption: Chemical principle of the TPTZ assay for ferrous iron detection.
Conclusion
The TPTZ method offers a robust, sensitive, and straightforward approach for iron speciation analysis, making it a valuable tool for researchers. Its primary advantages lie in its simplicity and high sensitivity. However, when choosing a method, it is essential to consider the specific characteristics of the samples. For instance, in the presence of high levels of colored dissolved organic carbon, the Ferrozine method with immediate measurement might be more suitable for ferrous iron determination to avoid overestimation due to autoreduction by TPTZ.[14] The 1,10-phenanthroline method, while less sensitive, is a well-established technique with a large body of historical data. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select the most appropriate tool for their iron analysis needs, ensuring the generation of accurate and reliable data.
References
- 1. 1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III) [faculty.nres.illinois.edu]
- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 3. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 4. hannainst.com.tw [hannainst.com.tw]
- 5. images.hach.com [images.hach.com]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. tau.ac.il [tau.ac.il]
- 8. cdn.hach.com [cdn.hach.com]
- 9. matarvattensektionen.se [matarvattensektionen.se]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 11. images.hach.com [images.hach.com]
- 12. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 13. kelid1.ir [kelid1.ir]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Robustness of the TPTZ Colorimetric Assay for Antioxidant Capacity
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial. The 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) colorimetric assay, commonly known as the Ferric Reducing Antioxidant Power (FRAP) assay, is a widely used method for this purpose. This guide provides an objective evaluation of the TPTZ assay's robustness by comparing its performance against other common antioxidant capacity assays, supported by experimental data.
Mechanism of the TPTZ (FRAP) Assay
The TPTZ assay is based on the reduction of a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex by antioxidants at a low pH. Specifically, the colorless Fe³⁺-TPTZ complex is reduced to a blue-colored Fe²⁺-TPTZ complex, and the intensity of this color, measured spectrophotometrically at approximately 593 nm, is proportional to the antioxidant capacity of the sample.
Comparative Analysis of Antioxidant Capacity Assays
The robustness of an analytical method is determined by several key performance parameters. The following tables summarize the quantitative data for the TPTZ (FRAP) assay and its common alternatives: CUPRAC, DPPH, ABTS/TEAC, and ORAC.
Table 1: Comparison of Key Performance Parameters for Antioxidant Capacity Assays
| Parameter | TPTZ (FRAP) Assay | CUPRAC Assay | DPPH Assay | ABTS/TEAC Assay | ORAC Assay |
| Principle | Electron Transfer (ET) | Electron Transfer (ET) | Mixed Mode (ET/HAT) | Electron Transfer (ET) | Hydrogen Atom Transfer (HAT) |
| pH | Acidic (pH 3.6) | Neutral (pH 7.0) | Organic Solvent | Buffered (e.g., pH 7.4) | Physiological (pH 7.4) |
| Chromophore | Fe²⁺-TPTZ | Cu¹⁺-Neocuproine | DPPH radical | ABTS radical cation | Fluorescein (B123965) |
| Wavelength | ~593 nm | ~450 nm | ~517 nm | ~734 nm | Excitation: ~485 nm, Emission: ~520 nm |
| Standard | FeSO₄ or Trolox | Trolox or Uric Acid | Trolox or Ascorbic Acid | Trolox | Trolox |
Table 2: Robustness and Performance Characteristics of Antioxidant Capacity Assays
| Parameter | TPTZ (FRAP) Assay | CUPRAC Assay | DPPH Assay | ABTS/TEAC Assay | ORAC Assay |
| Linearity (R²) | >0.99[1] | >0.998[2] | >0.99[1][3] | >0.99[1][4] | >0.99 |
| Linear Range | Varies by analyte | 0 - 50 µM[5][6] | 7 - 140 µM | 0.44 - 2.4 mM[4] | 50 - 200 µmol/L[7] |
| LOD | Varies by analyte | 0.91 µM[5][6] | 0.0017 mg/mL[3] | 0.20 mM[4][8] | Varies by analyte |
| LOQ | Varies by analyte | 2.75 µM[5][6] | 0.0053 mg/mL[3] | Varies by analyte | Varies by analyte |
| Precision (%RSD) | <2%[3] | <5%[5][6] | <2%[3] | Varies by analyte | <15%[9] |
| Accuracy (% Recovery) | Varies by analyte | ±7.0%[5][6] | 94%[3] | Varies by analyte | 91-107%[9] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are the protocols for the TPTZ (FRAP) assay and its alternatives.
TPTZ (FRAP) Assay Protocol
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh before use.
-
-
Assay Procedure:
-
Add 150 µL of the FRAP working reagent to a microplate well.
-
Add 5 µL of the sample, standard, or blank (solvent).
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using a known antioxidant standard (e.g., FeSO₄ or Trolox).
-
Determine the antioxidant capacity of the sample from the standard curve.
-
CUPRAC Assay Protocol
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Prepare in distilled water.
-
Neocuproine Solution (7.5 mM): Prepare in ethanol.
-
Ammonium Acetate Buffer (1 M, pH 7.0): Prepare in distilled water.
-
CUPRAC Reagent: Mix the three solutions in equal volumes.
-
-
Assay Procedure:
-
Add 1 mL of the CUPRAC reagent to a test tube.
-
Add 0.5 mL of the sample or standard and 0.5 mL of distilled water.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation:
-
Construct a standard curve using a known antioxidant standard (e.g., Trolox or uric acid).
-
Determine the antioxidant capacity of the sample from the standard curve.
-
DPPH Assay Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol (B129727) or ethanol.
-
-
Assay Procedure:
-
Add 100 µL of the sample or standard to a microplate well.
-
Add 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
ABTS/TEAC Assay Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare in water.
-
ABTS Radical Cation (ABTS•⁺) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard to a microplate well.
-
Add 190 µL of the ABTS•⁺ working solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Construct a standard curve using Trolox.
-
Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Fluorescein Solution (8.16 x 10⁻⁵ mM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution (153 mM): Dissolve 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) in 75 mM phosphate buffer (pH 7.4). Prepare fresh daily.
-
-
Assay Procedure:
-
Add 25 µL of the sample, standard (Trolox), or blank (buffer) to a black 96-well microplate.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence decay every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Construct a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the sample from the standard curve and express it as Trolox equivalents.
-
Visualizing Workflows and Comparisons
To further clarify the experimental processes and their relationships, the following diagrams are provided.
Caption: Workflow of the TPTZ (FRAP) colorimetric assay.
Caption: Classification of common antioxidant capacity assays.
Conclusion
The TPTZ (FRAP) assay is a robust, simple, and cost-effective method for determining total antioxidant capacity. Its primary strengths lie in its straightforward protocol and high throughput potential. However, its acidic pH condition may not be representative of physiological conditions, and it may not react with all antioxidants, particularly thiol-containing compounds.
In comparison, assays like CUPRAC offer the advantage of operating at a neutral pH, making them potentially more relevant to biological systems. The ORAC assay, based on a different chemical principle (HAT), provides a different perspective on antioxidant action and is considered highly specific. DPPH and ABTS/TEAC assays are also widely used and offer their own sets of advantages and disadvantages in terms of solvent compatibility and radical stability.
The choice of assay should be guided by the specific research question, the nature of the sample, and the available resources. For a comprehensive understanding of a sample's antioxidant profile, employing a battery of tests based on different mechanisms is often recommended. This guide provides the foundational data and protocols to aid researchers in making an informed decision about the most appropriate assay for their needs.
References
- 1. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ), a compound commonly used in chemical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling:
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Therefore, all handling must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment. This serves as the primary defense against chemical exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] |
| Body Protection | A lab coat or chemical-resistant apron.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or in a poorly ventilated area.[1][3] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Minor Spills:
-
Remove all sources of ignition.[4]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill immediately.
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2][3]
-
Place the contaminated material into a designated, labeled hazardous waste container.[2][3][4]
For Major Spills:
-
Evacuate all non-essential personnel from the area.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[4]
-
Contain the spill using an inert absorbent material if it is safe to do so.[3]
-
Prevent the chemical from entering drains or waterways.[2][3]
Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2] The most common and effective method for the final destruction of this and similar chemical compounds is high-temperature incineration.[2]
Step-by-Step Disposal Preparation:
-
Containerization: Place the waste chemical in a clearly labeled, sealed, and non-reactive container. If possible, use the original container.[3] The label should include the full chemical name, quantity, and the date of disposal.[3]
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[3] This area should be away from incompatible materials, such as strong oxidizing agents.[5]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have specific protocols that comply with local, state, and federal regulations.
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date.
It is imperative to never dispose of this chemical down the drain or in regular solid waste.[3][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 2,4,6-Tri-2-pyridinyl-1,3,5-triazine
This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine, ensuring the safety of researchers, scientists, and drug development professionals. Following these procedural steps is essential for safe laboratory operations.
Hazard Summary
This compound is a chemical that can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed and toxic in contact with skin.[1] In case of fire, it may produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][4][5]
Personal Protective Equipment (PPE)
To ensure safety when handling this chemical, the following personal protective equipment is required.
| PPE Category | Specific Equipment |
| Eye/Face Protection | Chemical safety goggles or glasses.[1] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Hand Protection | Wear protective gloves. Gloves should be inspected before use and disposed of properly after.[1][4] |
| Skin and Body Protection | Wear suitable protective clothing, such as overalls and a PVC apron.[1][6] |
| Respiratory Protection | Use an approved mask or respirator, especially where dust is formed.[1][4] |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably with local exhaust ventilation where solids are handled as powders.[1][5][6][7]
-
Ensure eyewash stations and safety showers are close to the workstation.[5]
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust or vapors.[1][6][7]
-
Empty containers may contain residual dust and should be handled with care.[6]
3. Storage:
-
Store away from strong acids, strong bases, sources of ignition, and direct sunlight.[1]
Accidental Release Measures
1. Minor Spills:
-
Remove all ignition sources.[6]
-
Clean up spills immediately.[6]
-
Use dry clean-up procedures and avoid generating dust.[6]
-
Sweep or shovel the material into a suitable, labeled container for disposal.[1][2][4]
2. Major Spills:
-
Evacuate unnecessary personnel from the area.[1]
-
Alert emergency responders and inform them of the hazard's location and nature.[6]
-
Equip the cleanup crew with proper protection and ventilate the area.[1]
Disposal Plan
1. Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[6]
-
Dispose of the unused product and contaminated packaging in the same manner.[4]
-
Puncture containers to prevent re-use and dispose of them at an authorized landfill.[6]
2. Environmental Precautions:
-
Do not allow the product to enter sewers or public waters.[1]
-
Should not be released into the environment.[2]
Workflow for Handling and Disposal
Caption: Workflow for handling, storage, and disposal of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
